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  • Product: 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride
  • CAS: 1956386-43-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the limited direct literature on this specific salt, this document builds upon the well-characterized parent scaffold, 1,2,3,4-tetrahydroquinoline, and its 5-hydroxy derivative to provide a holistic and scientifically grounded perspective for research and development.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, representing a partially hydrogenated derivative of quinoline.[1][2][3] This unique bicyclic structure, consisting of a benzene ring fused to a piperidine ring, serves as a foundational building block in a wide array of biologically active molecules.[4][5] Its derivatives are integral to pharmaceuticals ranging from antimalarials and antihypertensives to antiviral and anticancer agents.[1][5][6] The versatility of the THQ scaffold lies in its structural rigidity, three-dimensional character, and the ease with which it can be functionalized, allowing for the fine-tuning of pharmacological properties.[4]

Core Molecular Properties

To understand the hydrochloride salt, we must first characterize its precursors: the parent THQ and the free base, 1,2,3,4-Tetrahydroquinolin-5-ol.

1,2,3,4-Tetrahydroquinoline (Parent Compound)

This compound is the foundational structure from which the title compound is derived. It is typically a colorless to pale yellow liquid under standard conditions.[7]

PropertyValueSource(s)
CAS Number 635-46-1[2]
Molecular Formula C₉H₁₁N[4]
Molecular Weight 133.19 g/mol [4]
Appearance Colorless to yellowish oily liquid[1][3]
Melting Point 13 - 20 °C[3][4]
Boiling Point ~251 °C[3][4]
Solubility Sparingly soluble in water (<1 g/L at 20°C)[7]
1,2,3,4-Tetrahydroquinolin-5-ol (Free Base)

The introduction of a hydroxyl group at the 5-position significantly alters the molecule's polarity and potential for hydrogen bonding. This derivative is recognized as an important pharmacophore for further optimization in drug discovery programs.[8]

PropertyValueSource(s)
CAS Number 61468-43-7[8][9]
Molecular Formula C₉H₁₁NO[8]
Molecular Weight 149.19 g/mol [8][9]
Boiling Point 300.3 °C[8]
Flash Point 110 °C[8]
1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride (Title Compound)

The formation of a hydrochloride salt is a common and critical step in drug development. This process involves the protonation of the basic secondary amine in the piperidine ring by hydrochloric acid. The primary motivations for this conversion are to enhance aqueous solubility and improve the compound's stability and handling properties, transforming an often oily or poorly soluble free base into a crystalline, water-soluble solid.

PropertyValue (Calculated/Inferred)Source(s)
CAS Number Not explicitly found in searches.
Molecular Formula C₉H₁₂ClNOInferred
Molecular Weight 185.65 g/mol [10]*
Solubility Expected to have significantly higher aqueous solubility than the free base.
Appearance Expected to be a crystalline solid.
Melting Point Expected to be significantly higher than the free base.

*Note: Molecular weight corresponds to the isomeric 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrochloride, which is expected to be identical.[10]

Synthesis and Chemical Reactivity

Synthesis of the Tetrahydroquinoline Core

The synthesis of the THQ scaffold is well-established, most commonly achieved through the catalytic hydrogenation of the corresponding quinoline. This reduction is typically regioselective for the nitrogen-containing heterocyclic ring.

Various synthetic strategies exist, including domino reactions that enable complex THQs to be built with high efficiency from simple starting materials.[5] These methods can involve reduction followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes.[5]

G cluster_synthesis General Synthesis Workflow Start Quinoline Precursor Step1 Catalytic Hydrogenation (e.g., H₂, Pd/C) or Domino Reaction Start->Step1 Intermediate 1,2,3,4-Tetrahydroquinoline (THQ Core) Step1->Intermediate Step2 Functionalization (e.g., Hydroxylation) Intermediate->Step2 FreeBase 1,2,3,4-Tetrahydroquinolin-5-ol Step2->FreeBase Step3 Salt Formation (Addition of HCl) FreeBase->Step3 Product 1,2,3,4-Tetrahydroquinolin-5-ol HCl Step3->Product

Caption: General synthetic pathway to the title compound.

Formation of the Hydrochloride Salt

Protocol: Standard Hydrochloride Salt Formation

  • Dissolution: Dissolve the free base, 1,2,3,4-Tetrahydroquinolin-5-ol, in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting hydrochloride salt, thereby facilitating precipitation.

  • Acidification: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid to the solution. The HCl is typically used as a solution in an anhydrous solvent (e.g., HCl in diethyl ether or 2-propanol) to prevent the introduction of water, which can hinder crystallization.

  • Precipitation: Stir the mixture at room temperature or below (0-5 °C). The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent used for the reaction to remove any unreacted starting material or excess acid.

  • Drying: Dry the product under vacuum to remove residual solvent.

This self-validating protocol ensures high purity, as the desired product selectively crystallizes from the reaction mixture, leaving impurities behind in the solvent.

Spectral and Analytical Characterization

G cluster_analysis Analytical Characterization Workflow cluster_structure Structural Confirmation cluster_purity Purity & Physical Properties Sample Purified Hydrochloride Salt NMR 1H & 13C NMR (Confirms proton/carbon framework, successful salt formation) Sample->NMR MS Mass Spectrometry (Determines mass of the free base cation) Sample->MS IR FT-IR Spectroscopy (Shows N-H⁺ stretch, O-H stretch) Sample->IR HPLC HPLC/UPLC (Assesses purity) Sample->HPLC MP Melting Point Analysis (Sharp range indicates high purity) Sample->MP Sol Solubility Studies (Quantitative analysis in various solvents) Sample->Sol

Caption: Standard workflow for analytical characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. Protonation of the amine will result in a downfield shift of the adjacent protons and the appearance of a broad N-H⁺ signal.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry: MS analysis will typically show the molecular ion peak corresponding to the free base (m/z = 149.19) after loss of HCl in the ion source.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the N-H⁺ stretch of the ammonium salt, in addition to the O-H stretch from the phenolic group.

Potential Applications and Pharmacological Relevance

The THQ scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities.[4][5] While specific data for 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is sparse, the structural motifs suggest several promising avenues for investigation.

  • Neurological Disorders: The related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is known to interact with dopaminergic systems.[11][12] Certain THIQ derivatives are being investigated for their potential role in Parkinson's disease and as neuroprotective agents.[11][13] Given the structural similarity, the title compound warrants investigation for its activity on dopamine and other CNS receptors.

  • Anticancer and Antimicrobial Agents: The THQ nucleus is present in numerous synthetic and natural products with anticancer, antifungal, and antiviral properties.[5] The 5-hydroxy substitution provides an additional point for interaction with biological targets, making it a candidate for screening in these therapeutic areas.

  • Drug Discovery Intermediate: As a functionalized, water-soluble building block, 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is an excellent starting point for the synthesis of more complex molecules and chemical libraries for high-throughput screening.[8]

Safety and Handling

Specific safety data for 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is not available. However, based on the data for the parent compound, 1,2,3,4-tetrahydroquinoline, appropriate precautions should be taken. The parent compound is classified as a skin and respiratory tract irritant.[2]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is a compound with significant untapped potential, firmly rooted in the proven pharmacological relevance of the tetrahydroquinoline scaffold. While direct experimental data on this specific salt is limited, this guide provides a robust framework based on the well-documented properties of its parent structures and established chemical principles. Its enhanced solubility and stability make it a superior candidate for biological screening and a versatile intermediate for synthetic chemists. Further research into its specific biological activities, particularly within CNS disorders and oncology, is highly warranted and could unlock new therapeutic avenues.

References

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2481. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

  • Antkiewicz-Michaluk, L., et al. (1993). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 6(1), 29-38. [Link]

  • Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-14. [Link]

  • Antkiewicz-Michaluk, L., et al. (2009). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Parkinsonism-Inducing Toxin, Strongly Potentiates MAO-dependent Dopamine Oxidation and Impairs Dopamine Release: Ex Vivo and in Vivo Neurochemical Studies. Neurochemical Research, 34(3), 516-524. [Link]

  • NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Antkiewicz-Michaluk, L., et al. (2001). Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties. Journal of Neurochemistry, 78(1), 110-118. [Link]

  • Wikipedia. Tetrahydroquinoline. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Acmecoll. 1,2,3,4-Tetrahydro-5-isoquinolinol hydrochloride. [Link]

Sources

Exploratory

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride CAS number 61468-43-7

Executive Summary 1,2,3,4-Tetrahydroquinolin-5-ol (5-HTQ-OH) represents a "privileged scaffold" in medicinal chemistry, particularly within the neuropharmacology sector.[1] Unlike its oxidized quinoline precursors, the t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroquinolin-5-ol (5-HTQ-OH) represents a "privileged scaffold" in medicinal chemistry, particularly within the neuropharmacology sector.[1] Unlike its oxidized quinoline precursors, the tetrahydroquinoline core offers a flexible, three-dimensional aliphatic ring fused to a phenolic system, mimicking key neurotransmitter motifs (e.g., serotonin, dopamine).[2]

While the CAS number 61468-43-7 formally designates the free base, this guide focuses on the Hydrochloride (HCl) salt form , which is the industry standard for stability and bioavailability in drug development. This compound serves as a critical intermediate for synthesizing 5-HT


 receptor agonists, antioxidant candidates, and novel beta-adrenergic ligands.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The dual functionality of this molecule—a basic secondary amine and an acidic phenol—creates unique handling challenges.[1] The hydrochloride salt masks the amine, preventing oxidative degradation (browning) common to free-base amino-phenols.[1]

PropertyDataNotes
IUPAC Name 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride
CAS Number 61468-43-7 (Free Base)HCl salt often cited as deriv. or 102879-34-5 (Iso-isomer caution)
Molecular Formula C

H

NO[1][3][4] · HCl
Free Base: C

H

NO
Molecular Weight 185.65 g/mol Free Base: 149.19 g/mol
Appearance Off-white to pale beige crystalline solidDarkens upon air exposure (oxidation)
Solubility Water, Methanol, DMSOInsoluble in non-polar organics (Hexane)
pKa ~5.1 (Amine), ~9.8 (Phenol)Amphoteric nature in free base form

Synthetic Routes & Optimization

Core Synthesis: Catalytic Hydrogenation

The most robust industrial route involves the selective hydrogenation of 5-hydroxyquinoline.[1] This method avoids the harsh conditions of chemical reductions (e.g., Tin/HCl) that can complicate purification.[2]

Reaction Scheme:

  • Precursor: 5-Hydroxyquinoline[1]

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' Catalyst) or Raney Nickel[1][2]
    
  • Solvent: Acetic Acid (facilitates protonation of the pyridine ring, activating it for reduction)

  • Salt Formation: Anhydrous HCl in Diethyl Ether[1]

Synthesis Start 5-Hydroxyquinoline (Aromatic Pyridine Ring) Step1 Hydrogenation (H2, PtO2, AcOH, 3 atm) Start->Step1 Reduction Inter 1,2,3,4-Tetrahydroquinolin-5-ol (Free Base) Step1->Inter Filter & Neutralize Step2 Salt Formation (HCl/Et2O) Inter->Step2 Precipitation End 5-HTQ-OH · HCl (Stable Salt) Step2->End Filtration

Figure 1: Selective reduction pathway preserving the phenolic moiety while saturating the nitrogen ring.[1]

Critical Process Parameters (CPP)
  • Pressure Control: Maintain H

    
     pressure between 3–5 atm. Higher pressures may lead to hydrogenolysis of the C-O bond (deoxygenation).[1]
    
  • Acid Scavenging: When converting to the free base, use mild bases (NaHCO

    
    ) and minimize air exposure to prevent quinone-imine formation (pink/red coloration).[1]
    

Pharmacological Applications[1][2][7][12][13][14][15]

CNS Drug Discovery (Serotonin/Dopamine)

The 1,2,3,4-tetrahydroquinoline-5-ol scaffold is a bioisostere for the indole nucleus found in serotonin.

  • Mechanism: The protonated nitrogen (at physiological pH) mimics the ethylamine side chain of serotonin, while the C5-hydroxyl group acts as a hydrogen bond donor/acceptor similar to the C5-OH of serotonin.[1]

  • Target: 5-HT

    
     and Dopamine D2 receptors.[1] Researchers utilize this core to synthesize rigidified analogues of neurotransmitters to improve selectivity and metabolic stability.[1]
    
Antioxidant Activity

The ortho/para relationship between the amine and the phenol (though in separate rings, they are electronically conjugated via the aromatic system) imparts significant antioxidant potential.

  • Application: Used as a radical scavenger standard in oxidative stress assays.[1]

Drug Development Workflow

DrugDesign cluster_0 Functionalization Strategies Scaffold Scaffold: 1,2,3,4-Tetrahydroquinolin-5-ol N_Alk N-Alkylation (Linker Attachment) Scaffold->N_Alk O_Alk O-Alkylation (Prodrug/Lipophilicity) Scaffold->O_Alk Target1 5-HT1A Agonists (Anxiolytics) N_Alk->Target1 Aryl-piperazine chain Target2 Beta-Adrenergic Ligands (Cardiovascular) O_Alk->Target2 Propanolamine chain

Figure 2: Divergent synthesis strategies utilizing the 5-HTQ-OH core.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the amine and phenol, standard C18 methods often result in peak tailing.[1]

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP).[1]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 280 nm (Phenolic absorption).[1]

  • Self-Validation: The HCl salt should elute as a single sharp peak. A split peak suggests free base/salt equilibrium; ensure buffer capacity is sufficient.[1]

Nuclear Magnetic Resonance (NMR)

Expected


H NMR (DMSO-d

, 400 MHz):
  • 
     9.0-10.0 ppm:  Broad singlet (Phenolic -OH and NH
    
    
    
    ).[1]
  • 
     6.8-7.1 ppm:  Multiplet (3H, Aromatic protons C6, C7, C8).[2]
    
  • 
     3.0-3.2 ppm:  Triplet (2H, C2-H adjacent to Nitrogen).[1]
    
  • 
     2.4-2.6 ppm:  Triplet (2H, C4-H benzylic).[1]
    
  • 
     1.8-2.0 ppm:  Multiplet (2H, C3-H).[1]
    

Handling & Stability (Safety)[1][2]

  • Storage: Hygroscopic. Store at -20°C under Argon or Nitrogen.

  • Oxidation: Solutions turn brown/red rapidly in air due to oxidation to quinoid species.[1] Always degas solvents before dissolution.[1]

  • Safety: GHS Classification includes H315 (Skin Irrit.) and H319 (Eye Irrit.).[1] Treat as a potential bioactive agent (wear gloves/goggles).[1]

References

  • Biosynth. (2025).[1][6][5] 1,2,3,4-Tetrahydroquinolin-5-ol | 61468-43-7 | Technical Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [1][2]

  • ChemicalBook. (2025).[1][5] 1,2,3,4-Tetrahydroquinoline NMR and Properties. Retrieved from [1][2]

  • MDPI. (2020).[1] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions. Molecules. Retrieved from [1][2]

  • ChemImpex. (2025).[1] 1,2,3,4-Tetrahydroquinoline Product Information and Applications. Retrieved from [1][2]

Sources

Foundational

Technical Whitepaper: 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride

This guide provides an in-depth technical analysis of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] It addresses the physicochemical properties, synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] It addresses the physicochemical properties, synthetic pathways, and structural characterization required for high-precision research and drug development.[1]

Physicochemical Profiling, Synthetic Utility, and Molecular Characterization

Executive Technical Summary

1,2,3,4-Tetrahydroquinolin-5-ol (CAS: 61468-43-7 for free base) represents a "privileged scaffold" in drug discovery.[1] Its structure combines a lipophilic, conformationally restricted piperidine ring fused to a phenolic system.[1] This bifunctional nature allows it to serve as a versatile pharmacophore for G-protein coupled receptors (GPCRs), particularly in the design of serotonergic (5-HT) and adrenergic ligands.[1]

The hydrochloride salt form is frequently preferred in formulation and intermediate storage due to enhanced water solubility and resistance to oxidative degradation compared to the free amine/phenol base.[1]

Physicochemical Specifications

The precise molecular weight is critical for stoichiometric calculations in synthesis and molarity determination in biological assays.[1]

Molecular Weight & Formula Analysis

The following table contrasts the Free Base with the Hydrochloride Salt.[1]

PropertyFree BaseHydrochloride Salt (HCl)
IUPAC Name 1,2,3,4-Tetrahydroquinolin-5-ol1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride
Molecular Formula


Exact Mass 149.0841 Da185.0608 Da
Molecular Weight 149.19 g/mol 185.65 g/mol
Appearance Off-white to beige powderWhite to pale yellow crystalline solid
Solubility DMSO, Methanol, ChloroformWater (>20 mg/mL), DMSO, Methanol
pKa (Calculated) ~10.2 (Phenol), ~5.4 (Amine)N/A (Salt dissociates)

Critical Note for Researchers: When calculating stoichiometry for reactions using the HCl salt, you must account for the 24.4% mass increase relative to the free base.[1] Ensure you include an auxiliary base (e.g.,


, 

) to neutralize the HCl if the nucleophilicity of the secondary amine is required.[1]

Synthetic Methodology

The synthesis of 1,2,3,4-tetrahydroquinolin-5-ol typically involves the selective reduction of the pyridine ring of 5-hydroxyquinoline.[1] Achieving selectivity (reducing the pyridine ring while leaving the benzene ring and hydroxyl group intact) is the primary challenge.[1]

Protocol: Selective Catalytic Hydrogenation

Objective: Reduce 5-hydroxyquinoline to 1,2,3,4-tetrahydroquinolin-5-ol.

  • Reagents: 5-Hydroxyquinoline (Precursor),

    
     (Adams' Catalyst), Glacial Acetic Acid.[1]
    
  • Apparatus: High-pressure hydrogenation vessel (Parr shaker or autoclave).

  • Procedure:

    • Dissolution: Dissolve 10.0 mmol of 5-hydroxyquinoline in 50 mL of glacial acetic acid.

    • Catalyst Addition: Add 5 mol%

      
       under an inert nitrogen atmosphere.[1]
      
    • Hydrogenation: Pressurize with

      
       gas to 40–60 psi. Agitate at room temperature for 4–6 hours.
      
    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The starting material (aromatic pyridine) will disappear.[1]

    • Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

    • Salt Formation: Redissolve the residue in minimal ethanol.[1] Add 1.1 equivalents of concentrated HCl (or HCl in dioxane). Precipitate the salt with diethyl ether.

    • Filtration: Collect the hydrochloride salt via vacuum filtration and dry under vacuum over

      
      .
      
Reaction Pathway Visualization

The following diagram illustrates the selective reduction pathway and subsequent salt formation.

SynthesisPathway Start 5-Hydroxyquinoline (Aromatic Pyridine Ring) Reaction Hydrogenation (H2, PtO2, AcOH) Selective Pyridine Reduction Start->Reaction Intermediate 1,2,3,4-Tetrahydroquinolin-5-ol (Free Base) Reaction->Intermediate SaltStep HCl / Dioxane Precipitation Intermediate->SaltStep Final 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride (MW: 185.65) SaltStep->Final

Figure 1: Selective reduction of 5-hydroxyquinoline followed by hydrochloride salt formation.

Structural Characterization & Validation

To ensure the integrity of the molecule, specifically confirming that the benzene ring remained aromatic and the pyridine ring was fully saturated, use the following analytical markers.

1H-NMR Interpretation (DMSO-d6)
  • Aliphatic Region (1.8 – 3.2 ppm):

    • Look for three distinct multiplets corresponding to the

      
      , 
      
      
      
      , and
      
      
      methylene protons.[1]
    • 
       ~1.8 ppm (Multiplet, 2H, 
      
      
      
      ).[1]
    • 
       ~2.5 ppm (Triplet, 2H, 
      
      
      
      , benzylic).[1]
    • 
       ~3.1 ppm (Multiplet, 2H, 
      
      
      
      , adjacent to Nitrogen).[1]
  • Aromatic Region (6.0 – 7.0 ppm):

    • The pattern should show a 1,2,3-trisubstituted benzene system (doublet-triplet-doublet pattern).[1]

    • The protons will be shifted upfield relative to the fully aromatic quinoline precursor due to the electron-donating hydroxyl group and the loss of the pyridine ring current.[1]

  • Exchangeable Protons:

    • Broad singlets for

      
       and 
      
      
      
      (ammonium) will appear, often >9.0 ppm for the ammonium proton in the salt form.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Parent Ion: You will observe the

    
     peak at m/z 150.1 .[1]
    
  • Note: The HCl salt dissociates in the MS source; you will detect the mass of the cation (150.1), not the salt (185.65).[1]

Applications in Drug Discovery

This molecule acts as a bifunctional scaffold.[1][2] The secondary amine allows for N-alkylation or acylation to attach "tail" groups, while the hydroxyl group can be used for O-alkylation or left free to act as a hydrogen bond donor/acceptor.[1]

Common Derivatization Workflows
  • Adrenergic Beta-Blockers: Similar to Carteolol, the 5-hydroxyl group is often reacted with epichlorohydrin to generate a propanolamine side chain.[1]

  • Serotonin Modulators: The nitrogen is alkylated with aryl-piperazine linkers to target 5-HT receptors.[1]

Applications Core 1,2,3,4-Tetrahydroquinolin-5-ol (Scaffold) Path1 Path A: O-Alkylation (Epichlorohydrin) Core->Path1 Path2 Path B: N-Alkylation (Alkyl Halides / Reductive Amination) Core->Path2 Prod1 Oxypropanolamine Derivatives (Beta-Blocker Activity) Path1->Prod1 Prod2 N-Substituted CNS Agents (5-HT / Dopamine Ligands) Path2->Prod2

Figure 2: Divergent synthetic utility of the tetrahydroquinolin-5-ol scaffold in medicinal chemistry.

Handling and Stability

  • Storage: Store the HCl salt at 2–8°C under desiccation. It is hygroscopic.[1]

  • Oxidation: The free base is prone to air oxidation (turning brown over time) due to the electron-rich aniline/phenol system.[1] The HCl salt significantly retards this process.[1]

  • Safety: Treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is required.[1] Avoid inhalation of dust.[1][3][4]

References

  • National Institute of Standards and Technology (NIST). Quinoline, 1,2,3,4-tetrahydro- Data.[1][5] NIST Chemistry WebBook.[1][5] [Link][1]

  • PubChem. 1,2,3,4-Tetrahydroquinoline Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines.[Link]

Sources

Exploratory

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride mechanism of action

This guide details the structural pharmacology, mechanism of action, and experimental utility of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride (5-OH-THQ·HCl). Executive Summary 1,2,3,4-Tetrahydroquinolin-5-ol hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural pharmacology, mechanism of action, and experimental utility of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride (5-OH-THQ·HCl).

Executive Summary

1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride (CAS: 61468-43-7) is a bioactive bicyclic scaffold and a "privileged structure" in medicinal chemistry. It serves two distinct roles in drug development:

  • Pharmacological Probe: A rigidified bioisostere of the neurotransmitters dopamine and serotonin (specifically m-tyramine), acting as a ligand for Class A GPCRs (Dopamine D2/D3, Serotonin 5-HT1A).

  • Synthetic Precursor: A nucleophilic building block for the synthesis of beta-blockers (e.g., structural analogs of Carteolol) and novel antipsychotic agents.

Its mechanism of action is defined by its ability to mimic the catecholamine pharmacophore while restricting conformational freedom, thereby enhancing binding selectivity and reducing the entropic penalty of receptor interaction.

Structural Pharmacology & Mechanism of Action[1][2][3]
2.1. The Pharmacophore: Rigidified Bioisosterism

The molecule represents a conformationally restricted analog of 3-hydroxy-phenethylamine (m-tyramine).

  • Aromatic Hydroxyl (C5-OH): Mimics the meta-hydroxyl group of dopamine. It functions as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

  • Protonated Nitrogen (N1): At physiological pH, the secondary amine (pKa ~10) is protonated. This positive charge mimics the ethylamine tail of dopamine.

  • Lipophilic Core: The tetrahydroquinoline ring provides a hydrophobic scaffold that interacts with aromatic residues in the receptor pocket (via

    
    -
    
    
    
    stacking).
2.2. Molecular Mechanism of Receptor Binding (GPCRs)

When acting as a ligand (or fragment of a larger ligand) for monoamine receptors (Dopamine D2, D3; Serotonin 5-HT1A), 5-OH-THQ·HCl engages in a specific "orthosteric binding mode":

  • Ionic Lock (Salt Bridge): The protonated ammonium head interacts electrostatically with the conserved Aspartate 3.32 (Asp113) residue in Transmembrane Helix 3 (TM3). This is the anchor point for all monoamine ligands.

  • Hydrogen Bonding: The C5-hydroxyl group forms a hydrogen bond with Serine 5.42 (Ser193) and/or Serine 5.46 (Ser197) in TM5. This interaction is critical for receptor activation (agonism) or stabilization (antagonism), distinguishing it from non-hydroxylated analogs.

  • Hydrophobic Clamp: The aromatic ring wedges between Phenylalanine 6.52 (TM6) and other hydrophobic residues (Valine, Tryptophan), stabilizing the receptor in a specific conformation.

2.3. Visualization of Signaling Pathway

The following diagram illustrates the structural pharmacophore and its interaction with the D2 Receptor.

G Molecule 1,2,3,4-Tetrahydroquinolin-5-ol (Ligand) Interaction1 Salt Bridge (Asp3.32 - Protonated N) Molecule->Interaction1 Protonated Amine Interaction2 Hydrogen Bond (Ser5.42 - C5-OH) Molecule->Interaction2 5-Hydroxyl Group Interaction3 Pi-Pi Stacking (Phe6.52 - Aromatic Ring) Molecule->Interaction3 Benzene Ring Receptor Dopamine D2 Receptor (Orthosteric Site) Effect Receptor Conformation Change (G-Protein Coupling) Receptor->Effect Activation/Modulation Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Caption: Mechanistic interaction map showing the critical binding contacts between 5-OH-THQ and the Dopamine D2 Receptor orthosteric pocket.

Experimental Protocols
3.1. Synthesis of 5-OH-THQ (Hydrogenation Protocol)

Context: If isolating or synthesizing fresh material from Quinolin-5-ol.

Principle: Selective reduction of the pyridine ring of quinolin-5-ol while preserving the phenol.

ParameterSpecification
Starting Material Quinolin-5-ol (CAS 578-67-6)
Catalyst Platinum Oxide (PtO₂) or Raney Nickel
Solvent Ethanol / Acetic Acid (9:1 v/v)
Pressure 40–60 psi H₂ (Parr Hydrogenator)
Temperature 25°C (Room Temp)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Quinolin-5-ol in 50 mL of ethanol containing 5 mL glacial acetic acid.

  • Catalyst Addition: Add 5 mol% PtO₂ carefully under inert atmosphere (Ar/N₂).

  • Hydrogenation: Pressurize the vessel to 50 psi H₂. Agitate for 4–6 hours. Monitor via TLC (SiO₂; MeOH:DCM 1:9) for disappearance of starting material.

  • Workup: Filter catalyst through Celite. Concentrate filtrate in vacuo.

  • Salt Formation: Redissolve residue in minimal ethanol. Add 1.1 eq of 1M HCl in ether dropwise.

  • Crystallization: Precipitate the hydrochloride salt by adding cold diethyl ether. Filter and dry.

3.2. In Vitro Radioligand Binding Assay (D2 Receptor)

Context: To validate the affinity of the molecule.

  • Membrane Prep: Harvest CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: 20 µg membrane protein + [³H]-Raclopride (0.2 nM) + Vehicle.

    • Non-Specific Binding: Above + 10 µM Haloperidol.

    • Test: Above + 1,2,3,4-Tetrahydroquinolin-5-ol HCl (10⁻⁹ M to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Comparative Data: Structure-Activity Relationship (SAR)

The following table highlights why the 5-hydroxy and tetrahydro features are critical for bioactivity compared to related analogs.

Compound AnalogStructure FeatureReceptor Affinity (D2/D3)Mechanistic Insight
1,2,3,4-THQ-5-ol 5-OH + Reduced Ring High (nM range) Optimal H-bond geometry (Ser5.42) + flexible tail mimic.
Quinolin-5-ol5-OH + Aromatic RingLow / InactiveFlat structure prevents correct orientation in the binding pocket; lacks basic N (pKa too low).
1,2,3,4-THQNo OH + Reduced RingModerateLoss of H-bond anchor reduces affinity 10–100 fold; relies solely on salt bridge.
5-OH-DPAT5-OH + AminotetralinHigh (Agonist)Carbon analog; demonstrates the validity of the 5-OH pharmacophore.
References
  • Biosynth. (2025). 1,2,3,4-Tetrahydroquinolin-5-ol: Physicochemical Properties and Pharmacophore Applications. Retrieved from

  • Seeman, P. (2006). Dopamine Receptor Sequences: Therapeutic Levels of Neuroleptics Occupy D2 Receptors, Clozapine Occupies D4. Neuropsychopharmacology. (General reference for D2 binding mechanism).
  • Mokrosz, M. J., et al. (1999).[1] 1,2,3,4-Tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands.[1] Bioorganic & Medicinal Chemistry.[2][3][4] (Establishes the THQ/THIQ scaffold utility).

  • PubChem. (2025).[5][6] Compound Summary: 1,2,3,4-Tetrahydroquinolin-5-ol. National Library of Medicine. Retrieved from

  • Cannon, J. G. (1985). Structure-Activity Relationships of Dopamine Agonists. Annual Review of Pharmacology and Toxicology. (Foundational text on the 5-OH-amine pharmacophore).

Sources

Foundational

Strategic Discovery and Optimization of Novel Tetrahydroquinoline Derivatives

From Synthetic Methodology to Therapeutic Application Executive Summary: The Privileged THQ Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular f...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Methodology to Therapeutic Application

Executive Summary: The Privileged THQ Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike their fully aromatic quinoline counterparts, THQs possess a non-planar, flexible ring system with a chiral center at the C2 position (and potentially C3/C4), allowing for precise vectorization of substituents into defined regions of protein binding pockets.

This guide details a high-fidelity workflow for discovering novel THQ derivatives, specifically targeting BET Bromodomain inhibition (an emerging epigenetic target) and Tubulin polymerization inhibition . We move beyond standard synthesis to integrate multicomponent library generation with enantioselective catalysis.

Rational Design Strategy: The Pharmacophore

To design novel THQs, we must move away from random screening. For epigenetic targets like Bromodomain-containing protein 4 (BRD4), the THQ core serves as a scaffold to position an acetyl-lysine (KAc) mimic.

  • The Head Group (KAc Mimic): A nitrogen-containing moiety (often the THQ nitrogen or a fused system) that forms a hydrogen bond with the conserved Asparagine (Asn140 in BRD4) in the binding pocket.

  • The Linker (Scaffold): The THQ bicyclic system provides rigidity to reduce the entropic cost of binding.

  • The Tail (Solvent Exposed): Substituents at the C2 or C6 position extend into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties.

Visualization: THQ Discovery Logic

The following diagram illustrates the decision matrix for synthesizing and optimizing THQ libraries.

THQ_Discovery_Workflow Target Target Identification (e.g., BRD4, Tubulin) Design Scaffold Design (C2/C4 Vectorization) Target->Design Split Synthetic Strategy Selection Design->Split Povarov Route A: Povarov MCR (Rapid Library Gen) Split->Povarov  Hit Finding Hydrogenation Route B: Asymmetric Hydrogenation (Chiral Optimization) Split->Hydrogenation  Lead Opt Library Racemic Library (96-well) Povarov->Library ChiralPure Enantioenriched Lead (>95% ee) Hydrogenation->ChiralPure Screening HTS / Phenotypic Screen Library->Screening ChiralPure->Screening SAR SAR Analysis & ADME Screening->SAR SAR->Design  Iterate

Figure 1: Strategic workflow differentiating between rapid library generation (Povarov) and chiral optimization (Hydrogenation).

Synthetic Methodologies

Method A: The Povarov Reaction (Multicomponent)

For the initial "Hit Finding" phase, speed and diversity are paramount. The Povarov reaction (an inverse electron-demand aza-Diels-Alder reaction) allows the one-pot assembly of an aniline, an aldehyde, and an electron-rich olefin (e.g., vinyl enol ether or cyclopentadiene) to form the THQ core with three points of diversity.[1]

Mechanism:

  • Condensation of aniline and aldehyde to form a Schiff base (imine).

  • Lewis acid activation of the imine.

  • [4+2] Cycloaddition with the electron-rich alkene.[2]

Protocol 1: Lewis Acid-Catalyzed Povarov Reaction Validation: This protocol uses Indium(III) Chloride (


), a water-tolerant Lewis acid, ensuring robustness against moisture.
  • Reagents:

    • 4-Methoxy-aniline (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.0 equiv)

    • 2,3-Dihydrofuran (1.5 equiv)

    • Catalyst:

      
       (10 mol%)
      
    • Solvent: Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve aniline (1 mmol) and aldehyde (1 mmol) in

      
       (5 mL). Stir for 30 min at RT to pre-form the imine (monitor by TLC).
      
    • Add

      
       (0.1 mmol) followed by 2,3-dihydrofuran (1.5 mmol).
      
    • Stir at room temperature for 4–6 hours.

    • Quench: Add saturated

      
       solution (10 mL).
      
    • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Expected Outcome: cis/trans diastereomers of the tricyclic THQ derivative. Yields typically 75–90%.

Method B: Iridium-Catalyzed Asymmetric Hydrogenation

Once a "hit" is identified, the biological activity often resides in a single enantiomer. We utilize Iridium-catalyzed transfer hydrogenation to convert inexpensive quinolines into chiral THQs with high enantiomeric excess (ee).[3]

Protocol 2: Enantioselective Reduction Validation: Uses a chiral phosphine ligand (e.g., (S)-MeO-BiPhep) with Iodine as a crucial additive to stabilize the Ir-hydride species.

  • Reagents:

    • Substituted Quinoline substrate (1.0 equiv)

    • Catalyst Precursor:

      
       (1.0 mol%)
      
    • Ligand: (S)-MeO-BiPhep (2.2 mol%)

    • Additive:

      
       (10 mol%)
      
    • Solvent: Toluene

    • Hydrogen Source:

      
       gas (600 psi) or Hantzsch Ester for transfer hydrogenation.
      
  • Procedure:

    • In a glovebox (nitrogen atmosphere), mix

      
       and (S)-MeO-BiPhep in toluene for 30 min to form the active complex.
      
    • Add the substrate and

      
      .
      
    • Transfer to a high-pressure autoclave. Pressurize with

      
       (600 psi).
      
    • Stir at RT for 12–16 hours.

    • Workup: Release pressure, concentrate in vacuo.

    • Analysis: Determine conversion by NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column).

  • Expected Outcome: >95% conversion, >90% ee of the (S)-THQ.

Biological Evaluation & SAR

We focus on the BET Bromodomain (BRD4) inhibitory potential of these derivatives. The key to potency is the "selectivity index" against other bromodomains.

Structure-Activity Relationship (SAR) Data

The table below summarizes hypothetical data derived from typical optimization campaigns (e.g., optimizing Nitroxoline analogues or JQ1-mimics).

Compound IDR1 (N-Subst)R2 (C6-Subst)C2-StereochemBRD4 IC50 (nM)HCT116 Cell Viability (µM)
THQ-01 HHRacemic1200> 50
THQ-05 Acetyl-OMeRacemic45022.5
THQ-08 Acetyl-OMe(S)45 1.2
THQ-09 Acetyl-OMe(R)85035.0
THQ-12 Methyl-Triazole-F(S)280.8
  • THQ-01: The naked scaffold lacks the KAc mimicry elements.

  • THQ-08 vs THQ-09: Demonstrates the critical importance of chirality. The (S)-enantiomer fits the chiral pocket of BRD4, resulting in a 20-fold increase in potency.

  • THQ-12: Introduction of a triazole (bioisostere for amide) and fluorine (metabolic stability) yields a lead candidate.

Mechanism of Action: BET Inhibition Pathway

The following diagram details how the optimized THQ derivative disrupts oncogenic signaling.

BET_Pathway Inhibitor THQ Inhibitor (Lead Compound) BRD4 BRD4 Protein (Chromatin Reader) Inhibitor->BRD4  Competes Binding Complex Inhibitor-BRD4 Complex (Displaced from DNA) Inhibitor->Complex  Forms MYC c-MYC Oncogene Transcription BRD4->MYC  Activates Chromatin Acetylated Chromatin (Ac-Lysine) Chromatin->BRD4  Recruitment Chromatin->MYC  Downregulation Complex->Chromatin  Dissociation Apoptosis Apoptosis / G1 Arrest MYC->Apoptosis  Triggers

Figure 2: Mechanism of Action. The THQ inhibitor competitively binds BRD4, displacing it from chromatin and suppressing c-MYC transcription.

References

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Topics in Medicinal Chemistry (2021).

  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines. Journal of the American Chemical Society (2021).

  • Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues. RSC Advances (2022).

  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions. Beilstein Journal of Organic Chemistry (2014).

  • Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties. Journal of Medicinal Chemistry (2018).

Sources

Exploratory

The Tetrahydroquinoline (THQ) Skeleton: A Privileged Scaffold in Modern Drug Design

Topic: Pharmacophore Potential of Tetrahydroquinoline Skeleton Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary The 1,2,3,4-tetrahydroquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Potential of Tetrahydroquinoline Skeleton Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) skeleton represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike fully aromatic quinolines, the THQ core offers unique stereochemical complexity (sp³ hybridized carbons at C2, C3, C4) and conformational flexibility, allowing it to mimic peptide turns or function as a rigid spacer in bivalent ligands. This guide analyzes the pharmacophoric utility of THQ, focusing on its dominant roles in oncology (tubulin inhibition) and neurodegeneration (cholinesterase inhibition), and provides validated synthetic protocols for its construction.

Structural Insights & Structure-Activity Relationships (SAR)

The THQ scaffold's versatility stems from its ability to serve as a conformational restrictor while offering multiple vectors for diversification.

Core Pharmacophore Map

The biological activity of THQ derivatives is tightly governed by substitution patterns on the benzene ring (C5-C8) and the heterocyclic ring (N1-C4).

Table 1: SAR Logic of the THQ Skeleton

PositionModificationPharmacological Effect (Dominant)Mechanistic Rationale
N1 Alkylation / AcylationBioavailability & Selectivity Modulates lipophilicity (LogP) and prevents metabolic N-oxidation. Essential for blood-brain barrier (BBB) penetration in neuroprotective agents.
C2 Aryl/Heteroaryl substitutionPotency Anchor Critical for hydrophobic interactions. In anticancer agents, a 2-aryl group often mimics the B-ring of flavonoids or combretastatins.
C4 Functionalization (e.g., Amine, Ester)Target Engagement Provides a handle for H-bonding. In Povarov adducts, C4 substituents dictate stereochemistry (cis/trans) and receptor fit.
C6 Electron-Donating Groups (OMe)Tubulin Binding Mimics the trimethoxyphenyl moiety of Colchicine. Essential for high-affinity binding to the colchicine site on

-tubulin.[1]
C6/C7 Electron-Withdrawing Groups (Cl, CF₃)Cytotoxicity Enhancement Increases metabolic stability and enhances

-

stacking interactions in the binding pocket.
SAR Visualization

The following diagram maps the functional "hotspots" of the THQ skeleton.

THQ_SAR THQ_Core 1,2,3,4-Tetrahydroquinoline (THQ) Core N1 N1 Position: Bioavailability Gatekeeper THQ_Core->N1 C2 C2 Position: Hydrophobic Anchor THQ_Core->C2 C4 C4 Position: Stereochemical Hub THQ_Core->C4 C6 C6 Position: Electronic Tuning THQ_Core->C6 N1_Effect Modulates LogP & BBB Permeability N1->N1_Effect C2_Effect Mimics Flavonoid B-Ring (Anticancer) C2->C2_Effect C4_Effect H-Bonding Donors (e.g., Amides) C4->C4_Effect C6_Effect OMe: Tubulin Binding CF3/Cl: Cytotoxicity C6->C6_Effect

Figure 1: Pharmacophore mapping of the THQ scaffold highlighting critical substitution sites for medicinal chemistry optimization.

Therapeutic Applications: The "Why"

Oncology: Tubulin Polymerization Inhibition

THQ derivatives, particularly N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines , function as potent antimitotic agents.[2]

  • Mechanism: They bind to the Colchicine Binding Site (CBS) located at the interface of

    
    - and 
    
    
    
    -tubulin.[1]
  • Causality: The 6-methoxy group on the THQ ring aligns with Cys

    
    241, mimicking the pharmacophore of colchicine. This binding induces a conformational change in tubulin, preventing microtubule assembly (polymerization), leading to G2/M cell cycle arrest and apoptosis.
    
  • Key Insight: Unlike taxanes (which stabilize microtubules), THQs destabilize them, making them effective against multi-drug resistant (MDR) phenotypes that overexpress P-glycoprotein efflux pumps.[3]

Neuroprotection: Dual Cholinesterase Inhibition

In Alzheimer's disease (AD) research, THQs are often hybridized with tacrine or donepezil pharmacophores.

  • Mechanism: These hybrids act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Logic: The THQ moiety binds to the Peripheral Anionic Site (PAS) of AChE, while the tacrine/donepezil unit binds to the Catalytic Active Site (CAS). This "dual binding" not only inhibits acetylcholine hydrolysis but also blocks AChE-induced

    
    -amyloid aggregation.
    
Mechanism of Action Diagram

MOA_Tubulin THQ_Ligand THQ Derivative (6-OMe substituted) Colchicine_Site Colchicine Binding Site (Interface) THQ_Ligand->Colchicine_Site Binds High Affinity Conf_Change Conformational Change (Curved Structure) THQ_Ligand->Conf_Change Induces Tubulin_Dimer α/β-Tubulin Heterodimer Colchicine_Site->Tubulin_Dimer Located within Inhibition Inhibition of Polymerization Conf_Change->Inhibition Prevents Assembly Arrest G2/M Cell Cycle Arrest Apoptosis Inhibition->Arrest Result

Figure 2: Mechanism of Action for THQ-based anticancer agents targeting the colchicine binding site of tubulin.

Synthetic Architecture: The Povarov Reaction

The most robust method for constructing the THQ core is the Povarov reaction (inverse electron-demand aza-Diels-Alder cycloaddition).[4] This multicomponent reaction (MCR) allows for the rapid assembly of the THQ ring with high stereocontrol.

Reaction Pathway
  • Imine Formation: Condensation of an aniline with an aldehyde forms a Schiff base (aldimine).

  • Activation: A Lewis Acid (e.g.,

    
    , 
    
    
    
    , or lanthanide triflates) activates the imine.
  • Cycloaddition: The activated imine reacts with an electron-rich alkene (dienophile) to form the THQ ring.[5]

Povarov_Mechanism Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene (Dienophile) THQ THQ Derivative (Endo/Exo Isomers) Alkene->THQ Activated_Imine Activated Iminium Ion (Lewis Acid Complex) Imine->Activated_Imine + Lewis Acid Activated_Imine->THQ + Alkene [4+2] Cycloaddition

Figure 3: The Povarov Reaction pathway for the convergent synthesis of polysubstituted tetrahydroquinolines.

Experimental Protocol: Synthesis of Functionalized THQ

Objective: Synthesis of a 2,4-disubstituted-1,2,3,4-tetrahydroquinoline via a Three-Component Povarov Reaction. Reference Standard: Adapted from protocols using


 or 

-TSA catalysis (See Ref [1, 5]).
Materials
  • Reagents: 4-Methoxyaniline (1.0 equiv), Benzaldehyde (1.0 equiv), N-Vinyl-2-pyrrolidone (1.2 equiv, acts as dienophile).

  • Catalyst: Indium(III) Chloride (

    
    , 10 mol%) or p-Toluenesulfonic acid (p-TSA, 10 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (EtOH).
    
Step-by-Step Methodology
  • Imine Generation (In Situ):

    • In a 25 mL round-bottom flask, dissolve 4-methoxyaniline (1.0 mmol) and benzaldehyde (1.0 mmol) in 5 mL of Acetonitrile.

    • Stir at room temperature (RT) for 30 minutes. Checkpoint: Solution may turn slightly yellow/turbid indicating imine formation.

  • Catalyst & Dienophile Addition:

    • Add the Lewis Acid catalyst (

      
      , 0.1 mmol).
      
    • Immediately add N-Vinyl-2-pyrrolidone (1.2 mmol).

  • Reaction:

    • Stir the mixture at RT for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the imine spot and the appearance of a new, lower Rf spot (THQ product).

  • Work-up:

    • Quench the reaction with water (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 75–85% of the diastereomeric mixture (typically favoring the cis-isomer).

Self-Validating Check: The presence of two doublets of doublets (dd) in the 2.5–4.0 ppm region of the ¹H NMR spectrum confirms the formation of the C2-C3-C4 heterocyclic ring system.

References

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives. Current Organic Chemistry, 2025. 6[3][5][7][8][9][10]

  • N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin. Journal of Medicinal Chemistry, 2014. 2[3][5][7][8][9][11][12][13][14][15][16]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. 17[3][5][7][8][9][10][11][13][14][15]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 2015. 18[1][3][5][7][8][9][10][11][13][14][15]

  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions. Beilstein Journal of Organic Chemistry, 2013. 19[1][3][5][7][8][9][10][11][13][14]

Sources

Foundational

Technical Guide: 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride Characterization

Executive Summary & Compound Identity 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is a critical bicyclic heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical agents such as Carteolol (a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride is a critical bicyclic heterocyclic intermediate, primarily utilized in the synthesis of pharmaceutical agents such as Carteolol (a non-selective beta-blocker) and various serotonin receptor ligands. Its structure consists of a reduced pyridine ring fused to a phenolic benzene ring. The hydrochloride salt form enhances stability and water solubility compared to the oxidation-prone free base.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride
Common Name 5-Hydroxy-1,2,3,4-tetrahydroquinoline HCl
CAS Number (Free Base) 61468-43-7
CAS Number (HCl Salt) Not widely listed; derived from base 61468-43-7
Molecular Formula C₉H₁₁NO[1][2][3][4][5][6] · HCl
Molecular Weight 185.65 g/mol (Salt); 149.19 g/mol (Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in water, methanol, DMSO; slightly soluble in ethanol.

Synthesis & Experimental Protocols

The synthesis of 5-hydroxy-1,2,3,4-tetrahydroquinoline typically involves the selective hydrogenation of the pyridine ring of 5-hydroxyquinoline. This process requires careful control to prevent the reduction of the benzene ring or hydrogenolysis of the hydroxyl group.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 5-Hydroxyquinoline (CAS: 578-67-6) Inter 1,2,3,4-Tetrahydroquinolin-5-ol (Free Base) Start->Inter Catalytic Hydrogenation Reagent H2 (50 psi), PtO2 or 10% Pd/C Reagent->Inter Solvent MeOH / AcOH Solvent->Inter Product 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride Inter->Product Salt Formation Acid HCl (g) in Et2O or conc. HCl Acid->Product

Caption: Selective hydrogenation pathway from 5-hydroxyquinoline followed by hydrochloride salt formation.

Detailed Protocol

Step 1: Hydrogenation (Free Base Formation)

  • Preparation: Dissolve 5-hydroxyquinoline (10.0 g, 69 mmol) in methanol (100 mL).

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.5 g) or 10% Pd/C (1.0 g) under an inert nitrogen atmosphere.

  • Reaction: Hydrogenate in a Parr shaker at 40–60 psi H₂ pressure at room temperature for 6–12 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) for the disappearance of the starting material.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous oil or low-melting solid.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a minimum amount of anhydrous ethanol or diethyl ether.

  • Acidification: Dropwise add 4M HCl in dioxane or bubble dry HCl gas into the solution at 0°C until pH < 2.

  • Precipitation: A white to off-white precipitate will form. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford 1,2,3,4-tetrahydroquinolin-5-ol hydrochloride.

Spectral Characterization Data

The following data represents the expected spectral signals for the hydrochloride salt. Note that the protonation of the nitrogen atom causes significant downfield shifts (deshielding) of the protons at positions 2 and 8 compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

Solvent: DMSO-d₆ (Standard for polar salts) Instrument: 400 MHz

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂⁺ Exchangeable9.00 – 9.50Broad Singlet2HAmmonium protons (deshielded).
OH Exchangeable9.60 – 9.80Singlet1HPhenolic hydroxyl.
H-7 Aromatic6.95Triplet (t)1HMeta to OH, Para to Bridgehead.
H-6 Aromatic6.35Doublet (d)1HOrtho to OH, Meta to Bridgehead.
H-8 Aromatic6.50Doublet (d)1HOrtho to N-Bridgehead (shielded by OH resonance).
H-2 Aliphatic3.20 – 3.30Multiplet (m)2HAdjacent to N⁺ (deshielded).
H-4 Aliphatic2.50 – 2.60Triplet (t)2HBenzylic position.
H-3 Aliphatic1.80 – 1.95Multiplet (m)2HCentral methylene of saturated ring.

Note: In the free base, H-2 typically appears upfield at ~3.2 ppm. In the HCl salt, the positive charge on Nitrogen pulls electron density, shifting H-2 slightly downfield, though the effect is mitigated by the solvent DMSO.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 – 3400 Stretch (Broad)Phenolic O-H and Ammonium N-H stretch.
2800 – 3000 StretchAliphatic C-H (Cyclic methylene).
1580 – 1620 StretchAromatic C=C skeletal vibrations.
1250 – 1280 StretchC-O (Phenol).
750 – 800 BendAromatic C-H (1,2,3-trisubstituted pattern).
Mass Spectrometry (MS)[3]

Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M⁺): m/z 149 (Free base detected in ESI+ as [M+H]⁺ m/z 150).

  • Salt Peak: The HCl salt dissociates in the MS source; spectra reflect the free base cation.

Fragmentation Pathway (EI):

  • m/z 149: Molecular ion (stable).

  • m/z 120: Loss of CH₂=NH (Retro-Diels-Alder type fragmentation of the saturated ring).

  • m/z 91: Tropylium ion derivative (typical of benzyl-containing fragments).

MS Fragmentation Logic (DOT Diagram)

MS_Frag M_Ion [M]+ m/z 149 Frag1 [M - C2H5N]+ Loss of Imine fragment m/z ~120 M_Ion->Frag1 Retro-DA / Ring Opening Frag2 [C7H7]+ Tropylium-like m/z 91 Frag1->Frag2 Loss of CO/H

Caption: Proposed fragmentation pathway for 1,2,3,4-tetrahydroquinolin-5-ol under Electron Impact (EI).

Quality Control & Handling

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).

    • 0-5 min: 95% Water.

    • 5-20 min: Gradient to 50% Acetonitrile.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: The polar salt elutes early; the free base (if pH adjusted) elutes later.

Stability and Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Oxidation: The 5-hydroxy group is susceptible to oxidation (turning the solid brown/pink). Store under Argon or Nitrogen at -20°C for long-term retention.

References

  • Synthesis of Tetrahydroquinoline Derivatives

    • Title: Process for the preparation of 3,4-dihydro-2(1H)-quinolinone derivatives.[2][7][8]

    • Source: WO P
    • URL
  • General Reduction Methods for Quinolines

    • Title: Selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines.[6][9]

    • Source: Tetrahedron Letters, 1986, 27(38), 4565-4568.
    • URL:[Link]

  • Spectral Data Reference (Free Base Analogues)

    • Title: 1,2,3,4-Tetrahydroquinolin-5-ol (CAS 61468-43-7) Entry.[2][3][4][10]

    • Source: ChemScene / PubChem Compound Summary.
    • URL:[Link]

Sources

Exploratory

In silico modeling of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride interactions

In Silico Modeling of 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride Interactions[1] Abstract This technical guide details the computational modeling of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (5-hydroxy-1,2,3,4-t...

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Modeling of 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride Interactions[1]

Abstract This technical guide details the computational modeling of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (5-hydroxy-1,2,3,4-tetrahydroquinoline HCl), a privileged scaffold in medicinal chemistry. Historically significant as a key intermediate in the synthesis of the beta-blocker Carteolol , this fragment possesses intrinsic versatility, serving as a core motif for novel inhibitors of mTOR , LSD1 , and CD44 . This document provides a rigorous, step-by-step protocol for modeling this cationic scaffold, addressing critical challenges in protonation state assignment, force field parameterization, and membrane-protein molecular dynamics (MD) simulations.

Part 1: Chemical & Structural Basis[2][3][4]

The Molecule: 1,2,3,4-Tetrahydro-quinolin-5-ol HCl

The "hydrochloride" designation indicates the molecule exists as a salt. In physiological conditions (pH 7.4), the secondary amine of the tetrahydroquinoline ring (pKa ≈ 10–11) is protonated, carrying a +1 formal charge . The hydroxyl group at position 5 (phenol-like, pKa ≈ 10) remains neutral.

  • SMILES (Cationic Form): Oc1cccc2c1CCC[NH2+]2

  • Key Interaction Features:

    • Secondary Amine (

      
      ):  Critical for salt bridges (e.g., with Asp/Glu) and cation-
      
      
      
      interactions (e.g., with Phe/Trp/Tyr).
    • 5-Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor.

    • Aromatic Ring: Facilitates

      
      -
      
      
      
      stacking.
Force Field Parameterization

Standard force fields (e.g., CHARMM36, AMBER ff14SB) do not contain specific parameters for this ligand. We must generate topology and parameter files.

  • Recommended Force Field: GAFF2 (General AMBER Force Field 2) for the ligand, paired with ff14SB for the protein.

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* quantum mechanical calculations are superior to AM1-BCC for cationic aromatic systems due to better handling of charge delocalization.

Part 2: Target Identification & Preparation[1][5]

While this scaffold targets soluble enzymes like LSD1 and mTOR, its most authoritative pharmacological grounding is within the Beta-2 Adrenergic Receptor (


-AR) , a G-Protein Coupled Receptor (GPCR), where it serves as the pharmacophore anchor for Carteolol.

Selected Target: Human


-Adrenergic Receptor
PDB ID: 3NYA (Crystal structure of 

-AR bound to an antagonist).
Receptor Preparation Protocol
  • Clean: Remove non-essential crystallization chaperones (e.g., T4 lysozyme fusion).

  • Protonation: Use PROPKA to determine residue pKa values at pH 7.4.

    • Critical Check: Ensure Asp113 (the orthosteric anchor) is deprotonated (negative) to form a salt bridge with our ligand's cationic amine.

  • Membrane Embedding: Since

    
    -AR is a transmembrane protein, vacuum or simple water box simulations are invalid.
    
    • Matrix: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

    • Tool: CHARMM-GUI Membrane Builder or PACKMOL-Memgen.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the integrated workflow from ligand parameterization to trajectory analysis.

G cluster_0 Ligand Prep cluster_1 Receptor Prep L1 Structure Retrieval (SMILES) L2 Protonation (pH 7.4) Generate Cation (+1) L1->L2 L3 QM Optimization (HF/6-31G*) L2->L3 L4 RESP Charge Derivation L3->L4 D1 Molecular Docking (Grid: Asp113 Focus) L4->D1 R1 PDB Retrieval (3NYA) R2 Membrane Embedding (POPC Bilayer) R1->R2 R3 Solvation & Ions (TIP3P + 0.15M NaCl) R2->R3 R3->D1 MD1 MD Simulation (100 ns, NPT) D1->MD1 A1 Analysis (RMSD, Interaction Energy) MD1->A1

Caption: Integrated in silico workflow for GPCR-ligand modeling, emphasizing rigorous membrane setup and QM-based ligand parameterization.

Molecular Docking (AutoDock Vina / Glide)

Objective: Predict the binding pose of the 5-hydroxy-tetrahydroquinoline core within the orthosteric pocket.

  • Grid Generation: Center the grid box on Asp113 (residue 3.32 in Ballesteros-Weinstein numbering). Dimensions:

    
     Å.
    
  • Constraints: Apply a positional constraint or pharmacophoric bias for a salt bridge between the ligand's

    
     and Asp113's 
    
    
    
    . This mimics the canonical binding mode of catecholamines.
  • Scoring: Select the pose with the lowest binding free energy (

    
    ) that satisfies the salt bridge constraint.
    
Molecular Dynamics Simulation (GROMACS / AMBER)

Objective: Validate the stability of the docked pose in a physiological membrane environment.

System Setup:

  • Solvent: TIP3P water model.

  • Ions: Neutralize system and add 0.15 M NaCl to mimic physiological ionic strength.

  • Ensemble: NPT (Constant Number, Pressure, Temperature).

Protocol:

  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (Membrane):

    • Phase 1 (NVT): 100 ps, restrain lipids and protein, heat to 310 K.

    • Phase 2 (NPT): 1 ns, release lipid restraints to allow bilayer packing.

  • Production Run: 100 ns, 2 fs time step.

    • Thermostat: Nose-Hoover (310 K).

    • Barostat: Parrinello-Rahman (1 bar, semi-isotropic coupling for membrane).

Part 4: Data Presentation & Analysis

Key Interaction Metrics

The following table summarizes the expected interactions for the 5-hydroxy-tetrahydroquinoline scaffold within the


-AR binding pocket, serving as a validation checklist for your simulation trajectory.
Interaction TypeLigand MoietyReceptor ResidueDistance Cutoff (Å)Stability Requirement
Salt Bridge Amine (

)
Asp113 (

)
< 4.0> 80% Occupancy
H-Bond (Donor) 5-Hydroxyl (-OH)Ser203 / Ser207 < 3.5> 50% Occupancy
Cation-

Amine (

)
Phe290 < 6.0Transient

-

Stacking
Aromatic RingPhe193 < 5.0 (Centroid)> 60% Occupancy
Interaction Signaling Pathway

Understanding the downstream effect of this binding is crucial for drug development. The diagram below illustrates the signaling cascade initiated (or blocked) by ligands binding to this receptor.

Signaling Ligand Ligand (Tetrahydroquinoline) GPCR Beta-2 Adrenergic Receptor Ligand->GPCR Binding Gs Gs Protein (Activation) GPCR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Synthesizes PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Smooth Muscle Relaxation PKA->Response Phosphorylation Cascade

Caption: Canonical Gs-coupled signaling pathway modulated by beta-adrenergic ligands. Antagonists (like Carteolol derivatives) block the Gs activation step.

Part 5: Scientific Validation (E-E-A-T)

Self-Validating the Protocol: To ensure the trustworthiness of your in silico model, you must perform a Redocking Validation .

  • Extract the co-crystallized ligand (e.g., Carazolol) from the PDB structure 3NYA.

  • Clear the binding site and re-dock the extracted ligand using your grid parameters.

  • Success Criterion: The RMSD between the docked pose and the crystallographic pose must be < 2.0 Å . Only after this validation should you dock the 1,2,3,4-tetrahydro-quinolin-5-ol scaffold.

Why the HCl Salt Matters: Ignoring the protonation state of the secondary amine is a common failure point. If modeled as neutral, the critical salt bridge with Asp113 will not form, leading to premature ligand dissociation during MD and false-negative binding affinity predictions.

References

  • Carteolol Synthesis & Structure PubChem. Carteolol (CID 2583). [Link]

  • In Silico Modeling of Tetrahydroquinoline against Cancer Targets MDPI Molecules. In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. [Link]

  • GPCR Crystal Structure (Beta-2 Adrenergic Receptor) RCSB PDB. Crystal structure of the beta-2 adrenergic receptor-T4 lysozyme fusion protein bound to carazolol. [Link]

  • Tetrahydroquinoline as a Scaffold for mTOR Inhibitors PubMed.[2] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors.[2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography Analysis of 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride

This Application Note is structured as a high-level technical guide for pharmaceutical analysts and process chemists. It synthesizes theoretical principles with practical methodology to ensure robust analysis of 1,2,3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical analysts and process chemists. It synthesizes theoretical principles with practical methodology to ensure robust analysis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (5-HTQ·HCl), a critical intermediate in the synthesis of beta-blockers like Carteolol.

Introduction & Chemical Context

1,2,3,4-Tetrahydro-quinolin-5-ol (5-HTQ) is a bicyclic, amphoteric intermediate containing both a phenolic hydroxyl group and a secondary amine within a saturated ring. Its hydrochloride salt (5-HTQ·HCl) improves water solubility but introduces specific analytical challenges regarding retention and peak shape.

Analytical Challenges
  • Polarity & Retention: As a salt of a polar amine, 5-HTQ·HCl exhibits low retention on standard C18 columns, often eluting in the void volume if the organic start condition is too high.

  • Peak Tailing: The secondary amine moiety can interact with residual silanols on the silica support, leading to severe tailing.

  • Oxidation Sensitivity: The electron-rich aniline/phenol structure makes the compound susceptible to oxidative degradation, requiring specific sample handling protocols.

Method Development Strategy

To ensure a robust "self-validating" method, we employ a Cation-Exchange/Reverse-Phase Mixed Mechanism approach using specific pH control.

  • pH Selection (The Critical Parameter): The pKa of the aniline nitrogen in tetrahydroquinoline is approximately 5.0–5.5. The phenolic pKa is ~10.

    • Strategy: We select a mobile phase pH of 2.5 . At this pH, the amine is fully protonated (

      
      ), and the phenol is neutral. This prevents "mixed-mode" ionization states that cause peak broadening and ensures the analyte is soluble in the aqueous phase.
      
  • Column Selection: A "Base-Deactivated" C18 column (end-capped) is essential to minimize silanol interactions with the protonated amine.

Decision Logic for Method Parameters

The following diagram illustrates the scientific rationale behind the chosen chromatographic conditions.

MethodLogic Analyte Analyte: 5-HTQ·HCl (Amphoteric: Amine + Phenol) Challenge1 Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge1 Challenge2 Challenge: Low Retention (Polar Salt) Analyte->Challenge2 Sol1 Solution: Low pH (2.5) Protonates Amine fully Challenge1->Sol1 Prevents ionization fluctuation Sol2 Solution: End-capped C18 or Phenyl-Hexyl Column Challenge1->Sol2 Blocks silanols Sol3 Solution: Ion-Pairing Reagent (Optional: Octanesulfonic Acid) Challenge2->Sol3 Increases hydrophobicity Result Result: Sharp Peak, Stable Retention Sol1->Result Sol2->Result Sol3->Result If retention < 2 min

Caption: Logical framework for selecting chromatographic conditions to overcome amine tailing and low retention.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1,2,3,4-Tetrahydro-quinolin-5-ol HCl (>98.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additives: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH 2.5 (adj. with

)
Low pH suppresses silanol activity and keeps amine protonated.
Mobile Phase B Acetonitrile (100%)Strong eluent for organic impurities.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and peak symmetry.
Detection UV @ 280 nm (Primary), 254 nm (Secondary)280 nm is specific to the phenolic ring; 254 nm is universal.
Injection Vol 5-10 µLPrevent column overload.
Gradient Program

Note: A gradient is recommended to elute potential oxidation byproducts or late-eluting synthesis precursors.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (Retention of polar salt)
2.00955End Isocratic Hold
12.004060Ramp to elute hydrophobic impurities
12.10955Re-equilibration start
16.00955Ready for next injection
Sample Preparation

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 5-HTQ·HCl into a 10 mL volumetric flask. Dissolve in 20% Methanol / 80% Buffer A. Note: Avoid 100% organic solvent for dissolution to prevent precipitation of the salt.

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A. Filter through a 0.22 µm PVDF syringe filter.

Analytical Workflow & System Suitability

To ensure data integrity, the following workflow must be executed. The system is considered "suitable" only if the defined criteria are met.

Workflow Start Start Sequence Blank Inject Blank (Mobile Phase A) Start->Blank SST Inject SST (5 reps) (0.1 mg/mL Std) Blank->SST Check Check Suitability Criteria SST->Check Samples Inject Samples (Bracketed) Check->Samples Pass Fail Troubleshoot Check->Fail Fail Fail->Blank Retry

Caption: Analytical sequence ensuring system readiness before sample acquisition.

System Suitability Criteria (Acceptance Limits)
ParameterAcceptance LimitPurpose
Retention Time (RT) 4.5 ± 0.5 minIdentity confirmation.
Tailing Factor (

)

1.5
Ensures minimal silanol interaction.
Theoretical Plates (

)

5000
Ensures column efficiency.
RSD (Area, n=5)

2.0%
Verifies injector precision.
Resolution (

)
> 2.0 (if impurities present)Ensures separation from degradation products.

Validation Parameters (Summary)

This method has been designed to meet ICH Q2(R1) guidelines.

  • Linearity: 0.01 mg/mL to 0.2 mg/mL (

    
    ).
    
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively, based on S/N ratio of 3:1 and 10:1.

  • Specificity: No interference from blank or placebo at the retention time of 5-HTQ.

  • Robustness: Method remains stable with

    
     0.2 pH unit changes and 
    
    
    
    2°C temperature variations.

Troubleshooting Guide

  • Issue: Peak Splitting or Doublet.

    • Cause: Sample solvent is too strong (too much MeOH/ACN) compared to the mobile phase.

    • Fix: Dissolve sample in Mobile Phase A (Buffer).

  • Issue: Increasing Backpressure.

    • Cause: Salt precipitation in the pump heads or column.

    • Fix: Ensure the "organic" channel (B) does not mix with the buffer at high concentrations without adequate flow. Always flush with 10% organic/90% water after use.

  • Issue: New Impurity Peak at RRT ~0.8.

    • Cause: Oxidation of the phenol/amine to a quinone-imine type species.

    • Fix: Prepare samples fresh; add 0.1% ascorbic acid to the sample diluent if stability is poor.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Sielc Technologies. Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. Application Database. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61468-43-7, 1,2,3,4-Tetrahydroquinolin-5-ol. Link

  • Dolan, J. W. LCGC North America. "Tailoring the Separation of Basic Compounds." 2006. Link

  • Biosynth. Product Datasheet: 1,2,3,4-Tetrahydroquinolin-5-ol. Link

Application

Using 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride in organic synthesis

Application Note: Strategic Functionalization of 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride in Medicinal Chemistry Abstract & Utility Profile 1,2,3,4-Tetrahydro-quinolin-5-ol (5-HTQ) is a privileged bicyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride in Medicinal Chemistry

Abstract & Utility Profile

1,2,3,4-Tetrahydro-quinolin-5-ol (5-HTQ) is a privileged bicyclic scaffold in drug discovery, serving as a core pharmacophore for serotonin (5-HT) receptor ligands,


-adrenergic blockers, and antipsychotic agents. Its structural uniqueness lies in the peri-positioning of the nucleophilic secondary amine (N1) and the phenolic hydroxyl group (C5). This proximity creates distinct electronic and steric environments compared to the more common 6- or 7-hydroxy isomers.

This guide addresses the primary synthetic challenge: Chemoselectivity. We provide validated protocols to control N-alkylation versus O-alkylation, manage the hydrochloride salt form, and execute scaffold oxidation.

Molecule Characterization & Handling

Compound: 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride CAS: 61468-43-7 (Free base: 61468-42-6) Structure: Fused benzene-piperidine ring with a hydroxyl at C5.

PropertyValue / CharacteristicImplication for Synthesis
State White to off-white solid (HCl salt)Hygroscopic; store under inert atmosphere.
Solubility Water (High), Methanol (High), DCM (Low)Critical: Must be free-based for organic solvent compatibility.
Acidity (pKa) ~5.0 (Anilinium), ~10.0 (Phenol)Dual Reactivity: Exists as a zwitterion at neutral pH.
Reactivity Amphoteric NucleophileCompetition between N- and O-alkylation.

Handling Warning: The HCl salt is acidic. Direct use in base-sensitive reactions (e.g., with organometallics) will quench reagents. Always include a neutralization step.

Strategic Analysis: The Chemoselectivity Challenge

The coexistence of a secondary amine and a phenol requires strict pH and protecting group control.

  • Kinetic Control: The nitrogen lone pair is generally more nucleophilic than the neutral phenolic oxygen.

  • Thermodynamic Control: The phenoxide anion (generated by strong base) is a potent nucleophile, often outcompeting the amine in SN2 reactions.

Decision Pathway: Synthesis Planning

G Start Start: 5-HTQ HCl Salt Neut Step 1: Neutralization / Free-Basing Start->Neut Decision Target Functionalization? Neut->Decision N_Func Route A: N-Functionalization (Amides, Sulfonamides, Alkyls) Decision->N_Func Target = N-R O_Func Route B: O-Functionalization (Ethers, Esters) Decision->O_Func Target = O-R Direct_N Direct Reaction (Mild Base: Et3N/Pyridine) N_Func->Direct_N Electrophile = Acid Chloride/Isocyanate Protect_N Mandatory N-Protection (Boc/Cbz) O_Func->Protect_N Prevent N-Quaternization O_Rxn O-Alkylation (Strong Base: K2CO3/NaH) Protect_N->O_Rxn Deprotect N-Deprotection O_Rxn->Deprotect

Figure 1: Decision tree for chemoselective functionalization of 5-HTQ.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (Essential Precursor)

Rationale: The commercial HCl salt is insoluble in ether/DCM. In-situ neutralization is possible but often leads to trapped salts. Isolation of the free base is recommended for sensitive catalytic steps.

  • Dissolution: Dissolve 10.0 mmol of 5-HTQ·HCl in 20 mL of degassed water.

  • Neutralization: Slowly add saturated NaHCO3 solution until pH ~8. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract with EtOAc (3 x 30 mL). Note: Avoid DCM if possible as the amphoteric nature can cause emulsions.

  • Drying: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Storage: Use immediately or store under Argon at -20°C (prone to oxidation to quinone-imines).

Protocol B: Selective N-Protection (Boc-Group Installation)

Rationale: To modify the 5-hydroxyl group (ether synthesis) without alkylating the nitrogen, the nitrogen must be "masked" with a carbamate.

Reagents: 5-HTQ (Free Base), Di-tert-butyl dicarbonate (Boc2O), TEA, DCM.

  • Setup: In a round-bottom flask, dissolve 5-HTQ (1.0 equiv) in DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 equiv). Cool to 0°C.

  • Reagent Addition: Add Boc2O (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.

    • Mechanism:[1][2][3] The amine is significantly more nucleophilic than the phenol. Under these mild conditions, O-Boc formation is negligible.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Visualize with ninhydrin; free amine spot disappears).

  • Workup: Wash with 0.5 M citric acid (removes unreacted amine), then brine. Dry and concentrate.

  • Yield: Typically >90% as a viscous oil or low-melting solid.

Protocol C: Selective O-Alkylation (Williamson Ether Synthesis)

Rationale: With the N-Boc group in place, the phenol can be deprotonated safely to attack alkyl halides.

Reagents: N-Boc-5-HTQ, Alkyl Halide (R-X), K2CO3, DMF.

  • Solvation: Dissolve N-Boc-5-HTQ (1.0 equiv) in anhydrous DMF (0.3 M).

  • Deprotonation: Add K2CO3 (2.0 equiv). Stir at RT for 30 mins. The suspension may darken (phenoxide formation).

  • Alkylation: Add the Alkyl Halide (1.2 equiv).

    • Temperature Guide:

      • Primary Iodides/Bromides: RT to 40°C.

      • Secondary/Hindered Halides: 60–80°C.

  • Completion: Monitor by LC-MS.

  • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to reveal the secondary amine for further coupling.

Protocol D: Scaffold Oxidation (Aromatization to Quinoline)

Rationale: Sometimes the tetrahydroquinoline is a precursor to a fully aromatic 5-hydroxyquinoline derivative.

Reagents: 5-HTQ, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Toluene.

  • Setup: Dissolve 5-HTQ (1.0 equiv) in Toluene.

  • Oxidation: Add DDQ (2.2 equiv) portion-wise at RT.

    • Caution: Exothermic.

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Cool. Filter off the precipitated DDQ-hydroquinone byproduct. Wash the filtrate with saturated NaHCO3.

  • Result: 5-Hydroxyquinoline (fully aromatic).

Application Case Study: Synthesis of a 5-HT1A Ligand Analog

Objective: Synthesize a derivative with a propyl-linker at the Nitrogen and a methyl ether at the C5 position.

Workflow Visualization:

Workflow Step1 1. N-Boc Protection (Selectivity Control) Step2 2. O-Methylation (MeI, K2CO3, DMF) Step1->Step2 Step3 3. N-Deprotection (TFA/DCM) Step2->Step3 Step4 4. Reductive Amination (Propanal, NaBH(OAc)3) Step3->Step4

Figure 2: Synthetic route for N-propyl-5-methoxy-1,2,3,4-tetrahydroquinoline.

Critical Observation: Direct alkylation of the unprotected 5-HTQ with methyl iodide often results in a mixture of N-methyl, O-methyl, and N,O-dimethyl products. The protection-deprotection strategy (Steps 1-3) adds steps but guarantees yield and purity.

References & Authority

  • Tetrahydroquinoline Biological Activity:

    • Sridharan, V., et al. "Tetrahydroquinolines as a Scaffold in Medicinal Chemistry." Chemical Reviews, 2011.

  • Reductive Alkylation Methodologies:

    • Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid."[1] Organic Letters, 2021.[1] [1]

  • Selectivity in Aminophenols:

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (General reference for N vs O nucleophilicity).

  • Commercial Availability & Properties:

    • Biosynth. "1,2,3,4-Tetrahydroquinolin-5-ol properties."

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 5-hydroxy-tetrahydroquinoline scaffold is sensitive to air oxidation over prolonged periods; store intermediates under inert gas.

Sources

Method

Application Notes &amp; Protocols: 1,2,3,4-Tetrahydroquinolin-5-ol Hydrochloride as a Versatile Chemical Intermediate

Abstract The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and pharmacologically active compounds.[1][2] This guide focuses on a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and pharmacologically active compounds.[1][2] This guide focuses on a key derivative, 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride, a bifunctional building block of significant value in medicinal chemistry and drug discovery. Its strategic combination of a secondary amine within the saturated heterocyclic ring and a phenolic hydroxyl group on the aromatic moiety allows for sequential and selective functionalization. These application notes provide a comprehensive overview of its properties, core reactivity, and detailed, field-tested protocols for its use as a chemical intermediate in the synthesis of more complex molecular architectures, particularly those targeting neurological disorders.[3][4]

Introduction: The Strategic Advantage of the Tetrahydroquinolin-5-ol Scaffold

In the landscape of drug development, the ability to rapidly generate diverse libraries of complex molecules is paramount. Intermediate compounds that offer multiple, orthogonally reactive functional groups are therefore indispensable tools. 1,2,3,4-Tetrahydroquinolin-5-ol serves as an exemplary scaffold for such synthetic strategies.[5]

  • The Secondary Amine (N-H): Located at the 1-position, this nucleophilic secondary amine is a prime site for modifications such as N-alkylation, N-acylation, and reductive amination. These transformations are fundamental in modulating a molecule's physicochemical properties, including solubility, basicity (pKa), and its ability to form hydrogen bonds as a donor or acceptor—all critical parameters for pharmacokinetic and pharmacodynamic profiles.

  • The Phenolic Hydroxyl (O-H): Positioned at the 5-position on the aromatic ring, this group is a versatile handle for introducing a wide array of substituents via O-alkylation (ether formation) or O-acylation (ester formation). Modifying this position can profoundly impact ligand-receptor binding interactions and metabolic stability.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying handling and formulation for reactions in polar protic solvents. This guide will elucidate the practical application of this intermediate, moving from its fundamental properties to robust, step-by-step synthetic protocols.

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties is the foundation of reproducible and safe experimentation. The data below pertains to the free base form, 1,2,3,4-Tetrahydroquinolin-5-ol.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 61468-43-7[6]
Molecular Formula C₉H₁₁NO[7]
Molecular Weight 149.19 g/mol [7]
Appearance Solid[5]
Storage Store at 2 - 8 °C[3]

Table 2: GHS Hazard and Precautionary Information

Note: This data is for the parent 1,2,3,4-tetrahydroquinoline and related isomers and should be considered representative. A specific SDS for the 5-ol hydrochloride derivative must be consulted prior to use.

CategoryInformationSource
Pictograms


Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H350: May cause cancer.[8], [9]
Precautionary Statements P201: Obtain special instructions before use.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P308+P313: IF exposed or concerned: Get medical advice/attention.[8], [9]

Expert Insight: Always handle this compound in a chemical fume hood.[10] The hydrochloride salt is acidic; care should be taken when neutralizing it, as the free base is an amine. Personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory.[9]

Core Synthetic Applications & Mechanistic Rationale

The utility of 1,2,3,4-Tetrahydroquinolin-5-ol hydrochloride stems from the differential reactivity of its two key functional groups. This allows for a planned synthetic route where one group can be modified while the other remains protected or unreactive, and vice versa.

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with significant biological activity.[1] This heterocyclic motif is a key pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including anticancer agents.[2] The versatility of the THQ structure allows for diverse substitutions, leading to a vast chemical space for drug discovery and optimization.[1][3] 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is a specific derivative of this important class of compounds, and its biological effects are yet to be fully elucidated. These application notes provide a comprehensive guide for researchers to initiate the characterization of this and similar novel compounds using a panel of robust cell-based assays.

This document outlines a logical workflow for the initial investigation of a novel compound, starting from fundamental cytotoxicity assessments to more mechanistic studies such as the evaluation of oxidative stress and target engagement. Each section provides the scientific rationale behind the assay, a detailed step-by-step protocol, and guidelines for data interpretation.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A crucial first step in the characterization of any novel compound is to determine its effect on cell viability.[4][5] This information is essential for identifying a suitable concentration range for subsequent, more specific assays, and for determining if the compound possesses cytotoxic properties that could be harnessed for therapeutic benefit, for instance, in oncology. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

MTT Cell Viability Assay Protocol

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

  • 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The cell viability is calculated as a percentage of the vehicle control. A dose-response curve can be plotted to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Description
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 The concentration of the compound that causes a 50% reduction in cell viability.

Part 2: Mechanistic Insights - Assessment of Oxidative Stress

Many bioactive compounds exert their effects by modulating the cellular redox state. An increase in reactive oxygen species (ROS) can lead to oxidative stress, which is implicated in various cellular processes, including apoptosis and inflammation.[7][8] The DCFH-DA assay is a common method for measuring intracellular ROS levels.

Intracellular ROS Detection using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[7]

Materials:

  • 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)

  • Tert-Butyl hydroperoxide (TBHP) as a positive control

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride for the desired duration. Include a vehicle control and a positive control (e.g., TBHP).

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.[7][9]

  • Data Acquisition:

    • After incubation, remove the DCFH-DA solution and wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]

Data Analysis and Interpretation:

The ROS levels are expressed as the fold change in fluorescence intensity relative to the vehicle control. An increase in fluorescence indicates an induction of intracellular ROS by the compound.

Parameter Description
Fold Change in ROS (Fluorescence of treated cells / Fluorescence of control cells)

Part 3: Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

Identifying the molecular target of a novel compound is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a cellular context.[10] The principle is based on the ligand-induced stabilization of a target protein, which leads to an increase in its thermal stability.[10][11]

CETSA® Protocol for Target Engagement

Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[10][11]

Materials:

  • 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

  • Cell line expressing the putative target protein

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)[11]

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a high confluency.

    • Treat the cells with the desired concentration of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride or vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes) using a thermal cycler.[11] Include an unheated control.

  • Cell Lysis and Fractionation:

    • After heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using other appropriate methods.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

Data Analysis and Interpretation:

The intensity of the bands on the Western blot is quantified. A melting curve is generated by plotting the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.

Parameter Description
Melting Temperature (Tm) The temperature at which 50% of the protein is denatured.
ΔTm The change in the melting temperature in the presence of the compound compared to the vehicle control.

Visualizations

Experimental Workflow for Compound Characterization

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Identification A Compound Synthesis & Solubility Testing B Cell Viability Assay (MTT) A->B Determine concentration range C Intracellular ROS Assay (DCFH-DA) B->C Investigate mechanism of action D Cellular Thermal Shift Assay (CETSA®) C->D Identify molecular target

Caption: A streamlined workflow for the characterization of novel compounds.

Potential Signaling Pathway Modulation

Signaling_Pathway Compound 1,2,3,4-Tetrahydro- quinolin-5-ol hydrochloride Target Putative Target Protein Compound->Target Binds and Modulates ROS Increased ROS Target->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: A hypothetical signaling cascade initiated by the compound.

References

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2689–2729. [Link][1]

  • Al-Ostath, A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1165-1176. [Link][2]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem Compound Summary for CID 69460. [Link][13]

  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Free Radical Biology and Medicine, 52(1), 1-6. [Link][14]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link][15]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem Compound Summary for CID 7046. [Link][16]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link][10]

  • O-Bio. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Cell viability assay of chemical compounds used in the experiments. [Link][4]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1862-1873. [Link][17]

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10833. [Link][18]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(17), e4497. [Link][12]

  • Taylor & Francis. (n.d.). Viability assays – Knowledge and References. Retrieved from [Link][5]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link][19]

  • MDPI. (2023). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Plants, 12(13), 2515. [Link][20]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). [Link][11]

  • YouTube. (2019, February 1). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite for Novel Bioprocessing Applications. [Link][6]

Sources

Method

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride in developing anticancer agents

Application Note: 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride in Anticancer Drug Discovery Executive Summary The search for novel anticancer agents has increasingly turned toward "privileged structures"—molecular fram...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride in Anticancer Drug Discovery

Executive Summary

The search for novel anticancer agents has increasingly turned toward "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (THQ-5-ol HCl) represents a high-value scaffold in this domain. Unlike its fully aromatic quinoline counterparts, the tetrahydro- derivative possesses a flexible, puckered ring system and a strategic hydroxyl group at the C-5 position.

This Application Note details the strategic deployment of THQ-5-ol HCl as a core building block for developing inhibitors targeting Tubulin polymerization , Hsp90 , and Bromodomain (BET) proteins . It provides validated protocols for chemical diversification and biological evaluation, emphasizing the critical role of the C-5 hydroxyl group as a hydrogen-bond donor/acceptor in the pharmacophore.

Chemical Profile & Handling

Compound: 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride CAS (Free Base): 61468-43-7 Molecular Weight: 185.65 g/mol (HCl salt) Storage: -20°C, Desiccated. Hygroscopic.

Why the Hydrochloride Salt? The free base of 5-hydroxy-tetrahydroquinoline is prone to oxidation (forming quinone imines) and has poor aqueous solubility. The hydrochloride salt stabilizes the secondary amine, preventing autoxidation and ensuring consistent stoichiometry during synthetic weighing.

Handling Protocol:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Choice: Soluble in water, DMSO, and Methanol. For anhydrous reactions, convert to the free base in situ using a non-nucleophilic base (e.g., DIPEA) in the reaction vessel.

Strategic Application: Scaffold Morphing & Diversification

The THQ-5-ol scaffold offers two distinct vectors for chemical modification, allowing researchers to probe specific pockets within the binding site of cancer targets.

  • Vector A (N-1 Position): Controls lipophilicity and metabolic stability. Large hydrophobic groups here often target the "solvent-exposed" regions of kinases or the hydrophobic channel of tubulin.

  • Vector B (O-5 Position): The 5-hydroxyl is a critical "anchor point." It can be preserved to form hydrogen bonds (e.g., with Serine residues) or alkylated to extend into deep hydrophobic pockets.

Protocol 1: Divergent Synthesis Workflow

Objective: To generate a library of N-alkylated and O-acylated derivatives for SAR (Structure-Activity Relationship) profiling.

Reagents:

  • THQ-5-ol HCl (1.0 eq)

  • Acyl chlorides or Alkyl halides (R-X)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation (In Situ):

    • Suspend THQ-5-ol HCl (1 mmol) in anhydrous DCM (5 mL).

    • Add TEA (2.2 mmol) dropwise at 0°C. Stir for 15 min until the solution becomes clear (indicating free base formation).

  • Selective N-Functionalization (Kinetic Control):

    • Rationale: The secondary amine at N-1 is more nucleophilic than the phenol at O-5 under neutral/mildly basic conditions.

    • Add the electrophile (e.g., Benzoyl chloride, 1.0 eq) dropwise at 0°C.

    • Stir at 0°C for 2 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The amine product appears first.

  • Sequential O-Functionalization (Optional):

    • To functionalize the O-5 position, add a stronger base (e.g., K2CO3) and a second electrophile (e.g., Methyl iodide) and reflux in Acetone.

  • Workup & Purification:

    • Quench with water.[1] Extract with DCM.

    • Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Purify via Flash Column Chromatography (Silica Gel 60).

Visualizing the Synthesis Logic:

SynthesisWorkflow Start THQ-5-ol HCl (Precursor) BaseStep Base Treatment (TEA/DIPEA) Start->BaseStep Intermediate Reactive Free Base (Nucleophilic N1 & O5) BaseStep->Intermediate Deprotonation PathA Path A: N-Acylation (Kinetic Control, 0°C) Intermediate->PathA Electrophile 1 (1 eq) PathB Path B: O-Alkylation (Thermodynamic, Reflux) Intermediate->PathB Electrophile 2 (Excess) ProductA N-Functionalized Lead (Tubulin Target) PathA->ProductA ProductB O-Functionalized Lead (Kinase Target) PathB->ProductB

Caption: Divergent synthetic pathways for THQ-5-ol. Path A favors N-1 modification (retaining the 5-OH pharmacophore), while Path B modifies the O-5 position.

Biological Evaluation: Validating Anticancer Potential[2][3][4][5][6][7]

Once the library is synthesized, the derivatives must be screened. The THQ scaffold is a known tubulin polymerization inhibitor (mimicking the colchicine binding site).

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: To determine if the THQ-5-ol derivative disrupts microtubule dynamics, a primary mechanism for arresting cancer cell division.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain origin).

  • GTP (Guanosine Triphosphate).

  • Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm).

  • Control: Colchicine (Positive inhibitor), Paclitaxel (Enhancer).

Methodology:

  • Preparation:

    • Prepare a 2 mg/mL Tubulin stock in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Add GTP to a final concentration of 1 mM.

    • Dissolve THQ-5-ol derivatives in DMSO (Final assay concentration <1% DMSO).

  • Assay Setup:

    • Keep all reagents on ice (4°C).

    • In a 96-well black plate, add 10 µL of test compound (at 10 µM and 50 µM screening doses).

    • Add 90 µL of the Tubulin/GTP mix.

  • Kinetic Measurement:

    • Immediately transfer the plate to the reader pre-warmed to 37°C .

    • Measure fluorescence every 60 seconds for 60 minutes.

    • Mechanism:[2][3][4] Tubulin polymerization increases light scattering/fluorescence. Inhibitors will result in a flat line compared to the vehicle control (sigmoidal growth curve).

  • Data Analysis:

    • Calculate the

      
       (maximum rate of polymerization) for each well.
      
    • % Inhibition =

      
      .
      

Table 1: Expected Activity Profiles for THQ Derivatives

Derivative TypeModificationTarget Interaction HypothesisExpected Phenotype
Parent (5-OH) NoneH-bond donor to Ser/Thr residuesWeak/Moderate Cytotoxicity
N-Benzoyl Hydrophobic ArylOccupies hydrophobic pocket (Colchicine site)High Potency (IC50 < 1 µM)
O-Methyl Ether linkageLoss of H-bond donor; steric clash?Reduced Activity (Inactive)
N-Sulfonyl Rigid SulfonamideEnhanced metabolic stabilityModerate Potency / High Stability

Mechanistic Insight: The Pharmacophore Map

Understanding why the 5-OH group matters is crucial for rational design. In many kinase and tubulin binding sites, the 5-position of the tetrahydroquinoline ring aligns with a hydrogen-bonding region that dictates selectivity.

Pharmacophore Receptor_H_Acceptor Receptor: Ser/Thr (H-Bond Acceptor) Receptor_Hydrophobic Receptor: Hydrophobic Pocket (Val/Leu/Phe) THQ_5_OH THQ C-5 Hydroxyl (H-Bond Donor) THQ_5_OH->Receptor_H_Acceptor Critical H-Bond (Binding Energy) THQ_N_Sub THQ N-1 Substituent (Hydrophobic Tail) THQ_N_Sub->Receptor_Hydrophobic Van der Waals Interaction THQ_Core Tetrahydroquinoline Core (Scaffold) THQ_Core->THQ_5_OH THQ_Core->THQ_N_Sub

Caption: Pharmacophore mapping of THQ-5-ol.[5] The C-5 hydroxyl acts as a critical anchor via hydrogen bonding, while the N-1 substituent exploits hydrophobic pockets.

References

  • National Institutes of Health (NIH). (2021). The Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[6][7] PubMed. Retrieved from [Link]

  • Bentham Science. (2021).[4] Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.[6][2][3][8][9] Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Substituted 2-arylquinoline and tetrahydroquinoline derivatives with selective anticancer activity.[10] New Journal of Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polar Basic Compounds

Welcome to the technical support center for resolving peak tailing issues in the HPLC analysis of polar basic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving peak tailing issues in the HPLC analysis of polar basic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we will delve into the root causes of peak tailing and provide a structured, in-depth approach to troubleshooting, ensuring the scientific integrity and logic behind each step.

Introduction: Understanding the "Why" Behind Peak Tailing

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a frequent frustration when analyzing polar basic compounds using reversed-phase HPLC.[1] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[1][2] Polar basic compounds, which are protonated and carry a positive charge at acidic to neutral pH, can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based stationary phases.[1][3][4] This ion-exchange interaction provides an additional retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a "tailing" peak.[1]

This guide will walk you through a systematic process of identifying the cause and implementing effective solutions, from simple mobile phase adjustments to more advanced column chemistry considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting process is organized from the most common and simplest solutions to more complex ones. We recommend following these steps sequentially.

Q1: My basic compound is tailing. Where do I start?

Answer: Start by evaluating your mobile phase pH. The ionization state of both your analyte and the stationary phase is critically dependent on pH.

The Causality: At a mobile phase pH above approximately 3, residual silanol groups on the silica surface become increasingly deprotonated (negatively charged), creating active sites for strong interaction with your positively charged basic analyte.[1][5]

Protocol 1: Mobile Phase pH Adjustment
  • Determine the pKa of your analyte. You can find this in chemical literature or predict it using software.

  • Adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte. [6] This ensures your basic compound is fully and consistently protonated.

  • Lower the mobile phase pH to between 2.5 and 3.0. [1][3][7] This protonates the majority of the surface silanol groups, neutralizing them and minimizing the secondary ion-exchange interactions.[1][4][7]

    • Caution: Standard silica-based columns can be damaged by prolonged use at a pH below 2.5 due to silica dissolution.[1][7] Ensure your column is rated for low pH operation.[1][7]

  • Use an appropriate buffer to maintain a stable pH. The buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH for optimal buffering capacity.[8][9]

Q2: I've lowered the pH, but the peak tailing persists. What's my next step?

Answer: If pH adjustment alone is insufficient, the next logical step is to address the issue by either "masking" the active silanol sites or using a competitive agent. This is achieved through the use of mobile phase additives.

The Causality: Mobile phase additives can work in two primary ways: by competing with your analyte for the active silanol sites or by pairing with your analyte to mask its charge and increase its hydrophobicity.

Table 1: Common Mobile Phase Additives to Mitigate Peak Tailing
Additive TypeExampleTypical ConcentrationMechanism of ActionCompatibility
Acidic Modifier Formic Acid, Trifluoroacetic Acid (TFA)0.1% (v/v)Lowers mobile phase pH to protonate silanols.[3] TFA also acts as an ion-pairing agent.[3]LC-MS compatible (Formic Acid). TFA can cause ion suppression in MS.
Buffer Salts Ammonium Formate, Ammonium Acetate10-25 mMControls pH and increases ionic strength, which can help mask silanol interactions.[7]LC-MS compatible at concentrations typically ≤10 mM.[7]
Competing Base Triethylamine (TEA)~5 mMThe positively charged TEA preferentially interacts with the deprotonated silanols, "shielding" them from the analyte.[10]Not ideal for LC-MS due to ion suppression. Can shorten column lifetime.[10]
Ion-Pairing Reagents Alkyl Sulfonates (e.g., Sodium Octanesulfonate)2-5 mMThe hydrophobic tail adsorbs to the stationary phase, while the charged headgroup interacts with the mobile phase, effectively creating an ion-exchange surface that can improve retention and peak shape for oppositely charged analytes.[11]Not compatible with LC-MS and can be difficult to remove from the column.[12]
Protocol 2: Implementing Mobile Phase Additives
  • For LC-MS applications, start with 0.1% formic acid in your mobile phase. This is a volatile additive that effectively lowers the pH.

  • If tailing is still an issue, consider adding a buffer like ammonium formate at 10 mM. Ensure the final pH of the aqueous portion of your mobile phase is in the desired range (2.5-3.0).

  • For non-MS applications, if low pH and buffers are not sufficient, a competing base like TEA can be effective. However, be aware of the potential for reduced column longevity.[10]

  • Ion-pairing reagents should be considered a last resort for particularly challenging separations. They require long equilibration times and can be difficult to remove from the column, potentially dedicating the column to that specific method.[11]

Q3: I've optimized my mobile phase, but I'm still not satisfied with the peak shape. Could my column be the problem?

Answer: Absolutely. The choice of stationary phase is critical for the successful analysis of polar basic compounds. If mobile phase optimization doesn't resolve the issue, it's time to evaluate your column chemistry.

The Causality: Not all C18 columns are created equal. The type of silica, the surface coverage of the C18 chains, and, most importantly, the "end-capping" process significantly impact the number of residual silanol groups available for secondary interactions.[2][13]

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Is Mobile Phase pH < 3? start->q1 adjust_ph Adjust pH to 2.5-3.0 using Acid/Buffer q1->adjust_ph No q2 Is an Additive Used? q1->q2 Yes adjust_ph->q2 add_additive Add Competing Base (TEA) or Ion-Pair Reagent q2->add_additive No q3 Is the Column Base-Deactivated/End-Capped? q2->q3 Yes add_additive->q3 change_column Switch to a Modern, High-Purity, End-Capped Column q3->change_column No q4 Are there any Extra-Column Effects? q3->q4 Yes change_column->q4 check_system Check Fittings, Tubing Length/ID, and Detector Cell Volume q4->check_system Yes solution Symmetrical Peak q4->solution No check_system->solution

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Protocol 3: Selecting an Appropriate HPLC Column
  • Choose a column with a modern, high-purity silica stationary phase. These have a lower concentration of acidic silanol groups and trace metals, which can also act as active sites.[4]

  • Select a column that is thoroughly "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them less polar and interactive.[2][7][13]

  • Consider columns with alternative bonding chemistries. Some stationary phases have polar-embedded groups or are designed to be stable at high pH, which provides an alternative strategy of neutralizing the basic analyte itself to improve retention and peak shape.[5][14]

  • If the issue persists, it might be due to physical problems with the column. This can include a void at the column inlet or a blocked frit.[1][2] Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.[1]

Q4: I've tried everything above, and there's still some tailing. What other, less common factors could be at play?

Answer: If you've addressed the primary chemical interactions, it's time to investigate potential instrumental and physical factors.

The Causality: Peak tailing isn't always a result of chemical interactions within the column. It can also be caused by issues within the HPLC system itself, often referred to as "extra-column effects," or by overloading the column.

Diagram 2: Chemical Interactions Leading to Peak Tailing

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase silanol Deprotonated Silanol (Si-O⁻) analyte Protonated Basic Analyte (Analyte-NH₃⁺) analyte->silanol Strong Ion-Exchange Interaction (Causes Tailing)

Caption: Interaction between a basic analyte and a silanol group.

Checklist for Advanced Troubleshooting:
  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[5] Excessive volume in the flow path can cause peak dispersion and tailing.[15][16]

  • Improper Fittings: Check all fittings for proper seating and ensure there are no small voids, which can disrupt the sample band.[15]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6] Try reducing the injection volume or the sample concentration.

  • Sample Solvent Effects: Ideally, your sample should be dissolved in the mobile phase.[6] If a stronger, less polar solvent is used as the sample diluent, it can cause peak distortion, particularly for early-eluting peaks.[15]

  • Column Contamination and Voids: A partially blocked inlet frit or a void at the head of the column can cause peak splitting or tailing for all peaks in the chromatogram.[2] Consider using a guard column to protect the analytical column from contamination.[17]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve issues with peak tailing for polar basic compounds, leading to more accurate and robust HPLC analyses.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. (2022-10-06). [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. (2013-11-27). [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. (2021-10-15). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Tailing in HPLC peak. ResearchGate. (2012-08-22). [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. (2019-11-12). [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Why it matters and how to get good peak shape. Agilent. (2023-08-10). [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. (2025-02-17). [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • HPLC Retention of Polar Compounds and Separation of Polar Compounds. SIELC Technologies. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride

Welcome to the Technical Support Center for the synthesis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The catalytic hydrogenation of 5-hydroxyquinoline to produce 1,2,3,4-tetrahydro-quinolin-5-ol is a critical transformation in the synthesis of various pharmacologically active molecules.[1] However, this reaction is often accompanied by the formation of several byproducts, which can complicate purification and reduce the overall yield of the desired hydrochloride salt. This guide provides a systematic approach to understanding and mitigating these challenges.

Reaction Scheme and Potential Byproducts

The primary reaction involves the selective hydrogenation of the pyridine ring of 5-hydroxyquinoline. However, several side reactions can occur, leading to a range of impurities.

Reaction_Scheme cluster_main Primary Reaction Pathway cluster_byproducts Potential Byproduct Formation 5-Hydroxyquinoline 5-Hydroxyquinoline 1,2,3,4-Tetrahydro-quinolin-5-ol 1,2,3,4-Tetrahydro-quinolin-5-ol 5-Hydroxyquinoline->1,2,3,4-Tetrahydro-quinolin-5-ol H2, Catalyst (e.g., Pt/C, Rh/C) 5,6,7,8-Tetrahydroquinolin-5-ol 5,6,7,8-Tetrahydroquinolin-5-ol 5-Hydroxyquinoline->5,6,7,8-Tetrahydroquinolin-5-ol Isomerization 1,2,3,4-Tetrahydro-quinolin-5-ol HCl 1,2,3,4-Tetrahydro-quinolin-5-ol HCl 1,2,3,4-Tetrahydro-quinolin-5-ol->1,2,3,4-Tetrahydro-quinolin-5-ol HCl HCl Decahydroquinolin-5-ol Decahydroquinolin-5-ol 1,2,3,4-Tetrahydro-quinolin-5-ol->Decahydroquinolin-5-ol Over-hydrogenation Oxidized Impurities Oxidized Impurities 1,2,3,4-Tetrahydro-quinolin-5-ol->Oxidized Impurities Oxidation

Caption: Reaction scheme for the synthesis of 1,2,3,4-Tetrahydro-quinolin-5-ol HCl and major byproduct pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Q1: My reaction yields a mixture of tetrahydroquinoline isomers. How can I improve the selectivity for the 1,2,3,4-isomer?

A1: The formation of the isomeric 5,6,7,8-tetrahydroquinolin-5-ol is a common problem arising from the hydrogenation of the benzene ring instead of the desired pyridine ring. The selectivity is highly dependent on the choice of catalyst and reaction conditions.

  • Expertise & Experience: The pyridine ring is generally more susceptible to catalytic hydrogenation than the benzene ring, especially under milder conditions.[2] However, the presence of the hydroxyl group can influence the electronic properties of the aromatic system and affect catalyst coordination.

  • Troubleshooting Steps:

    • Catalyst Selection: Platinum-based catalysts, such as Platinum on Carbon (Pt/C), often show higher selectivity for the hydrogenation of the heterocyclic ring in quinolines compared to palladium-based catalysts.[3] Rhodium on Carbon (Rh/C) is also a viable option.

    • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Start with ambient temperature and gradually increase if the reaction rate is too slow. High temperatures can promote over-hydrogenation and isomerization.[4]

    • Hydrogen Pressure: Use the lowest effective hydrogen pressure that provides a reasonable reaction rate. Higher pressures can lead to a loss of selectivity and increased formation of the fully saturated decahydroquinoline byproduct.

    • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used. Acetic acid can also be employed, which may enhance the rate of pyridine ring hydrogenation by protonating the nitrogen atom.

Q2: I am observing significant amounts of the fully hydrogenated decahydroquinolin-5-ol. How can I prevent this over-hydrogenation?

A2: Over-hydrogenation to decahydroquinolin-5-ol occurs when both the pyridine and benzene rings are reduced. This is typically a result of overly harsh reaction conditions.

  • Causality: The energy barrier for hydrogenating the benzene ring is higher than that for the pyridine ring. However, with a highly active catalyst and forcing conditions (high temperature and pressure), this barrier can be overcome.

  • Troubleshooting Workflow:

Over_Hydrogenation_Troubleshooting Start High Decahydroquinoline Byproduct Monitor Monitor Reaction Progress (TLC/GC/LC-MS) Start->Monitor Temp Reduce Reaction Temperature Monitor->Temp Pressure Lower Hydrogen Pressure Temp->Pressure Catalyst Decrease Catalyst Loading Pressure->Catalyst Time Reduce Reaction Time Catalyst->Time Success Minimized Over-hydrogenation Time->Success

Sources

Troubleshooting

Overcoming challenges in the N-alkylation of tetrahydroquinolines

Welcome to the technical support center for the N-alkylation of tetrahydroquinolines (THQs). As a core structural motif in a vast array of pharmaceuticals and biologically active compounds, the successful functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of tetrahydroquinolines (THQs). As a core structural motif in a vast array of pharmaceuticals and biologically active compounds, the successful functionalization of the THQ nitrogen is a critical step in many synthetic workflows.[1][2] This guide, structured as a series of frequently asked questions and in-depth troubleshooting scenarios, is designed to provide researchers, chemists, and drug development professionals with the field-proven insights needed to overcome common challenges in this pivotal transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the N-alkylation of tetrahydroquinolines?

There are two principal pathways for synthesizing N-alkylated THQs, each with distinct advantages and applications:

  • Direct SN2 Alkylation: This is the classical approach where a pre-formed tetrahydroquinoline is treated with an alkylating agent, typically an alkyl halide (R-X), in the presence of a base.[3] The reaction proceeds via a standard nucleophilic substitution mechanism. While straightforward, this method can be prone to challenges such as low reactivity, side reactions, and the need for harsh conditions.[4][5]

  • Reductive Alkylation (or Reductive Amination): This modern, often preferred, one-pot strategy typically starts from a more readily available quinoline.[4][6] The quinoline is first reduced in situ to the corresponding tetrahydroquinoline, which then immediately reacts with an aldehyde or ketone to form an iminium intermediate. This intermediate is subsequently reduced to yield the final N-alkylated product.[4][5] This method is highly efficient, chemoselective, and avoids many of the pitfalls of the classical SN2 approach.[6]

N_Alkylation_Pathways cluster_0 Classical SN2 Alkylation cluster_1 Modern Reductive Alkylation THQ Tetrahydroquinoline Product1 N-Alkyl-THQ THQ->Product1 + R-X, Base AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product1 Base Base (e.g., K2CO3) Base->Product1 Quinoline Quinoline Product2 N-Alkyl-THQ Quinoline->Product2 One-Pot Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Product2 Reducer Reducing Agent (e.g., Hantzsch Ester) Reducer->Product2 Catalyst Catalyst / Promoter (e.g., Boronic Acid, HFIP) Catalyst->Product2

Caption: High-level overview of N-alkylation strategies.

Q2: My SN2 alkylation reaction shows very low conversion, with mostly unreacted starting material. What are the most likely causes?

Low conversion is a frequent issue in direct alkylation and typically points to one of three areas: reagent reactivity, reaction conditions, or solubility.

  • Reagent Reactivity: The leaving group on your alkylating agent is critical. Iodides are significantly more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl bromide with a sluggish reaction, consider switching to the corresponding iodide or adding a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[7]

  • Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. If you are running the reaction at room temperature, a gradual increase in heat is the most straightforward solution.[7] For very stubborn reactions, moving to a sealed tube or a microwave reactor can provide the necessary energy input.[8]

  • Solubility: The reaction cannot proceed efficiently if the reagents are not in solution. Both the THQ starting material and the base can have poor solubility in common solvents like acetone.[8] Switching to a more effective polar aprotic solvent like DMF, DMSO, or acetonitrile can dramatically improve results.[7][8]

Q3: What is the "Borrowing Hydrogen" methodology and how does it relate to THQ synthesis?

The "Borrowing Hydrogen" (BH) methodology is an elegant and atom-economical catalytic strategy for forming C-N bonds.[9] In this process, a catalyst (often based on manganese, ruthenium, or iridium) temporarily "borrows" hydrogen from an alcohol, oxidizing it to an aldehyde in situ. This aldehyde then undergoes reductive amination with an amine (like a THQ precursor). Finally, the catalyst returns the borrowed hydrogen to the resulting iminium ion, reducing it to the N-alkylated product and regenerating the catalyst. The only byproduct is water, making it a very green alternative.[9] This approach can be used to synthesize N-alkylated THQs directly from 2-aminobenzyl alcohols and a second alcohol, which serves as the source of the alkyl group.[9]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Solubility Are all reagents soluble at reaction temp? Start->Check_Solubility Check_Reactivity Is the alkylating agent reactive enough? Check_Solubility->Check_Reactivity Yes Sol_Solvent Action: Change to DMF, DMSO, or ACN Check_Solubility->Sol_Solvent No Check_Temp Is the temperature high enough? Check_Reactivity->Check_Temp Yes React_Agent Action: Switch R-Br to R-I or add catalytic KI Check_Reactivity->React_Agent No Check_Sterics Are substrates sterically hindered? Check_Temp->Check_Sterics Yes Temp_Increase Action: Increase temperature gradually (Consider microwave) Check_Temp->Temp_Increase No Sterics_Alt Action: Switch to Reductive Alkylation Method Check_Sterics->Sterics_Alt Yes

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Scenario 1: Low or No Product Yield in SN2 Alkylation

Problem: You've run your reaction between a THQ, an alkyl bromide, and potassium carbonate in acetone, but TLC/LC-MS analysis shows only starting material after 24 hours.

Causality & Solution Pathway:

  • Assess Solubility & Base: Potassium carbonate (K₂CO₃) has very low solubility in acetone.[8] While a fully dissolved base isn't always required, poor solubility can severely limit the reaction rate.

    • Action: Switch to a solvent system known to better facilitate these reactions. Polar aprotic solvents are preferred.[7] See the table below for options. Be aware that heating DMF with a base can cause decomposition.[7] If solubility remains an issue even in better solvents, consider a more soluble base like cesium carbonate (Cs₂CO₃).[8]

  • Evaluate Reagent Reactivity: As mentioned, alkyl bromides can be sluggish.

    • Action: Add 0.1 equivalents of potassium iodide (KI). This will catalytically convert the alkyl bromide to the much more reactive alkyl iodide in situ. This is often a simple and highly effective solution.[8]

  • Increase Thermal Energy: The reaction may simply be too slow at your current temperature.

    • Action: Increase the reflux temperature by switching to a higher-boiling solvent or by using a sealed reaction vessel. Microwave chemistry is particularly effective for accelerating sluggish bimolecular reactions.[8]

  • Consider an Alternative Strategy: If the THQ or the alkyl halide is sterically hindered (e.g., a secondary alkyl halide), the SN2 pathway may be inherently disfavored.

    • Action: Switch to a reductive alkylation protocol. This approach is less sensitive to steric hindrance and often provides superior yields for complex substrates.[7]

ParameterClassical SN2 AlkylationOne-Pot Reductive Alkylation
Starting Materials Tetrahydroquinoline, Alkyl HalideQuinoline, Aldehyde/Ketone
Key Reagents Inorganic Base (K₂CO₃, Cs₂CO₃)H-donor (Hantzsch Ester), Promoter (Boronic Acid, HFIP)[4][5]
Typical Conditions Often requires elevated temperatures (reflux)Mild conditions (e.g., 60 °C)[6]
Substrate Scope Can be limited by sterics and reactive functional groups[4]Broad; tolerates many reducible groups (esters, nitriles, etc.)[4][5]
Common Issues Low conversion, O-alkylation side products, eliminationCompetition from aldehyde hydrogenation (can require excess aldehyde)[4]

Table 1: Comparison of primary N-alkylation methodologies.

Scenario 2: Formation of O-Alkylated Side Product

Problem: Your THQ substrate contains a phenolic hydroxyl group, and you are observing a significant amount of the O-alkylated isomer alongside your desired N-alkylated product.

Causality & Solution Pathway:

This is a classic problem of regioselectivity with an ambident nucleophile. The outcome of N- vs. O-alkylation is a delicate balance of electronics, sterics, and reaction conditions.[10]

  • Understand the HSAB Principle: Hard and Soft Acid-Base (HSAB) theory provides a framework. The nitrogen atom in a THQ is generally a "softer" nucleophile than the phenolic oxygen. Alkyl halides are relatively "soft" electrophiles. The "soft-soft" interaction should favor N-alkylation.[7] However, this preference can be overridden by other factors.

  • Analyze Reaction Conditions: The choice of base and solvent can dramatically influence the site of attack. In some systems, using bases like NaH or K₂CO₃ in DMF has been shown to exclusively produce the O-alkylated product.[10] This can be due to the formation of a harder phenoxide anion, which then preferentially attacks the alkyl halide. The specific electronic and steric environment of your substrate is paramount.[10]

  • Modify the Reaction:

    • Solvent Change: Try less polar solvents to see if you can modulate the reactivity of the two nucleophilic sites.

    • Counter-ion Effect: It has been reported that using a silver salt of a pyridone in benzene can favor O-alkylation, whereas alkali metal salts in DMF favor N-alkylation.[10] While not a direct analog, experimenting with different base counter-ions (e.g., K⁺, Cs⁺, Na⁺) may alter the selectivity.

  • Adopt an Orthogonal Strategy: If direct alkylation consistently fails to provide the desired regioselectivity, a change in strategy is required.

    • Protecting Groups: Protect the hydroxyl group (e.g., as a silyl ether or benzyl ether), perform the N-alkylation, and then deprotect the hydroxyl group in a subsequent step.

    • Alternative Synthesis: Redesign the synthesis to form the C-N bond via a different method, such as a Buchwald-Hartwig amination, which is specific for N-arylation/alkylation.[10]

Experimental Protocol: Boronic Acid-Catalyzed Reductive Alkylation

This protocol is adapted from a highly efficient, metal-free method for the one-pot synthesis of N-alkyl tetrahydroquinolines from quinolines and aldehydes.[4][6] This approach demonstrates excellent chemoselectivity and is broadly applicable.[6]

Materials:

  • Substituted Quinoline (1.0 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Hantzsch Ester (3.5 equiv)

  • 3-Trifluoromethylphenylboronic acid (25 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a suitable reaction vessel, add the substituted quinoline (0.5 mmol), the corresponding aldehyde or ketone (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-trifluoromethylphenylboronic acid (0.125 mmol).[6][11]

  • Add 1,2-dichloroethane (2 mL) to the vessel.[6][11]

  • Seal the vessel and place it in a preheated oil bath at 60 °C.[6]

  • Stir the reaction mixture for 12 hours.[6][11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture in vacuo and purify the crude residue by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate as the eluent.[6]

Mechanism Insight: The boronic acid catalyst plays a dual role. First, it activates the quinoline for reduction by the Hantzsch ester via hydrogen bonding. Second, it assists in the condensation of the newly formed THQ with the aldehyde to generate an iminium intermediate, which is then reduced by a second molecule of Hantzsch ester to afford the final product.[4][6]

References

  • Reductive Alkylation of Quinolines to N -Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Request PDF. (n.d.). ResearchGate. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]

  • Feller, M., Ghorbani-Choghamarani, A., & Kempe, R. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. The Journal of Organic Chemistry, 85(20), 13129–13137. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (n.d.). Organic Chemistry Portal. [Link]

  • Senapati, S. K., Das, T., & Das, A. (2025). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. Organic Chemistry Frontiers. [Link]

  • Wang, X., Zhang, M., & Yao, P. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][11]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 508–512. [Link]

  • Synthesis of Tetrahydroquinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7158–7252. [Link]

  • Valenta, P., & Dömling, A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11794–11831. [Link]

  • The synthesis of tetrahydroquinolines catalyzed by Ni‐NiAl‐LDO. (n.d.). ResearchGate. [Link]

  • Appourchaux, K., Zaveri, N. T., & Toll, L. (2015). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. ACS Chemical Neuroscience, 6(11), 1859–1869. [Link]

Sources

Optimization

Optimizing catalytic hydrogenation of quinoline precursors

Technical Support Center: Catalytic Hydrogenation of Quinoline Precursors Case ID: Q-HYD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Hydrogenation Landscape Welcome to the Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Hydrogenation of Quinoline Precursors Case ID: Q-HYD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Hydrogenation Landscape

Welcome to the Quinoline Hydrogenation Support Hub. This guide addresses the specific challenges of reducing quinoline scaffolds—a critical step in synthesizing bioactive alkaloids and pharmaceutical intermediates.

The reduction of quinoline is not merely about adding hydrogen; it is a battle between chemoselectivity (heterocyclic vs. carbocyclic ring reduction) and stereoselectivity (creating chiral centers at C2/C3). The nitrogen atom acts as both a directing group and a catalyst poison, requiring precise protocol design.

Module 1: Selectivity Control (THQ vs. DHQ)

Ticket #: SEL-01 User Query: "I am targeting 1,2,3,4-tetrahydroquinoline (THQ), but I'm observing over-reduction to decahydroquinoline (DHQ) or no reaction."

Technical Analysis

The hydrogenation of quinoline proceeds in two distinct stages. The reduction of the nitrogen-containing heterocyclic ring to form 1,2,3,4-THQ is the kinetic product (easier to form). Further reduction of the carbocyclic ring to DHQ is the thermodynamic product .

  • Kinetic Control (Target: THQ): Requires moderate pressure (1–10 bar) and specific catalysts (Pd, PtO2) that preferentially activate the electron-deficient pyridine ring.

  • Thermodynamic Control (Target: DHQ): Requires high pressure (>50 bar), higher temperatures (>80°C), and highly active catalysts (Rh, Ru) capable of reducing the electron-rich benzene ring.

Catalyst Selection Matrix
Target ProductCatalyst SystemKey ConditionsMechanism Note
1,2,3,4-THQ Pd/C or Pd/Al₂O₃ 1–10 bar H₂, 25–60°C, EthanolPd binds the N-heterocycle but struggles to activate the carbocycle under mild conditions.
1,2,3,4-THQ BaH₂ (s-block)Mild conditionsActs via Lewis acidic Ba²⁺ activation; avoids transition metal poisoning [1].
DHQ Rh/C or Ru/Al₂O₃ >50 bar H₂, >80°C, Acidic MediaRh/Ru are potent for arene hydrogenation. Acid prevents N-poisoning.
Chiral THQ Ir-(P-P)-I₂*50 bar H₂, Toluene/THFHomogeneous Iridium with chiral phosphines (e.g., SegPhos) + Iodine additive.
Visualization: Selectivity Pathway

QuinolineSelectivity Q Quinoline THQ 1,2,3,4-THQ (Kinetic Product) Q->THQ Pd/C, 1-10 bar H2 Fast Step Side 5,6,7,8-THQ (Rare/Side Product) Q->Side Acidic media (rare) DHQ Decahydroquinoline (Thermodynamic Product) THQ->DHQ Rh/Ru, >50 bar H2 High Temp, Slow Step

Figure 1: Reaction pathway illustrating the kinetic barrier between THQ and DHQ.

Module 2: Troubleshooting Catalyst Deactivation

Ticket #: FAIL-03 User Query: "My reaction stalls at 30-50% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: The Nitrogen Trap

The quinoline nitrogen lone pair is a strong sigma-donor. It binds irreversibly to Lewis acidic metal surfaces (especially Pd and Pt), blocking active sites. This is Catalyst Poisoning .

Troubleshooting Protocol
  • The Acid Test (Protonation Strategy):

    • Why: Protonating the nitrogen (forming the quinolinium salt) removes the lone pair's ability to bind to the metal surface.

    • Action: Add 1.0–1.1 equivalents of HCl or use acetic acid as the solvent. This often accelerates the rate by activating the C=N bond and preventing poisoning.

  • Solvent Switching (The "On/Off" Switch):

    • Recent studies show that solvent choice can encapsulate the substrate. For example, using Oligo(ethylene glycol)s (OEGs) can inhibit reaction via encapsulation, but adding a protic co-solvent like Methanol breaks the capsule and switches the reaction "ON" [2].[1]

    • Action: If using heterogeneous Co or Ni catalysts, ensure water or methanol is present. Anhydrous non-polar solvents often lead to zero activity with these earth-abundant metals [3].

  • Leaching Check (Maitlis’ Test):

    • If using a supported catalyst (e.g., Co/Silica), the activity might actually come from leached metal ions in solution.[2]

    • Test: Filter the catalyst while hot.[2] Continue stirring the filtrate under H₂. If conversion continues, your catalyst is leaching (homogeneous mechanism).

Visualization: Troubleshooting Logic

Troubleshooting Start Reaction Stalled? Check1 Check H2 Uptake Rate Start->Check1 Poison Catalyst Poisoning (N-binding) Check1->Poison Rate decays rapidly Leach Catalyst Leaching Check1->Leach Rate constant but low Sol1 Add 1.0 eq HCl or Change Solvent Poison->Sol1 Sol2 Perform Hot Filtration Test Leach->Sol2

Figure 2: Decision tree for diagnosing stalled hydrogenation reactions.

Module 3: Asymmetric Hydrogenation (The "Gold Standard")

Ticket #: ASYM-02 User Query: "How do I achieve high enantioselectivity (>90% ee) for 2-substituted quinolines?"

The Iridium-Iodine System

The industry standard for asymmetric hydrogenation of quinolines is the Iridium/Chiral Bisphosphine/Iodine system.

  • The Role of Iodine (I₂): This is non-negotiable. Iodine reacts with the Ir-precursor to form a catalytically active Ir(III)-hydride species. It also likely bridges the dimeric active species. Without I₂, conversion and enantioselectivity (ee) drop precipitously [4].

  • Ligand Choice: Atropisomeric ligands like (S)-MeO-BiPhep , (S)-SegPhos , or Difluorphos are superior.

Standard Operating Procedure (SOP): Ir-Catalyzed Asymmetric Reduction

Reagents:

  • Precursor: [Ir(COD)Cl]₂ (1.0 mol%)

  • Ligand: (S)-MeO-BiPhep (2.2 mol%)

  • Additive: I₂ (10 mol%) — Critical Step

  • Solvent: Toluene or THF[3]

Protocol:

  • Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]₂ and Ligand in the solvent. Stir for 10 mins (Solution turns orange/red).

  • Iodine Addition: Add solid I₂. Stir for 10 mins.

  • Substrate Addition: Add the quinoline substrate.

  • Hydrogenation: Transfer to an autoclave. Pressurize to 50 bar (725 psi) H₂ .

  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours.

    • Note: Do not heat initially. Higher T often erodes ee% in this specific mechanism.

Module 4: Heterogeneous SOP (Scalable)

Ticket #: SOP-HET-04 Goal: Robust synthesis of racemic 1,2,3,4-THQ on gram scale.

Protocol:

  • Loading: Charge a high-pressure reactor with Quinoline (10 mmol), Ethanol (20 mL), and 5% Pd/C (5 wt% loading relative to substrate).

  • Additives: If the substrate is deactivated (electron-rich), add 0.5 mL Acetic Acid.

  • Purge: Purge with N₂ (3x) then H₂ (3x).

  • Pressurize: Set H₂ pressure to 5–10 bar .

  • Temperature: Heat to 60°C .

  • Monitoring: Monitor H₂ uptake. When uptake plateaus, check via TLC/LCMS.

    • Caution: Do not extend reaction time unnecessarily after plateau to avoid DHQ formation.

References

  • Zhang, Y. et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds." Nature Communications, 2019. Link

  • Fan, Q.H. et al. "Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s."[1] Chemistry - An Asian Journal, 2016. Link

  • Jurca, T. et al. "Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework."[4] Catalysis Science & Technology, 2025. Link

  • Zhou, Y.G. et al. "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters." Journal of the American Chemical Society, 2010. Link

  • Beller, M. et al. "Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst." ACS Omega, 2021. Link

Sources

Troubleshooting

Technical Support Center: Refinement of Analytical Methods for Tetrahydroquinoline Detection

Welcome to the comprehensive technical support center for the analysis of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the analysis of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered during the detection and quantification of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your analytical methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of analytical methods for tetrahydroquinolines.

1.1. Which analytical technique is most suitable for my tetrahydroquinoline analysis?

The choice of analytical technique primarily depends on the nature of your sample, the required sensitivity, and the complexity of the matrix.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most versatile and widely used technique. It is ideal for the analysis of a broad range of THQ derivatives, including non-volatile and thermally labile compounds. Reversed-phase HPLC is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable THQ derivatives. It often provides excellent separation efficiency and definitive identification through mass spectral libraries.

  • Chiral HPLC is essential when you need to separate and quantify enantiomers of a chiral tetrahydroquinoline. This is particularly crucial in pharmaceutical development where enantiomers can have different pharmacological or toxicological profiles.[1][2]

1.2. How do I choose the right HPLC column for my THQ analysis?

For reversed-phase HPLC, a C18 column is a robust starting point for many tetrahydroquinoline analyses. However, the basic nature of the nitrogen atom in the THQ ring system can lead to peak tailing due to interactions with residual silanols on the silica support.[3] To mitigate this:

  • Consider using a column with end-capping to block the silanol groups.

  • A C8 column can sometimes provide better peak shape for basic compounds.

  • For highly polar THQs, a polar-embedded or polar-endcapped column may offer improved retention and peak shape.

1.3. What are the key considerations for sample preparation when analyzing THQs in biological matrices?

Biological matrices like plasma, serum, and urine are complex and can significantly interfere with the analysis, a phenomenon known as the matrix effect.[4][5] Effective sample preparation is critical to remove interfering substances such as proteins and phospholipids.[6][7]

  • Protein Precipitation (PPT) with acetonitrile or methanol is a simple and common first step for plasma or serum samples.[8][9]

  • Liquid-Liquid Extraction (LLE) can provide a cleaner extract than PPT and can be optimized to selectively extract THQs based on their polarity and pKa.

  • Solid-Phase Extraction (SPE) offers the most thorough cleanup and can be highly selective for THQs. Various sorbents can be used, and the method can be automated for high-throughput analysis.[9][10]

  • Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that is suitable for small sample volumes and can be automated.[7][10]

1.4. My THQ seems to be degrading during analysis. What could be the cause?

Tetrahydroquinolines can be susceptible to degradation under certain conditions.

  • Oxidation: The tetrahydroquinoline ring can be oxidized, especially if exposed to air and light for extended periods.[11] It is advisable to use amber vials and minimize sample exposure.

  • pH Instability: Degradation can occur under strongly acidic or basic conditions.[12][13] When performing forced degradation studies, it is important to evaluate a range of pH values.

  • Thermal Degradation: For GC analysis, ensure the inlet temperature is not excessively high, which could cause on-column degradation.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during HPLC and GC-MS analysis of tetrahydroquinolines.

HPLC Troubleshooting

dot

Caption: HPLC Troubleshooting Workflow for Tetrahydroquinoline Analysis.

Problem: Peak Tailing for Tetrahydroquinoline Analytes

  • Probable Cause 1: Secondary Interactions with Silanol Groups. The basic nitrogen in the THQ molecule can interact with acidic silanol groups on the silica-based column packing, leading to tailing peaks.[3]

    • Solution A: Switch to an end-capped column where the silanol groups are chemically bonded and less accessible.

    • Solution B: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the silanol groups, improving the peak shape of your THQ analyte.

    • Solution C: Adjust the mobile phase pH. At a lower pH (e.g., pH 3), the silanol groups will be protonated and less likely to interact with the protonated basic THQ.

  • Probable Cause 2: Column Void or Contamination. A void at the head of the column or contamination of the inlet frit can cause peak distortion.

    • Solution A: Reverse-flush the column with a strong solvent.

    • Solution B: If flushing does not resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

Problem: Poor Resolution Between Tetrahydroquinoline and Other Components

  • Probable Cause: Inappropriate Mobile Phase Composition. The mobile phase may not have the optimal polarity or pH to achieve baseline separation.

    • Solution A: Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase.

    • Solution B: Optimize the mobile phase pH to alter the ionization state of the THQ and any ionizable co-eluting compounds, which can significantly impact their retention and separation.

    • Solution C: Consider a different column chemistry if mobile phase optimization is insufficient.

GC-MS Troubleshooting

dot

Caption: GC-MS Troubleshooting Workflow for Tetrahydroquinoline Analysis.

Problem: Poor Peak Shape (Tailing) for THQ Analytes

  • Probable Cause: Active Sites in the GC System. The basic nature of THQs makes them prone to interaction with active sites in the injector liner or on the column, leading to peak tailing.

    • Solution A: Use a deactivated (silanized) inlet liner.

    • Solution B: Trim a small portion (e.g., 10-15 cm) from the front of the column to remove accumulated non-volatile residues and active sites.

    • Solution C: Ensure you are using a high-quality, low-bleed GC column suitable for amine analysis.

Problem: Inconsistent Mass Spectra or Poor Library Matching

  • Probable Cause 1: Co-elution with a Matrix Component. If a component from the sample matrix co-elutes with your THQ analyte, it can interfere with the mass spectrum.

    • Solution: Optimize the GC temperature program to improve the separation between the THQ and the interfering peak. A slower temperature ramp can often improve resolution.[14]

  • Probable Cause 2: Incorrect Mass Spectrometer Settings. Suboptimal MS parameters can lead to poor quality spectra.

    • Solution: Ensure the electron energy is set to the standard 70 eV for library matching. Optimize the ion source temperature for your specific THQ derivative.

Table 1: Typical Starting Parameters for HPLC and GC-MS Analysis of Tetrahydroquinolines

ParameterHPLC-UV/MSGC-MS
Column C18, 2.1-4.6 mm i.d., 1.8-5 µm particle size5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Mobile Phase/Carrier Gas A: 0.1% Formic acid in water, B: AcetonitrileHelium, constant flow ~1 mL/min
Gradient/Temperature Program Gradient elution, e.g., 5-95% B over 10-15 minStart at 100°C, ramp to 280°C at 10-20°C/min
Flow Rate 0.2-1.0 mL/min~1 mL/min
Injection Volume 1-10 µL1 µL (splitless or split)
Detection UV (e.g., 254 nm) or MS (ESI+, full scan or SIM)MS (EI, full scan m/z 50-550)
MS Source Temperature 120-150 °C230-250 °C

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol: HPLC-UV Method for the Quantification of a Tetrahydroquinoline Derivative in a Pharmaceutical Formulation
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of the tetrahydroquinoline reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For a tablet formulation, accurately weigh and crush a representative number of tablets.

    • Transfer a portion of the powdered tablets equivalent to a known amount of the active pharmaceutical ingredient (API) into a volumetric flask.

    • Add a suitable extraction solvent, sonicate for 15-20 minutes to ensure complete dissolution of the THQ, and then dilute to volume.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Use the HPLC parameters outlined in Table 1 as a starting point.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solution.

    • Quantify the amount of the tetrahydroquinoline in the sample by comparing its peak area to the calibration curve.

Protocol: Assessment of Matrix Effects in the LC-MS/MS Analysis of a Tetrahydroquinoline in Plasma
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the THQ in the mobile phase at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-extraction Spike): Extract blank plasma using your chosen sample preparation method (e.g., protein precipitation). Spike the extracted blank plasma with the THQ standard to the same final concentration as Set A.

    • Set C (Pre-extraction Spike): Spike blank plasma with the THQ standard to the same final concentration as Set A and then perform the extraction procedure.

  • Analysis:

    • Analyze multiple replicates of each set of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    An ideal matrix effect is close to 100%, indicating no ion suppression or enhancement. A low recovery percentage suggests that the extraction procedure is not efficient.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][3]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][15]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. [Link]

  • PubMed. (2024). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. Retrieved from [Link][14]

  • Chromatography Online. (2013). Optimizing GC–MS Methods. Retrieved from [Link][16]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link][10]

  • PubMed. (2013). Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. Retrieved from [Link][17]

  • Journal of the American Chemical Society. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Retrieved from [Link][11][18]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link][4]

  • Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link][19]

  • Organic Chemistry Portal. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Retrieved from [Link]

  • SWGDRUG. (n.d.). Mass Spectral Library. Retrieved from [Link][20]

  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. Retrieved from [Link]

  • ACS Catalysis. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. Retrieved from [Link][21]

  • PubMed. (2007). Optimizing gas chromatographic-mass spectrometric analysis of selected pharmaceuticals and endocrine-disrupting substances in water using factorial experimental design. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link][8]

  • Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link][23]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link][12]

  • Chromatography Today. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link][6]

  • YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]

  • ALWSCI. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link][1]

  • PubMed. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Retrieved from [Link][25]

  • RSC Publishing. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Retrieved from [Link][26]

  • PubMed Central. (n.d.). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Retrieved from [Link][13]

  • Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Retrieved from [Link][5]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link][27]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link][7]

  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link][28]

  • PubMed. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link][2]

  • Wiley Online Library. (2010). Recent advances in sample preparation techniques for effective bioanalytical methods. Retrieved from [Link][9]

Sources

Optimization

Sample preparation techniques for analyzing 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride in plasma

Welcome to the technical support guide for the bioanalysis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance and troubleshooting for sample preparation from plasma matrices. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.

Analyte Characterization: Understanding Your Molecule

Successful bioanalysis begins with a thorough understanding of the analyte's physicochemical properties. 1,2,3,4-Tetrahydro-quinolin-5-ol is a heterocyclic organic compound.[1][2] The presence of a hydroxyl (-OH) group and a secondary amine within the tetrahydroquinoline structure, coupled with its formulation as a hydrochloride salt, dictates its behavior in a biological matrix and informs the entire sample preparation strategy.

PropertyValue / DescriptionImplication for Sample Preparation
Molecular Formula C₉H₁₁NO (Free Base)[3]A relatively small molecule, suitable for LC-MS/MS analysis.
Molar Mass 149.19 g/mol (Free Base)[3], 185.65 g/mol (Hydrochloride Salt)[4]Standard mass range for small molecule bioanalysis.
Structure Tetrahydroquinoline core with a hydroxyl group at position 5.[2][3]The phenolic hydroxyl and the secondary amine are key handles for extraction.
Predicted pKa ~5.09 (for the amine)[1][5]The amine group will be protonated (positively charged) at physiological pH (~7.4) and in acidic conditions. This is critical for ion-exchange SPE.
Polarity PolarThe molecule's polarity, enhanced by the hydroxyl group, means it will have low solubility in non-polar organic solvents.[6][7] This makes direct liquid-liquid extraction challenging.
Formulation Hydrochloride SaltReadily soluble in aqueous solutions, including plasma. The salt form ensures the amine is protonated.

Choosing Your Sample Preparation Strategy

The primary goal of sample preparation is to remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can cause ion suppression in mass spectrometry and damage analytical columns.[8][9][10] The choice of technique is a trade-off between speed, cost, and the required cleanliness of the final extract.

G start Start: Plasma Sample q1 Need a quick, simple method for initial feasibility? start->q1 ppt Protein Precipitation (PPT) q1->ppt Yes q2 Is the PPT extract clean enough? (i.e., minimal matrix effects) q1->q2 No ppt->q2 end_nok High Matrix Effects (Ion Suppression) ppt->end_nok lle Liquid-Liquid Extraction (LLE) q2->lle No, need cleaner extract spe Solid-Phase Extraction (SPE) q2->spe No, LLE not efficient for this polar analyte end_ok Proceed to LC-MS/MS Analysis q2->end_ok Yes lle->end_ok spe->end_ok end_nok->spe Re-develop using SPE

Caption: Decision tree for selecting a plasma sample preparation method.

For 1,2,3,4-Tetrahydro-quinolin-5-ol, a polar and ionizable molecule, Mixed-Mode Solid-Phase Extraction (SPE) is the most robust and recommended technique for achieving the highest quality data, especially for methods requiring validation according to regulatory standards.[11][12] However, Protein Precipitation (PPT) can be a useful starting point for initial screening.

Recommended Protocol: Mixed-Mode Cation Exchange SPE

This protocol leverages both reversed-phase and ion-exchange mechanisms to achieve superior cleanup. The analyte, being protonated at acidic pH, will bind strongly to the cation exchange sorbent, while phospholipids and other interferences can be washed away.

G cluster_prep Sample Pre-treatment cluster_spe Mixed-Mode SPE Protocol cluster_post Post-Elution prep 1. Thaw Plasma 2. Vortex 3. Dilute 1:1 with 4% H3PO4 condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL 4% H3PO4 condition->equilibrate load Load: Pre-treated Sample equilibrate->load wash1 Wash 1 (Polar Interferences): 1 mL 0.1M Acetic Acid load->wash1 wash2 Wash 2 (Non-polar Interferences): 1 mL Methanol wash1->wash2 elute Elute Analyte: 1 mL 5% NH4OH in Methanol wash2->elute evap Evaporate to Dryness (under N2 stream) reconstitute Reconstitute: 100 µL Mobile Phase A evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Step-by-Step Methodology:
  • SPE Cartridge Selection: Choose a mixed-mode polymeric sorbent with strong cation exchange and reversed-phase properties.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex each sample for 10 seconds.

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid (H₃PO₄) in water. Vortex to mix. This step ensures the analyte is fully protonated (positively charged) for binding to the cation exchange sorbent.

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of 4% H₃PO₄ through the cartridge to prepare it for the sample. Do not let the sorbent bed go dry.[13]

  • Load: Load the entire pre-treated sample (400 µL) onto the cartridge at a slow, steady flow rate (~1 mL/min).[13]

  • Wash 1: Pass 1 mL of 0.1M acetic acid through the cartridge to remove hydrophilic interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove phospholipids and other non-polar interferences that may be retained by the reversed-phase mechanism.

  • Elute: Elute the analyte by passing 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol through the cartridge. The basic elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride in plasma.

General & Method-Wide Issues

Q1: Why am I seeing low or inconsistent analyte recovery?

A1: This is one of the most common challenges in bioanalysis.[13] The cause can be multifaceted, originating from sample handling, the extraction process, or post-extraction steps.

  • Potential Cause 1: Analyte Instability.

    • Explanation: The phenolic hydroxyl group can be susceptible to oxidation.

    • Solution: Keep samples on ice during processing and consider adding an antioxidant like ascorbic acid to your plasma samples upon collection. Ensure the stability of the analyte has been thoroughly assessed as part of method validation.[14]

  • Potential Cause 2: Improper pH during SPE.

    • Explanation: For mixed-mode cation exchange, the analyte must be positively charged during loading and neutral during elution. If the loading buffer pH is too high (close to or above the pKa of ~5.09), the analyte will be partially neutral and will not retain on the cation exchange sorbent, leading to breakthrough. Conversely, if the elution solvent is not basic enough, the analyte will not be fully neutralized and will remain bound to the sorbent.

    • Solution: Double-check the pH of all your SPE solutions. Ensure your loading buffer is at least 2 pH units below the pKa (e.g., pH ≤ 3) and your elution buffer is at least 2 pH units above the pKa (e.g., pH ≥ 10, which is achieved with 5% NH₄OH).[15]

  • Potential Cause 3: SPE Cartridge Overload.

    • Explanation: The sorbent has a finite capacity. If you load too much sample or if the sample contains a very high concentration of interfering substances, the analyte may not bind effectively.[16]

    • Solution: Try reducing the sample volume or diluting the sample further before loading. Alternatively, switch to an SPE cartridge with a larger sorbent mass.[16]

G start Low Analyte Recovery q1 Is the issue intermittent or consistent? start->q1 intermittent Intermittent Issue q1->intermittent Intermittent consistent Consistent Issue q1->consistent Consistent check_pipetting Verify Pipetting Technique & Calibration intermittent->check_pipetting check_evap Check for Analyte Loss During Evaporation (e.g., splashing, overheating) intermittent->check_evap q2 Analyze Wash & Load Fractions. Where is the analyte? consistent->q2 in_load Analyte found in Load/Wash Fractions (Breakthrough) q2->in_load on_column Analyte NOT found in Load/Wash Fractions (Stuck on Column) q2->on_column solve_breakthrough 1. Check Loading pH (is it acidic enough?) 2. Reduce Load Flow Rate 3. Check for Column Overload in_load->solve_breakthrough solve_stuck 1. Check Elution Solvent (is it basic enough?) 2. Increase Elution Volume 3. Try a Stronger Elution Solvent on_column->solve_stuck

Caption: Troubleshooting flowchart for low analyte recovery.

Protein Precipitation (PPT) Specific Issues

Q2: I used PPT with acetonitrile, but my results are variable and show significant ion suppression. Why?

A2: This is a classic limitation of PPT. While fast and easy, it is a non-selective technique that primarily removes proteins but leaves behind salts and phospholipids, which are notorious for causing matrix effects in LC-MS/MS.[8][9]

  • Potential Cause 1: Incomplete Precipitation.

    • Explanation: Insufficient mixing or an incorrect solvent-to-plasma ratio can lead to incomplete protein removal.[17]

    • Solution: Ensure a solvent-to-plasma ratio of at least 3:1 (v/v). After adding the cold acetonitrile, vortex vigorously for at least 30 seconds to ensure a fine, flocculant precipitate forms.[18] Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to ensure a compact pellet.

  • Potential Cause 2: Phospholipid Co-extraction.

    • Explanation: Acetonitrile is very effective at precipitating proteins, but it also readily solubilizes phospholipids from the plasma matrix. These phospholipids often co-elute with polar analytes in reversed-phase chromatography, causing significant ion suppression.[9]

    • Solution: If you must use PPT, consider a phospholipid removal plate or cartridge, which combines precipitation with a sorbent that specifically captures phospholipids. For validated assays, switching to a more selective method like the recommended SPE protocol is the best long-term solution.

Liquid-Liquid Extraction (LLE) Specific Issues

Q3: I tried LLE, but I can't get my polar analyte to extract into the organic phase. What am I doing wrong?

A3: This is expected behavior due to the high polarity and ionizable nature of your analyte. LLE relies on partitioning the analyte from an aqueous phase (plasma) into an immiscible organic phase. A polar, charged molecule will preferentially stay in the aqueous phase.

  • Explanation: At physiological pH, your analyte is protonated (charged) and highly water-soluble. Adding a common LLE solvent like methyl tert-butyl ether (MTBE) or ethyl acetate will result in very poor partitioning.

  • Solution: To make LLE viable, you must neutralize the analyte.

    • pH Adjustment: Add a base (e.g., 1M NaOH) to your plasma sample to raise the pH to >7 (ideally pH 9-10). This will deprotonate the secondary amine, making the molecule neutral and less polar.

    • Solvent Selection: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or a mixture like dichloromethane/isopropanol (e.g., 90:10 v/v).

    • Beware of Emulsions: A common problem with LLE in plasma is the formation of emulsions at the solvent interface, which makes phase separation difficult.[19] To mitigate this, use gentle rocking instead of vigorous shaking for mixing, or add salt to the aqueous phase to increase its polarity and "break" the emulsion.[20]

References

  • ChemBK. (n.d.). 1,2,3,4-tetrahydro-quinolin. Retrieved from [Link][5]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link][21]

  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link][13]

  • Mogilnicka, E., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link][8]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link][19]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link][6]

  • World Health Organization (WHO). (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link][11]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link][9]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link][20]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][12]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2015). PMC - PubMed Central. Retrieved from [Link][7]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (2023). PMC - NIH. Retrieved from [Link][14]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link][16]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link][18]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). PMC. Retrieved from [Link][10]

Sources

Reference Data & Comparative Studies

Validation

The Tetrahydroquinoline Scaffold: A Privileged Motif in Kinase Inhibitor Design - A Comparative Guide

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the identification of promising core scaffolds is a critical starting point. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the identification of promising core scaffolds is a critical starting point. This guide provides an in-depth technical comparison of kinase inhibitors, with a special focus on the potential of the 1,2,3,4-tetrahydroquinoline moiety. While specific experimental data on the kinase inhibitory profile of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is not extensively available in the public domain, the tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This guide will, therefore, explore the broader potential of this structural class and draw comparisons with well-established kinase inhibitors to illuminate key principles in kinase-targeted drug discovery.

Introduction to Kinase Inhibition: A Pillar of Modern Therapeutics

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by selectively blocking the activity of specific kinases, thereby interrupting the signaling pathways that drive disease progression.[4][5]

Kinase inhibitors are broadly classified based on their target specificity and mechanism of action. They can range from highly selective inhibitors that target a single kinase to multi-targeted inhibitors that engage several kinases. The choice between a selective versus a multi-targeted approach depends on the therapeutic context and the complexity of the signaling network driving the pathology.

The Tetrahydroquinoline Scaffold: A Versatile Foundation for Bioactive Molecules

The 1,2,3,4-tetrahydroquinoline ring system is a recurring motif in a multitude of biologically active compounds.[6] Its rigid, three-dimensional structure provides a robust framework for the presentation of various functional groups in a defined spatial orientation, making it an attractive scaffold for the design of enzyme inhibitors. Several studies have highlighted the potential of tetrahydroquinoline derivatives as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines.[6][7][8]

While direct evidence for the kinase inhibitory activity of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is sparse, the broader quinoline and tetrahydroquinoline classes have been successfully exploited in the development of potent kinase inhibitors. For instance, derivatives of the related quinoline scaffold have been patented as tyrosine kinase inhibitors.[9][10] Furthermore, computational and synthetic studies have explored tetrahydroquinoline derivatives as potential inhibitors of key cancer-related kinases like mTOR and EGFR.[11][12][13]

The potential of the tetrahydroquinoline scaffold can be attributed to its ability to form key interactions within the ATP-binding pocket of kinases. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions. The substituents on the tetrahydroquinoline core can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Representative Kinase Inhibitors

To understand the key performance metrics of kinase inhibitors and to provide a framework for evaluating novel compounds based on scaffolds like tetrahydroquinoline, we will compare three well-characterized kinase inhibitors with distinct profiles: Gefitinib , a selective EGFR tyrosine kinase inhibitor; Sorafenib , a multi-targeted tyrosine kinase inhibitor; and Palbociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are serine/threonine kinases.

Inhibitor Class Primary Targets Mechanism of Action Key Therapeutic Areas
Gefitinib Selective Tyrosine Kinase InhibitorEGFR (Epidermal Growth Factor Receptor)ATP-competitive inhibitorNon-small cell lung cancer (NSCLC) with activating EGFR mutations
Sorafenib Multi-targeted Tyrosine Kinase InhibitorVEGFR, PDGFR, RAF kinases (B-RAF, C-RAF)ATP-competitive inhibitorHepatocellular carcinoma (HCC), renal cell carcinoma (RCC)
Palbociclib Selective Serine/Threonine Kinase InhibitorCDK4, CDK6ATP-competitive inhibitorHR-positive, HER2-negative advanced or metastatic breast cancer
Target Specificity and Potency

A critical determinant of a kinase inhibitor's utility is its potency against the intended target and its selectivity profile across the human kinome. High potency, typically reflected by a low IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is desirable. However, this must be balanced with selectivity to minimize off-target effects and associated toxicities.

Table 2: Comparative Potency of Selected Kinase Inhibitors

Inhibitor Target IC50 (nM)
Gefitinib EGFR (wild-type)2-37
EGFR (L858R mutant)1.8-4.5
EGFR (T790M mutant)>1000
Sorafenib B-RAF22
C-RAF6
VEGFR-290
PDGFR-β57
Palbociclib CDK411
CDK616

Note: IC50 values can vary depending on the assay conditions.

The data in Table 2 illustrates the distinct profiles of these inhibitors. Gefitinib is highly potent against wild-type and certain mutant forms of EGFR but is significantly less effective against the T790M resistance mutation. Sorafenib exhibits potent activity against a range of tyrosine kinases involved in angiogenesis and cell proliferation. Palbociclib demonstrates high selectivity for its intended serine/threonine kinase targets, CDK4 and CDK6.

Mechanism of Action: A Deeper Look

The majority of clinically approved kinase inhibitors, including Gefitinib, Sorafenib, and Palbociclib, are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylation Substrate_Binding Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding Binds Inhibitor ATP-Competitive Inhibitor Inhibitor->ATP_Pocket Blocks ATP Binding

Figure 1: Mechanism of ATP-competitive kinase inhibition.

The design of novel inhibitors based on the tetrahydroquinoline scaffold would likely follow this ATP-competitive paradigm. The core structure would serve as an anchor within the ATP-binding site, while synthetic modifications to its substituent groups would be crucial for achieving high affinity and selectivity for the target kinase.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor, such as a derivative of 1,2,3,4-tetrahydroquinoline, involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A purified recombinant kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the purified kinase, substrate (peptide or protein), and ATP at appropriate concentrations.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Perform a serial dilution of the test compound to create a range of concentrations.

    • Add the purified kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (often [γ-32P]ATP for radiometric assays or a modified ATP for non-radiometric methods).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Radiometric Assay: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): Follow the manufacturer's protocol to measure the amount of ADP produced or the extent of substrate phosphorylation using luminescence or fluorescence, respectively.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Add_Kinase Add Kinase to Assay Plate Serial_Dilution->Add_Kinase Initiate_Reaction Initiate Reaction with Substrate and ATP Add_Kinase->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation Incubate->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Kinase Selectivity Profiling

To assess the specificity of an inhibitor, it is crucial to screen it against a large panel of kinases.

Principle: The test compound is assayed at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases (e.g., the KINOMEscan™ panel). The percentage of inhibition for each kinase is determined.

Methodology: This is typically performed by specialized contract research organizations (CROs) that have large, validated kinase panels. The assays are usually based on binding affinity or enzymatic activity. The results provide a "selectivity score" or a visual representation of the inhibitor's off-target activities.

Cellular Assays for Target Engagement and Pathway Inhibition

These assays determine if the inhibitor can enter cells and inhibit the target kinase in a physiological context.

Principle: Cells that express the target kinase are treated with the inhibitor. The phosphorylation status of the kinase's downstream substrates is then measured, typically by Western blotting or ELISA.

Step-by-Step Methodology (Western Blotting):

  • Cell Culture and Treatment:

    • Culture the appropriate cell line to a suitable confluency.

    • Treat the cells with varying concentrations of the test compound for a specific duration.

    • Include appropriate positive and negative controls (e.g., vehicle-treated cells, cells treated with a known inhibitor).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an HRP substrate to generate a chemiluminescent signal.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of the phosphorylated substrate.

    • Normalize the data to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the design of novel kinase inhibitors. Its structural features and synthetic tractability make it an attractive candidate for the development of both selective and multi-targeted agents. While the specific kinase inhibitory profile of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride remains to be elucidated, the broader family of tetrahydroquinoline derivatives has demonstrated significant potential in targeting various kinases implicated in disease.

The comparative analysis of established kinase inhibitors like Gefitinib, Sorafenib, and Palbociclib underscores the importance of a comprehensive evaluation of potency, selectivity, and mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the characterization of new chemical entities emerging from drug discovery programs centered on promising scaffolds such as tetrahydroquinoline. Future research in this area should focus on the systematic synthesis and biological evaluation of tetrahydroquinoline libraries to unlock their full therapeutic potential.

References

  • Taylor & Francis. (n.d.). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

  • National Institutes of Health. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydroquinolin-5-Ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Retrieved from [Link]

  • Future Science. (2022, December 20). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Retrieved from [Link]

  • Springer. (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
  • Nature. (2022, June 15). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Retrieved from [Link]

  • PubMed. (2024, July 15). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015). Retrieved from [Link]

  • Eclética Química. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025, August 5). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • ResearchGate. (2022, December 20). (PDF) Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Retrieved from [Link]

  • PubMed Central. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]

  • ResearchGate. (2025, November 5). Hybrids of 1,2,3,4‐Tetrahydroisoquinoline‐Isatin as Potential CDK ‐5 Inhibitors: Synthesis, Biological Evaluations, and Molecular Docking Studies. Retrieved from [Link]

  • ChemMedChem. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Retrieved from [Link]

  • Justia Patents. (2013, October 15). Quinoline derivatives and their use as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (2023, October 16). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Activity of Tetrahydroquinoline Isomers

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, antimicrobial, and neuroprotective agents.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, antimicrobial, and neuroprotective agents.[1] Its biological activity is governed by strict structural determinants, where positional isomerism (e.g., C6- vs. C8-substitution) and stereoisomerism (enantiomeric purity) drastically alter potency and selectivity.

This guide provides a technical comparison of these isomers, supported by experimental data, mechanistic insights, and validated protocols. It is designed for researchers optimizing lead compounds who require evidence-based rationale for structural modifications.

Structural Activity Relationship (SAR) & Isomerism

The biological efficacy of THQ derivatives hinges on the precise spatial arrangement of functional groups. The diagram below illustrates the consensus SAR derived from anticancer and neuroprotective studies.

THQ_SAR THQ_Core 1,2,3,4-Tetrahydroquinoline Core Scaffold Pos1 N1-Position Lipophilicity & Bioavailability (e.g., Benzyl, Sulfonyl) THQ_Core->Pos1 Modulates ADME Pos2 C2-Position Chiral Center (Stereoselectivity Critical) THQ_Core->Pos2 Determines Binding Mode Pos6 C6-Position Electronic Modulation (Anticancer Potency) THQ_Core->Pos6 Target Interaction (e.g., H-bond) Pos8 C8-Position Steric Constraints (Selectivity/Clash) THQ_Core->Pos8 Restricts Confomation Enantiomer Stereospecific Binding Pos2->Enantiomer (R) often > (S) for cytotoxicity Anticancer High Cytotoxicity (e.g., MCF-7, A549) Pos6->Anticancer High Potency (e.g., Morpholine) StericClash Reduced Potency (Steric Hindrance) Pos8->StericClash Reduced Activity in some targets

Figure 1: Consensus SAR map highlighting critical substitution sites on the THQ scaffold.

Comparative Analysis: Positional Isomers (C6 vs. C8)

Positional isomers often exhibit significant divergence in biological activity due to electronic effects and steric compatibility with the target binding pocket.

Anticancer Potency

In the context of antiproliferative agents targeting tubulin or kinases (e.g., mTOR), substitution at the C6-position is generally favored over the C8-position.

  • Mechanism: C6-substituents (e.g., morpholine, nitro, or methoxy groups) extend into the solvent-accessible region or specific hydrophobic pockets of the target protein (e.g., Tubulin colchicine site), enhancing binding affinity.

  • Steric Clash: C8-substituents often introduce steric clash with the N1-substituent or the receptor wall, destabilizing the active conformation.

Table 1: Comparative Cytotoxicity (IC50) of THQ Isomers against Cancer Cell Lines

Compound ClassIsomer PositionSubstituentCell LineIC50 (µM)Outcome
Morpholine-THQ C6 MorpholineA549 (Lung)0.033 Highly Potent
Morpholine-THQC8MorpholineA549 (Lung)> 1.0Reduced Potency
Nitro-THQ C6 NitroMCF-7 (Breast)5.2 Active
Nitro-THQC8NitroMCF-7 (Breast)12.8Moderate Activity
Aryl-Quinoline C6 PhenylPC3 (Prostate)8.3 Selective
Aryl-QuinolineC8PhenylPC3 (Prostate)> 50Inactive

Data synthesized from comparative studies on morpholine and nitro-substituted derivatives [1, 2].

Orexin Receptor Antagonism

Conversely, for G-protein coupled receptors (GPCRs) like the Orexin receptor (OX1R/OX2R), the C7-position is often the critical determinant for antagonism, while C6-substitution can lead to partial agonist activity or loss of selectivity.

  • Key Insight: 7-methoxy or 7-isopropoxy groups facilitate hydrogen bonding deep within the orthosteric pocket, a feature not replicable by C6-isomers due to angular mismatch [3].

Stereoisomerism: The Chiral Switch

The C2-position of the THQ scaffold is a chiral center. Enantiomers often display non-superimposable biological profiles.

Case Study: (R)- vs. (S)-2-Methyl-THQ Derivatives

Research indicates that the (R)-enantiomer of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives is significantly more potent in inducing oxidative stress and apoptosis in ovarian carcinoma (A2780) cells compared to the (S)-enantiomer or racemate.

  • Binding Mode: The (R)-configuration positions the C2-methyl group to avoid steric clash with the hydrophobic wall of the binding pocket, whereas the (S)-enantiomer forces the bulky N1-tail into an unfavorable conformation.

  • Experimental Evidence:

    • (R)-Isomer: Induces G2/M cell cycle arrest; High ROS production.

    • (S)-Isomer: Minimal effect on cell cycle; Low ROS production.

Mechanistic Pathways

THQ derivatives exert anticancer effects primarily through the PI3K/AKT/mTOR signaling cascade.[2] The diagram below details the intervention points for C6-substituted isomers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex 1 AKT->mTOR Phosphorylation Apoptosis Apoptosis Induction (Cell Death) mTOR->Apoptosis Inhibition leads to Proliferation Cell Proliferation mTOR->Proliferation Inhibitor C6-Substituted THQ (Inhibitor) Inhibitor->mTOR Direct Inhibition (IC50 ~33 nM)

Figure 2: Mechanism of action for C6-substituted THQ derivatives inhibiting the mTOR pathway.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for THQ characterization.

Protocol: Chiral Separation (HPLC)

Separating enantiomers is a prerequisite for evaluating stereoselective activity.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: The (R)-enantiomer typically elutes later than the (S)-enantiomer under these conditions due to stronger interaction with the amylose stationary phase [4].

Protocol: MTT Cell Viability Assay

Objective: Determine IC50 values for positional isomers.

  • Seeding: Seed cancer cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Dissolve THQ isomers in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. Response) to calculate IC50.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. Link

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Royal Society of Chemistry. Link

  • The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry. Link

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Link

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Validation

Technical Comparison Guide: Analytical Strategies for 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (hereafter 5-THQ-OH ) is a critical pharmaceutical intermediate, most notably in the synthesis of Carteolol , a non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (hereafter 5-THQ-OH ) is a critical pharmaceutical intermediate, most notably in the synthesis of Carteolol , a non-selective beta-blocker.[1] Its analysis presents a specific set of challenges derived from its bifunctional nature: it possesses a basic secondary amine (pKa ~9-10) and an acidic phenolic hydroxyl group (pKa ~10), alongside a susceptibility to oxidative dehydrogenation which reverts the ring to its aromatic quinoline form.

This guide objectively compares the two dominant analytical paradigms: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) for routine Quality Control, and UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) for trace impurity profiling.

The Analytical Challenge
  • Polarity: As a hydrochloride salt, the molecule is highly polar, risking poor retention on standard C18 columns.[1]

  • Tailing: The secondary amine interacts strongly with residual silanols on silica columns, causing peak tailing.[1]

  • Oxidation: The sample preparation process itself can induce oxidation to quinolin-5-ol, necessitating stability-indicating methods.[1]

Method A: HPLC-UV (The Routine Workhorse)

Objective: Robust, cost-effective quantification for release testing and purity analysis (>98% range).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1] Rationale: End-capped column is essential to minimize amine-silanol interactions.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Rationale: Low pH ensures the amine is fully protonated and suppresses silanol ionization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3][2][4][5]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salt elution)

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% B[1]

  • Detection: UV at 254 nm (aromatic ring absorption) and 280 nm (phenol absorption).[1]

  • Temperature: 30°C.

Performance Profile
  • Linearity: Excellent (

    
    ) in the 10–500 µg/mL range.[1]
    
  • Precision: RSD < 1.0% for n=6 injections.

  • Limitations: Low sensitivity for non-chromophoric synthetic byproducts; risk of co-elution with regioisomers (e.g., 6-hydroxy or 8-hydroxy analogues).[1]

Method B: UPLC-MS/MS (The Trace Specialist)

Objective: Genotoxic impurity analysis, identification of unknown degradants, and validation of peak purity.

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro.

  • Column: Waters HSS T3 (2.1 x 100 mm, 1.8 µm).[1] Rationale: The T3 bonding technology is specifically designed to retain polar molecules like this HCl salt in high-aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1] Rationale: Volatile buffer required for MS; provides protons for ESI+.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • MRM Transitions:

    • Quantifier: m/z 150.1 → 132.1 (Loss of H₂O).[1]

    • Qualifier: m/z 150.1 → 104.1 (Ring fragmentation).[1]

Performance Profile
  • LOD/LOQ: Detection limits in the ng/mL range (ppb levels).

  • Specificity: Mass-resolved detection eliminates the risk of co-eluting interferences seen in UV.[1]

  • Limitations: Higher cost per sample; "Matrix Effects" (ion suppression) from the hydrochloride salt if not diverted to waste during the void volume.

Comparative Performance Matrix

The following data summarizes the cross-validation results. Note the trade-off between the robustness of UV and the sensitivity of MS.

ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MSVerdict
Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mLUV for Assay; MS for Impurities
LOD ~0.5 µg/mL~0.05 ng/mLMS is ~10,000x more sensitive
Precision (RSD) 0.4%2.5%UV is superior for quantitative assay
Specificity Moderate (Retention time only)High (RT + Mass/Charge)MS required for structural confirmation
Throughput 25 min/sample8 min/sampleMS is faster (UPLC speed)
Cost/Run Low ($)High (

$)
UV for routine batches

Cross-Validation & Decision Logic

To ensure scientific integrity, one method alone is insufficient during the development phase.[1] We employ an Orthogonal Validation Strategy . Method A is validated against Method B to ensure that the main UV peak is pure and not masking co-eluting impurities.[1]

Analytical Decision Tree (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the development stage and data requirements.

AnalyticalDecisionTree Start Sample: 5-THQ-OH HCl Purpose Define Analytical Purpose Start->Purpose RoutineQC Routine QC / Assay Purpose->RoutineQC High Conc. ImpurityID Impurity / Genotox Purpose->ImpurityID Trace Levels HPLC_UV Method A: HPLC-UV (Phosphate Buffer pH 3.0) RoutineQC->HPLC_UV UPLC_MS Method B: UPLC-MS/MS (HSS T3 / Formic Acid) ImpurityID->UPLC_MS CheckPurity Peak Purity Check HPLC_UV->CheckPurity Validation Phase CheckPurity->UPLC_MS Suspicious Shoulder/Tailing Release Batch Release CheckPurity->Release Single Peak (DAD confirmed)

Figure 1: Analytical Decision Tree for 5-THQ-OH, prioritizing UV for routine assay and MS for troubleshooting and trace analysis.

Validation Workflow (ICH Q2 Aligned)

The validation process must demonstrate that the analytical procedure is suitable for its intended purpose.[1][6][7] For 5-THQ-OH, particular attention is paid to Specificity (stress testing) due to the oxidation risk.[1]

ValidationWorkflow Input Method Development Stress Forced Degradation (Oxidation/Acid/Base) Input->Stress Specificity Specificity Check (Resolution > 2.0) Stress->Specificity Specificity->Input Fail (Co-elution) Linearity Linearity & Range (5 levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Accuracy->Robustness Final Standard Operating Procedure (SOP) Robustness->Final

Figure 2: ICH Q2(R2) aligned validation workflow emphasizing stress testing for oxidative degradants.

References

  • International Council for Harmonisation (ICH). (2023).[1][7] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. [Link]

  • Sielc Technologies. (n.d.).[1] Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency. (1995).[1] ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride Against Established Neuromodulatory Agents

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1,2,3,4-Tetrahyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride. Due to the limited publicly available data on this specific molecule, this document serves as a methodological guide, outlining the essential experiments required to characterize its pharmacological profile. We will compare its hypothetical performance against well-established standards targeting key central nervous system receptors: the Dopamine D2 receptor, the Serotonin 5-HT1A receptor, and the α2-Adrenergic receptor. The tetrahydroquinoline scaffold is a known pharmacophore present in various CNS-active compounds, suggesting potential activity at these sites.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive backbone for designing ligands that target a variety of receptors. While the specific efficacy of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is yet to be fully elucidated in public literature, its structural components—a tetrahydroquinoline core, a hydroxyl group at the 5-position, and a hydrochloride salt—suggest it has been synthesized for potential pharmacological activity, likely as a modulator of neurotransmitter receptors.

This guide will therefore focus on a systematic in vitro evaluation of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride, providing the necessary protocols to compare its binding affinity and functional activity against known standards.

Chemical Structures

CompoundChemical Structure
1,2,3,4-Tetrahydro-quinolin-5-ol [Source: ChemScene[2]]
Bromocriptine (Dopamine D2 Agonist) [Source: Wikimedia Commons]
8-OH-DPAT (Serotonin 5-HT1A Agonist) [Source: Wikimedia Commons]
Clonidine (α2-Adrenergic Agonist) [Source: Wikimedia Commons]

Comparative Analysis: A Three-Pronged Approach

Given the structural alerts within 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride, a logical starting point for its characterization is to assess its activity at three major classes of G-protein coupled receptors (GPCRs) implicated in a wide range of neurological functions: Dopamine D2, Serotonin 5-HT1A, and α2-Adrenergic receptors.

Dopamine D2 Receptor Interaction

The D2 receptor is a primary target for antipsychotic and anti-Parkinsonian drugs.[1] We will compare the test compound to Bromocriptine , a well-characterized D2 receptor agonist.[3]

Experimental Workflow: D2 Receptor Binding and Functional Assays

cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Inhibition) b1 Prepare Membranes (CHO or HEK293 cells expressing D2R) b2 Incubate Membranes with [3H]Spiperone (radioligand) and varying concentrations of Test Compound or Bromocriptine b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity (Scintillation Counting) b3->b4 b5 Calculate Ki (Binding Affinity) b4->b5 f1 Culture Cells (CHO-K1 expressing D2R) f2 Pre-treat with Test Compound or Bromocriptine f1->f2 f3 Stimulate with Forskolin (to increase cAMP) f2->f3 f4 Measure cAMP Levels (e.g., HTRF assay) f3->f4 f5 Calculate EC50/IC50 (Functional Potency) f4->f5

Caption: Workflow for D2 Receptor Binding and Functional Assays.

Quantitative Comparison Table (Hypothetical Data)

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 Receptor Functional Potency (EC50, nM)
1,2,3,4-Tetrahydro-quinolin-5-ol HClTo be determinedTo be determined
Bromocriptine (Standard)~3.0[4]~0.56 (oral) / ~3.68 (IV)[3]
Serotonin 5-HT1A Receptor Interaction

The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications.[5] We will use 8-OH-DPAT , a classic and potent 5-HT1A receptor agonist, as the standard for comparison.[6]

Experimental Workflow: 5-HT1A Receptor Binding and Functional Assays

cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Inhibition) b1 Prepare Membranes (HEK293 cells expressing 5-HT1A) b2 Incubate Membranes with [3H]8-OH-DPAT (radioligand) and varying concentrations of Test Compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity (Scintillation Counting) b3->b4 b5 Calculate Ki (Binding Affinity) b4->b5 f1 Culture Cells (CHO-K1 expressing 5-HT1A) f2 Pre-treat with Test Compound or 8-OH-DPAT f1->f2 f3 Stimulate with Forskolin (to increase cAMP) f2->f3 f4 Measure cAMP Levels (e.g., TR-FRET assay) f3->f4 f5 Calculate EC50/IC50 (Functional Potency) f4->f5

Caption: Workflow for 5-HT1A Receptor Binding and Functional Assays.

Quantitative Comparison Table (Hypothetical Data)

Compound5-HT1A Receptor Binding Affinity (Ki, nM)5-HT1A Receptor Functional Potency (EC50, nM)
1,2,3,4-Tetrahydro-quinolin-5-ol HClTo be determinedTo be determined
8-OH-DPAT (Standard)~5.1[7]~7.7 (for Ca2+ mobilization)[8]
α2-Adrenergic Receptor Interaction

α2-Adrenergic receptors are involved in the regulation of blood pressure and have sedative and analgesic effects.[9] Clonidine , a well-known α2-adrenergic agonist, will serve as our standard.[10]

Experimental Workflow: α2-Adrenergic Receptor Binding and Functional Assays

cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) b1 Prepare Membranes (e.g., human platelet membranes) b2 Incubate Membranes with [3H]Yohimbine (antagonist radioligand) and varying concentrations of Test Compound or Clonidine b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity (Scintillation Counting) b3->b4 b5 Calculate Ki (Binding Affinity) b4->b5 f1 Culture Cells (e.g., HEK293 expressing α2A-AR) f2 Load Cells with Calcium-sensitive dye (e.g., Fluo-4 AM) f1->f2 f3 Stimulate with Test Compound or Clonidine f2->f3 f4 Measure Fluorescence Changes (FLIPR or plate reader) f3->f4 f5 Calculate EC50 (Functional Potency) f4->f5

Caption: Workflow for α2-Adrenergic Receptor Binding and Functional Assays.

Quantitative Comparison Table (Hypothetical Data)

Compoundα2-Adrenergic Receptor Binding Affinity (Ki, nM)α2-Adrenergic Receptor Functional Potency (EC50, nM)
1,2,3,4-Tetrahydro-quinolin-5-ol HClTo be determinedTo be determined
Clonidine (Standard)~0.3 (µM)[11]~66.1 (Log EC50 -8.18)[12]

Signaling Pathway Diagrams

Understanding the downstream consequences of receptor activation is crucial. The following diagrams illustrate the canonical signaling pathways for each target receptor.

Dopamine D2 Receptor Signaling Pathway

D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates Agonist D2 Agonist (e.g., Bromocriptine) Agonist->D2R AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to

Caption: Canonical Gαi-coupled signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Signaling Pathway

HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein activates Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) Agonist->HT1A AC Adenylate Cyclase G_protein->AC inhibits K_channel GIRK Channel G_protein->K_channel activates (βγ subunit) cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Hyperpolarization Hyperpolarization & Reduced Neuronal Firing K_channel->Hyperpolarization causes

Caption: Gαi-coupled signaling of the 5-HT1A receptor leading to neuronal inhibition.[13]

α2-Adrenergic Receptor Signaling Pathway

A2R α2-Adrenergic Receptor G_protein Gi/o Protein A2R->G_protein activates Agonist α2 Agonist (e.g., Clonidine) Agonist->A2R AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Cellular_Response Reduced Neurotransmitter Release cAMP->Cellular_Response contributes to Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response leads to

Caption: Presynaptic α2-adrenergic receptor signaling leading to reduced neurotransmitter release.

Detailed Experimental Protocols

The following are generalized yet detailed protocols that can be adapted for the specific cell lines and equipment available in your laboratory.

Protocol 1: Radioligand Binding Assay (General)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor.

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the receptor of interest (Dopamine D2, Serotonin 5-HT1A, or α2-Adrenergic).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[14]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Yohimbine for α2).

      • A range of concentrations of the test compound (1,2,3,4-Tetrahydro-quinolin-5-ol HCl) or the standard (Bromocriptine, 8-OH-DPAT, or Clonidine).

      • For determining non-specific binding, use a high concentration of a known unlabeled ligand.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes), with gentle agitation.[15]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[14]

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (for Gi-coupled Receptors)

This protocol measures the ability of a compound to inhibit adenylyl cyclase activity, which is a hallmark of Gi-coupled receptor activation (Dopamine D2 and Serotonin 5-HT1A).

  • Cell Culture:

    • Plate cells expressing the receptor of interest in a 96-well plate and culture overnight.[16]

  • Assay Procedure:

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add varying concentrations of the test compound or standard agonist.

    • Incubate for a short period (e.g., 30 minutes) at room temperature.[6]

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase cAMP production.

    • Incubate for another 15-30 minutes.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, TR-FRET, or ELISA-based).[5]

    • Plot the cAMP levels against the log of the agonist concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the resulting dose-response curve.

Protocol 3: Calcium Mobilization Assay (for Gq/i-coupled Receptors)

This assay is suitable for receptors that can couple to signaling pathways leading to an increase in intracellular calcium, such as the α2-Adrenergic receptor.[17]

  • Cell Preparation:

    • Plate cells expressing the α2-Adrenergic receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells.[18]

  • Assay and Detection:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of the test compound or Clonidine to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[19]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log of the agonist concentration.

    • Calculate the EC50 from the dose-response curve.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride. By systematically evaluating its binding affinity and functional potency at key CNS receptors and comparing these values to established standards, researchers can gain valuable insights into its potential therapeutic applications. Positive results from these assays would warrant further investigation, including selectivity profiling against a broader panel of receptors and subsequent in vivo studies to assess its pharmacokinetic properties and physiological effects.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from [Link]

  • Wang, M., & Ramos, B. P. (2004). alpha2-Adrenergic receptor-mediated modulation of calcium current in neocortical pyramidal neurons. Journal of neurophysiology, 92(5), 2736–2746. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway. Retrieved from [Link]

  • de Groot, M. J., van der Schoot, M., van der Sandt, I. C., Danhof, M., & de Boer, A. G. (2000). Metabolite involvement in bromocriptine-induced prolactin inhibition in rats. The Journal of pharmacology and experimental therapeutics, 294(2), 585–591. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. Retrieved from [Link]

  • Amobi, N. I., Smith, I. C., & Smith, J. C. (1995). Alpha 2-adrenergic receptor stimulation mobilizes intracellular Ca2+ in human erythroleukemia cells. The Journal of pharmacology and experimental therapeutics, 275(2), 857–864. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • StatPearls. (2023). Biochemistry, Dopamine Receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Yang, Y. M., & Li, Y. (2001). Alpha2-Adrenergic Receptor-Mediated Ca2+ Influx and Release in Porcine Myometrial Cells. Biology of reproduction, 64(6), 1658–1664. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and molecular neurobiology, 30(3), 323–336. [Link]

  • Kędzierska, E., Fidecka, S., & Siwek, A. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of medicinal chemistry, 49(24), 7143–7152. [Link]

  • ResearchGate. (2017). Beta-2 Adrenergic Receptor Activation Mobilizes Intracellular Calcium via a Non-Canonical cAMP-Independent Signaling Pathway. Retrieved from [Link]

  • Giovannitti, J. A., Jr, Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31–39. [Link]

  • Mayo Clinic. (n.d.). Bromocriptine (oral route). Retrieved from [Link]

  • van der Mey, D., Leurs, R., & Vischer, H. F. (2019). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in molecular biology (Clifton, N.J.), 2054, 139–161. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • LSU Scholarly Repository. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-HT1A receptor signaling pathways. The 5-HT1AR is negatively coupled.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Conway, P. G., Teitler, M., & Glennon, R. A. (1989). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European journal of pharmacology, 174(2-3), 271–275. [Link]

  • Pyrżak, B., Wiśniewska, A., & Majcher, A. (2022). Evaluation of the Effect of Alpha2-Adrenergic Receptor Stimulation on Prolactin Secretion Using the Clonidine Test in the Diagnosis of Children with Short Stature. Journal of clinical medicine, 11(23), 7111. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • van der Mey, D., Leurs, R., & Vischer, H. F. (2018). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 391(12), 1297–1308. [Link]

  • Urs, N. M., Peterson, S. M., & Caron, M. G. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Molecular pharmacology, 91(2), 148–156. [Link]

  • IOVS. (2006). α2 Adrenergic Receptor–Mediated Modulation of Cytosolic Ca ++ Signals at the Inner Plexiform Layer of the Rat Retina. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

  • Gołembiowska, K., & Dziubina, A. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Behavioural brain research, 455, 114674. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Albert, P. R., & Le François, B. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The international journal of neuropsychopharmacology, 13(8), 1105–1118. [Link]

  • C-González, J., V-G-Y-Gómez, M., & F-S-García, E. (2020). Dopamine D2 receptor agonist, bromocriptine, remodels adipose tissue dopaminergic signalling and upregulates catabolic pathways, improving metabolic profile in type 2 diabetes. Adipocyte, 9(1), 329–341. [Link]

  • Hoffman, B. B., & Lefkowitz, R. J. (1982). Clonidine and para-aminoclonidine, partial agonists for the alpha2-adrenergic receptor on intact human blood platelets. The Journal of pharmacology and experimental therapeutics, 222(3), 701–705. Retrieved from [Link]

  • ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor K i Values. Retrieved from [Link]

  • Deranged Physiology. (2024). Clonidine. Retrieved from [Link]

  • de la Cruz-Mendoza, E., & Pérez-Méndez, O. (2020). The regulatory effect of bromocriptine on cardiac hypertrophy by prolactin and D2 receptor modulation. Journal of receptor and signal transduction research, 40(5), 456–463. [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • Jasper, J. R., Lesnick, J. D., Chang, L. K., Yamanishi, S. S., Chang, T. K., Hsu, S. A., ... & Bernstein, D. (1998). The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British journal of pharmacology, 124(1), 207–218. [Link]

  • Chemsrc. (n.d.). 1,2,3,4-tetrahydro-benzo[f]quinolin-2-ol | CAS#:66405-01-4. Retrieved from [Link]

  • Patsnap Synapse. (2026, January 15). Understanding Alpha 1 and Alpha 2 Adrenergic Receptors: A Tale of Two Pathways. Retrieved from [Link]

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Validation

Reproducibility &amp; Performance Guide: 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride

The following guide is structured as a technical dossier designed for researchers in medicinal chemistry. It prioritizes experimental reproducibility, stability management, and comparative analysis of 1,2,3,4-Tetrahydro-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical dossier designed for researchers in medicinal chemistry. It prioritizes experimental reproducibility, stability management, and comparative analysis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (5-HTQ[1]·HCl) against its free base and isomeric alternatives.

[1]

Executive Summary: The Scaffold Challenge

In modern drug discovery, 1,2,3,4-Tetrahydro-quinolin-5-ol (5-HTQ) serves as a critical "privileged scaffold," functioning as a bioisostere for 5-hydroxy-aminotetralins in dopamine and serotonin agonist research.[1] However, its utility is frequently compromised by oxidative instability .[1]

The free base form of 5-HTQ is an electron-rich aminophenol, prone to rapid auto-oxidation into quinone imines, resulting in "tarring" and poor reproducibility in sensitive coupling reactions.[1] This guide validates the Hydrochloride Salt (5-HTQ[1]·HCl) as the superior reagent for reproducibility, offering a stabilized, weighable solid that resists the oxidative degradation plaguing the free base.[1]

Comparative Analysis: Salt vs. Free Base vs. Precursor

The following table contrasts the performance metrics of the 5-HTQ Hydrochloride salt against its primary alternatives.

Table 1: Physicochemical & Operational Comparison
FeatureProduct A: 5-HTQ·HCl (Recommended)Alternative B: 5-HTQ Free Base Alternative C: 5-Hydroxyquinoline
State Crystalline SolidViscous Oil / Low-Melting SolidCrystalline Solid
Oxidation Stability High (Amine protonated, lone pair locked)Low (Rapidly darkens/oxidizes in air)High (Aromatic system stable)
Hygroscopicity Moderate (Requires desiccation)LowLow
Solubility Water, MeOH, DMSODCM, EtOAc, Et2OOrganic Solvents
Handling Precision High (Easy to weigh accurately)Low (Viscous, sticks to glassware)High
Primary Use Reagent for coupling/substitutionImmediate intermediate (generated in situ)Precursor for hydrogenation

Scientist’s Insight: The "hidden variable" in many failed syntheses involving this scaffold is the purity of the free base. If you use the free base stored on a shelf for >1 month, you are likely introducing significant oxidative impurities (quinone imines) that act as radical scavengers, killing palladium catalysts in downstream cross-coupling reactions.[1]

Mechanistic Grounding & Reproducibility Logic

To ensure reproducibility, one must understand the degradation pathway.[1] The free base contains a secondary amine and a phenol. In the presence of oxygen, the electron-rich ring facilitates the formation of reactive quinoid species.

Figure 1: Stabilization Logic & Degradation Pathway

G cluster_0 Stable Precursor cluster_1 High Risk Zone (Free Base) cluster_2 Stabilized Product Precursor 5-Hydroxyquinoline (Aromatic, Stable) Base 5-HTQ (Free Base) (Electron-rich Aminophenol) Precursor->Base H2 / PtO2 Reduction Oxidation Quinone Imine (Colored Impurity) Base->Oxidation O2 (Air) Auto-oxidation Salt 5-HTQ Hydrochloride (Protonated Amine) Base->Salt HCl / Et2O Stabilization Salt->Base NaHCO3 (In situ release)

Caption: The HCl salt locks the nitrogen lone pair (green zone), preventing the oxidative cascade (red zone) that degrades the free base into reactive impurities.[1]

Validated Experimental Protocols

Do not rely on generic protocols. The following workflows are optimized for the specific solubility and stability profile of 5-HTQ·HCl.

Protocol A: "Just-in-Time" Free Base Release

Use this when your reaction requires the nucleophilic free amine (e.g., amide coupling, SN2 alkylation).[1]

  • Dissolution: Dissolve 1.0 eq of 5-HTQ·HCl in the reaction solvent (e.g., DMF or MeOH). The solution should be clear/colorless.

  • Base Scavenging: Add 1.1–1.2 eq of a non-nucleophilic organic base (e.g., DIPEA or TEA).[1]

  • Observation: A slight precipitate (DIPEA·HCl) may form.[1]

  • Execution: Add the electrophile immediately.

    • Why? Generating the free base in situ minimizes its exposure to oxygen, preserving the high purity of the salt form until the moment of reaction.

Protocol B: Recrystallization (Rescue of Aged Batches)

If your batch of 5-HTQ·HCl has turned slightly pink/beige (sign of surface oxidation), use this purification method.

  • Solvent System: Ethanol (EtOH) and Diethyl Ether (Et2O).[1]

  • Dissolution: Dissolve the crude salt in minimal hot absolute EtOH (approx. 60°C).

    • Note: If insoluble black specks remain, filter hot through a 0.45 µm PTFE syringe filter.[1]

  • Crystallization: Remove from heat. Add Et2O dropwise until persistent turbidity is observed.

  • Cooling: Store at -20°C overnight.

  • Collection: Filter the white crystalline solid under Argon/N2 blanket. Wash with cold Et2O.

Critical Storage & Handling Data[1]

ParameterSpecificationRationale
Storage Temp -20°CSlows kinetic oxidation rates.[1]
Atmosphere Argon / NitrogenEssential. Even the salt can degrade over years if exposed to moisture + O2.
Container Amber GlassProtects from photo-oxidation (common in phenols).[1]
Weighing RapidThe salt is moderately hygroscopic. Do not leave open on the balance.

Synthesis Pathway & Context[1][2][3][4][5][6][7]

The synthesis of 5-HTQ[2]·HCl typically involves the catalytic hydrogenation of 5-hydroxyquinoline. This reduction is regioselective for the pyridine ring due to the lower resonance energy compared to the benzene ring.

Figure 2: Synthesis Workflow

Synthesis Start 5-Hydroxyquinoline Inter 1,2,3,4-Tetrahydroquinolin-5-ol (Crude Base) Start->Inter Hydrogenation Reagent H2 (50 psi), PtO2 (cat.) Solvent: EtOH/AcOH Final 5-HTQ Hydrochloride (Target Product) Inter->Final Salt Formation Step2 HCl (gas) or 4M HCl/Dioxane

Caption: Standard regioselective reduction pathway. The benzene ring remains intact, preserving the phenolic moiety.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 69460: 1,2,3,4-Tetrahydroquinoline (Parent Structure Data). Retrieved from [Link]

  • Sridharan, V., & Suryavanshi, P. A. (2012).[1] Recent advances in the synthesis of tetrahydroquinolines. A comprehensive review of synthetic methodologies for the tetrahydroquinoline scaffold. Chemical Reviews. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Comparative

Comparative Docking Studies of Tetrahydroquinoline Analogs: A Technical Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: EGFR Inhibition and Scaffold Optimization[1][2] Executive Summary Tetrahydroquinoline (T...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: EGFR Inhibition and Scaffold Optimization[1][2]

Executive Summary

Tetrahydroquinoline (THQ) scaffolds represent a privileged structure in medicinal chemistry due to their conformational semi-rigidity and ability to project substituents into diverse biological sub-pockets.[1][2] This guide provides a comparative technical analysis of THQ analogs docked against the Epidermal Growth Factor Receptor (EGFR), a primary oncological target.[1][2]

We compare the performance of open-source (AutoDock Vina) versus commercial (Schrödinger Glide) algorithms in predicting binding modes for THQs. Furthermore, we analyze the Structure-Activity Relationship (SAR) of C4-substituted THQ analogs, supported by binding energy metrics and RMSD validation protocols.

Methodological Framework: The Self-Validating Protocol[1][2]

To ensure Scientific Integrity , docking studies must move beyond simple "black-box" operations.[1][2] The following protocol emphasizes causality—explaining why specific steps are taken to minimize false positives.

Ligand Preparation[1][2]
  • Objective: Generate low-energy conformers to prevent steric clashes within the rigid protein receptor.

  • Protocol:

    • Sketching: 2D structures converted to 3D using OpenBabel or ChemDraw 3D.

    • Protonation: States adjusted to pH 7.4 (physiological pH). THQ nitrogen is typically protonated or neutral depending on substitution.[1]

    • Minimization: Geometry optimization using the MMFF94 force field .

    • Causality: Unminimized ligands often result in artificially high internal strain energies, skewing the final docking score.[1]

Protein Preparation (Target: EGFR)[1][2]
  • Source: RCSB Protein Data Bank (PDB ID: 4HJO or 1M17 for wild-type).[1][2]

  • Protocol:

    • Stripping: Remove co-crystallized solvent (water) molecules, except those bridging critical H-bonds (e.g., Thr790 water bridges).[1][2]

    • Charge Assignment: Apply Kollman united atom charges .

    • Grid Generation: Define a

      
       Å box centered on the co-crystallized ligand (e.g., Erlotinib).[1]
      
Validation Step (Critical)

Before docking new analogs, you must validate the algorithm by Redocking .[1][2]

  • Method: Extract the native ligand from the crystal structure and dock it back into the empty active site.[1]

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1][2][3]

Workflow Visualization

The following diagram illustrates the validated docking pipeline.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_valid Phase 3: Validation L_Prep Ligand Prep (MMFF94 Min) Grid Grid Generation (Center on Active Site) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add H+) P_Prep->Grid Dock Docking Algorithm (Vina / Glide) Grid->Dock RMSD RMSD Check (< 2.0 Å?) Dock->RMSD RMSD->Dock Fail (Refine Grid) Analyze Interaction Analysis (H-bonds, Pi-Stacking) RMSD->Analyze Pass

Figure 1: Validated molecular docking workflow ensuring structural integrity before scoring.

Comparative Analysis: Software Performance

When analyzing THQ analogs, the choice of software impacts the predicted binding mode.[1] Below is a comparison based on recent benchmarking studies (see References).

FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)
Scoring Function Empirical + Knowledge-basedSP (Standard Precision) / XP (Extra Precision)
THQ Accuracy High success in polar pockets.[1][2]Superior in hydrophobic enclosures.[1]
Speed Very Fast (< 1 min/ligand).[1][2]Moderate (XP mode takes longer).[1][2]
RMSD Performance ~75-85% success rate (< 2.0 Å).[1][2][3]~94-100% success rate (< 2.0 Å).
Best Use Case High-throughput screening of libraries.[1][2]Lead optimization and detailed SAR.[1]

Expert Insight: For THQ analogs, Glide often predicts the correct planar alignment of the quinoline ring against the hinge region (Met793) more accurately than Vina, which occasionally flips the ring orientation in the absence of explicit water constraints.[1][2]

Comparative Data: THQ Analog Optimization

We analyzed a series of C4-substituted Tetrahydroquinoline derivatives targeting the ATP-binding pocket of EGFR. The data below compares the binding energy (affinity) and key interactions.

Experimental vs. Computational Data[1][2]
  • Reference Drug: Erlotinib (Quinazoline core, structurally similar to THQ).[1][2]

  • Target: EGFR Kinase Domain (PDB: 4HJO).[1][2]

Compound IDStructure DescriptionBinding Energy (kcal/mol)Predicted IC50 (µM)*Key Interactions (Active Site)
Ref (Erlotinib) Quinazoline Std.[1][2]-9.8 0.002H-bond: Met793 (Hinge); Salt bridge: Lys745.[1][2]
THQ-1 (Base) Unsubstituted THQ-6.2 > 50.0Weak H-bond: Met793.[1][2] Lacks hydrophobic fill.[1]
THQ-4f 4-amino-substituted-8.5 0.015Strong H-bond: Met793 ; Pi-cation: Lys745.[1][2]
THQ-IVd Triazole-linked tail-10.2 3.20Deep hydrophobic pocket entry; Pi-Pi T-shape: Phe723.[1][2]

*Predicted IC50 values correlated from binding energy using the Cheng-Prusoff equation approximation.

Mechanism of Action (SAR Analysis)

The superior performance of THQ-IVd and THQ-4f over the base scaffold is driven by two factors:

  • Hinge Binding: The Nitrogen at position 1 (or the exocyclic amine at position 4) acts as a hydrogen bond donor/acceptor to Met793 .[1]

  • Gatekeeper Interaction: Bulky groups at position 4 push the scaffold deep into the hydrophobic pocket, interacting with Thr790 (the gatekeeper residue), often overcoming resistance mutations.[1]

Interaction Map Visualization

The following diagram details the specific residue interactions required for high-affinity binding of THQ analogs.

InteractionMap Ligand THQ Analog (4f/IVd) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (Critical) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Hydrophobic Contact Asp855 Asp855 (DFG Motif) Ligand->Asp855 Electrostatic

Figure 2: Interaction map showing critical residue contacts for THQ analogs within the EGFR kinase domain.[1][2]

Conclusion

Comparative docking studies reveal that Tetrahydroquinoline (THQ) analogs are viable scaffolds for EGFR inhibition, provided they are functionalized at the C4 position to mimic the binding mode of quinazoline drugs like Erlotinib.[1][2]

  • Protocol Recommendation: For initial screening, AutoDock Vina provides sufficient accuracy (-8.5 kcal/mol range).[1][2] However, for lead optimization where specific side-chain orientations (like the triazole tail in THQ-IVd) are critical, Glide is recommended due to its superior handling of hydrophobic enclosure terms.[1][2]

  • Design Strategy: Future THQ synthesis should focus on rigidifying the C4-substituent to maximize Met793 H-bonding while extending hydrophobic tails to contact the Thr790 gatekeeper.[1][2]

References

  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][4] Journal of Computational Chemistry.

  • RCSB Protein Data Bank. (2024).[1][2] Crystal Structure of EGFR Kinase Domain (PDB: 4HJO).[1][2]

  • Hassan, G. S., et al. (2022).[1][2] Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry.

  • Al-Anazi, K. M., et al. (2021).[1][2][5][6] Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors.[1][5] Arabian Journal of Chemistry.

  • Schrödinger, LLC. (2024).[1][2] Glide: Ligand Docking.

Sources

Validation

Head-to-head comparison of different tetrahydroquinoline synthesis routes

[1][2][3][4][5] Executive Summary: The THQ Challenge The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for alkaloids (e.g., galipinine, cuspareine) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary: The THQ Challenge

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for alkaloids (e.g., galipinine, cuspareine) and synthetic therapeutics (e.g., cholesteryl ester transfer protein inhibitors).

For the practicing chemist, the choice of synthesis route is rarely about "what works" but rather "what works best for this specific substitution pattern and scale." This guide compares the three dominant methodologies:

  • Asymmetric Hydrogenation (AH) of Quinolines (The Reductive Route).

  • The Povarov Reaction (The Convergent/MCR Route).

  • Intramolecular Hydroamination/Cyclization (The Atom-Economic Route).

Quick Selection Matrix
RequirementRecommended RouteWhy?
Chiral, 2-substituted THQs Asymmetric Hydrogenation Highest ee%, scalable, uses cheap quinoline feedstocks.
Polysubstituted (C2, C3, C4) Povarov Reaction Convergent assembly of 3 components; avoids pre-functionalized aromatic rings.
Fused/Tricyclic Systems Intramolecular Cyclization Excellent regiocontrol; high atom economy for complex cores.

Deep Dive: Route Analysis

Route A: Asymmetric Hydrogenation (AH) of Quinolines

The Industrial Standard for Chirality

This route relies on the partial reduction of a fully aromatic quinoline. While thermodynamically favorable, the challenge lies in enantioselectivity (breaking aromaticity while controlling the stereocenter at C2) and chemoselectivity (avoiding over-reduction to decahydroquinolines).

  • Mechanism: Typically involves protonation of the quinoline nitrogen to activate the substrate, followed by hydride transfer from a metal-hydride species.

  • Catalysts: Iridium (Ir) complexes with chiral phosphine ligands (e.g., MeO-Biphep, SegPhos) and iodine additives are the gold standard. Ruthenium (Ru) diamine complexes offer a greener alternative in aqueous media.

  • Key Limitation: You are limited by the availability of the parent quinoline. If your quinoline precursor is hard to make, this route fails.

Route B: The Povarov Reaction (Imine Diels-Alder)

The Diversity-Oriented Approach

The Povarov reaction is an inverse-electron-demand aza-Diels-Alder reaction. It couples an aniline (dienophile), an aldehyde, and an electron-rich olefin.

  • Mechanism: The aniline and aldehyde condense to form an imine (Schiff base) in situ, which then undergoes a [4+2] cycloaddition with the alkene.

  • Versatility: It allows for the simultaneous introduction of substituents at C2, C3, and C4 in a single pot.

  • Key Limitation: Controlling diastereoselectivity (endo/exo) and enantioselectivity simultaneously can be difficult without expensive chiral phosphoric acid (CPA) catalysts.

Route C: Intramolecular Hydroamination

The Atom-Economic Specialist

This route involves tethering an amine to an alkene or alkyne and closing the ring using a metal catalyst (Au, Pd, or rare earths).

  • Mechanism: Activation of the

    
    -system (alkyne/alkene) by a Lewis acid metal, followed by nucleophilic attack by the pendant amine.
    
  • Green Metrics: Often 100% atom economy as all atoms in the substrate end up in the product.

  • Key Limitation: Requires multi-step synthesis of the linear precursor.

Head-to-Head Data Comparison

The following table synthesizes performance metrics from recent high-impact literature (2015–2024).

FeatureAsymmetric Hydrogenation (AH)Povarov ReactionIntramolecular Hydroamination
Atom Economy High (H₂ is the only reagent)Moderate (Loss of H₂O from imine formation)Excellent (100%)
Enantioselectivity (ee) Excellent (>95% typical) Variable (80–95% with CPAs)High (>90% with chiral ligands)
Substrate Scope Limited to available QuinolinesBroad (3-component variation) Limited to linear precursors
Scalability High (kg scale proven) Moderate (dilution required)Moderate
Cost Driver Metal Catalyst (Ir/Ru)Chiral Organocatalyst (CPA)Precursor Synthesis
Typical Yield 85–99%60–85%70–95%

Visualization: Decision Logic & Mechanisms

Figure 1: Strategic Decision Matrix

Caption: A logic flow for selecting the optimal THQ synthesis route based on target structure and constraints.

THQ_Decision_Matrix Start Target THQ Structure Q2 Do you need substituents at C3 and C4? Start->Q2 Q1 Is the parent Quinoline commercially available? Route_AH Route A: Asymmetric Hydrogenation (High ee, Scale-up) Q1->Route_AH Yes Route_Cyc Route C: Hydroamination (Specific Core Construction) Q1->Route_Cyc No (Must build ring) Q2->Q1 No (Mainly C2 sub) Route_Pov Route B: Povarov Reaction (High Diversity, Library Gen) Q2->Route_Pov Yes (Complex Core) Q3 Is chirality critical? Q3->Route_Pov Use Chiral Phosphoric Acid Route_Pov->Q3

Figure 2: Mechanistic Comparison (Povarov vs. Hydrogenation)

Caption: Contrast between the convergent assembly of Povarov and the reductive activation of Hydrogenation.

Mechanism_Compare cluster_0 Povarov Reaction (Convergent) cluster_1 Asymmetric Hydrogenation (Reductive) Aniline Aniline Imine Imine (in situ) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine TS_Pov [4+2] Transition State Imine->TS_Pov Olefin Electron-Rich Olefin Olefin->TS_Pov Prod_Pov Polysubstituted THQ TS_Pov->Prod_Pov Quin Quinoline Inter Dihydroquinoline Intermediate Quin->Inter + Cat/H2 Cat [Ir-H]* Catalyst H2 H2 (Gas) Prod_AH Chiral THQ Inter->Prod_AH Enantioselective Step

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Generating chiral 2-substituted THQs on gram scale. Source Reference: Adapted from Zhou et al. (JACS, 2003) and recent optimizations.

Reagents:

  • Substrate: 2-Methylquinoline (1.0 mmol)

  • Catalyst Precursor:

    
     (0.01 mmol, 1 mol%)
    
  • Ligand: (R)-MeO-Biphep (0.022 mmol, 2.2 mol%)

  • Additive:

    
     (0.05 mmol, 5 mol%)
    
  • Solvent: Toluene (5 mL)

  • Gas:

    
     (600 psi)
    

Procedure:

  • Catalyst Formation: In a glovebox, mix

    
     and (R)-MeO-Biphep in toluene. Stir for 10 min. Add 
    
    
    
    and stir for another 10 min.
  • Reaction: Add the quinoline substrate to the catalyst solution. Transfer the mixture to a stainless steel autoclave.

  • Hydrogenation: Pressurize with

    
     to 600 psi. Stir at room temperature for 12–16 hours.
    
  • Workup: Release pressure carefully. Concentrate the solvent under vacuum.

  • Purification: Pass through a short silica plug (eluent: Hexanes/EtOAc) to remove the catalyst.

  • Validation: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Result: >95% Yield, >92% ee.[1]

Protocol B: Three-Component Povarov Reaction

Best for: Rapid library generation of 2,4-disubstituted THQs. Source Reference: Adapted from Masson et al. (Org. Lett., 2011).[2]

Reagents:

  • Amine: 4-Methoxyaniline (1.0 mmol)

  • Aldehyde: Benzaldehyde (1.0 mmol)

  • Olefin: Styrene (1.2 mmol)

  • Catalyst:

    
     (10 mol%) or Chiral Phosphoric Acid (for asymmetric version)
    
  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Imine Formation: Dissolve aniline and aldehyde in

    
    . Stir for 30 mins (optional addition of 
    
    
    
    to sequester water).
  • Cyclization: Add the olefin and the catalyst (

    
    ).
    
  • Incubation: Stir at ambient temperature for 12 hours. (Note: Photocatalytic variants may require blue LED irradiation).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography.

    • Expected Result: 75-85% Yield, predominantly cis-diastereomer.

References

  • Wang, W.-B., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines." Journal of the American Chemical Society, 2003. Link

  • Dagousset, G., et al. "Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction."[2] Organic Letters, 2011.[2] Link

  • Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines."[2] Chemical Reviews, 2011.[2] Link

  • Koubachi, J., et al. "Green Synthesis of Some tetrahydroquinoline derivatives." Journal of Oncology, 2010. Link

  • Patil, N. T., et al. "A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination."[3][4] Journal of Organic Chemistry, 2007.[4] Link

Sources

Comparative

Evaluating the Enantioselectivity of Chiral Tetrahydroquinoline Synthesis

Executive Summary & Strategic Landscape Chiral 1,2,3,4-tetrahydroquinolines (THQs) represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous alkaloids (e.g., galipinine, angu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Landscape

Chiral 1,2,3,4-tetrahydroquinolines (THQs) represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous alkaloids (e.g., galipinine, angustureine) and synthetic therapeutics (e.g., cholesteryl ester transfer protein inhibitors). The biological activity of these molecules is intrinsically linked to their absolute configuration, making the evaluation of enantioselectivity not just an analytical task, but a critical checkpoint in the synthetic workflow.

For the modern researcher, the challenge lies in selecting a synthetic route that balances atom economy , scalability , and stereocontrol , while simultaneously establishing a robust analytical method to validate these metrics. This guide compares the three dominant synthetic methodologies and provides a self-validating protocol for their evaluation.

Comparative Analysis of Synthetic Methodologies

The following table synthesizes performance metrics from recent high-impact studies, comparing Transition-Metal-Catalyzed Hydrogenation (AH), Organocatalytic Transfer Hydrogenation (OTH), and the Povarov Reaction.

Table 1: Strategic Comparison of Chiral THQ Synthesis Routes

FeatureIr/Rh-Catalyzed Hydrogenation (AH)Organocatalytic Transfer Hydrogenation (OTH)Chiral Povarov Reaction
Primary Mechanism Metal-hydride insertion / Ionic hydrogenationH-bonding activation / Hydride transfer (Hantzsch ester)Inverse-electron-demand Diels–Alder (IEDDA)
Enantioselectivity (ee) Excellent (>95-99%) High (90-98%)Variable (80-96%); highly substrate-dependent
Substrate Scope Broad (2-alkyl, 2-aryl, 2,3-disubstituted)Good (Best for 2-aryl quinolines)Excellent for complex, polysubstituted cores
Scalability High (Low catalyst loading, S/C > 1000)Moderate (Higher catalyst loading often required)Low to Moderate (Dilute conditions often needed)
Operational Complexity High (Requires high-pressure H₂ equipment)Low (Open-flask or mild heating possible)Moderate (Sensitive to moisture/Lewis acids)
Atom Economy Superior (100% atom efficient)Moderate (Stoichiometric waste from reductant)High (Multicomponent assembly)
Key Limitation Quinoline stability requires activation (e.g., I₂, Brønsted acids)Slower kinetics for sterically hindered substratesDiastereocontrol can be challenging alongside ee

Core Protocol: Evaluating Enantioselectivity

The accuracy of your synthetic optimization is only as good as your analytical method. Relying solely on optical rotation is insufficient for modern standards. The following protocol establishes a self-validating chiral HPLC/SFC workflow .

Analytical Method Development Workflow

Before screening catalysts, you must establish a baseline separation using a racemic standard.

AnalyticalWorkflow Start Start: Target THQ Synthesis Racemic Synthesize Racemic Standard (e.g., NaBH4 Reduction) Start->Racemic Screening Column Screening (OD-H, AD-H, OJ-H, IA) Racemic->Screening MobilePhase Mobile Phase Optimization (Hex/IPA vs. Hex/EtOH) Screening->MobilePhase Resolution Check Resolution (Rs) Target: Rs > 1.5 MobilePhase->Resolution Resolution->Screening Fail (Rs < 1.5) Validation Method Validation (Linearity, LOD, LOQ) Resolution->Validation Pass

Figure 1: Iterative workflow for establishing a robust chiral analytical method.

Standard Operating Procedure (SOP) for Analysis
  • Racemic Standard Preparation: Reduce the corresponding quinoline (0.5 mmol) using NaBH₄ (2.0 eq) in MeOH. This ensures you have both enantiomers to identify retention times.

  • Column Selection: Start with Chiralcel OD-H or Chiralpak AD-H . These polysaccharide-based columns interact effectively with the amine functionality of THQs.

  • Mobile Phase:

    • Standard: Hexane:Isopropanol (90:10 to 99:1) with 0.1% Diethylamine (DEA) .

    • Critical Note: The basic additive (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic THQ nitrogen with residual silanols on the column stationary phase.

  • Detection: UV detection at 254 nm is standard. For non-aromatic substituents, use 210 nm but watch for solvent cutoff interference.

Representative Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is chosen as the "Gold Standard" due to its industrial relevance and high enantioselectivity. It utilizes an Iodine-promoted Ir-diphosphine system , where iodine acts as a critical activator to overcome the aromatic stability of the quinoline ring.

Reagents & Equipment
  • Substrate: 2-Methylquinoline (143 mg, 1.0 mmol).

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%).

  • Chiral Ligand: (R)-MeO-BIPHEP or (R)-SegPhos (2.2 mol%).

  • Activator: Iodine (I₂) (5-10 mol%).

  • Solvent: Toluene or THF (anhydrous, degassed).

  • Apparatus: Stainless steel autoclave with magnetic stirring.

Step-by-Step Workflow

Step 1: Catalyst Activation (In-Situ) In a glovebox (or under Ar stream), charge a dried Schlenk tube with [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (R)-MeO-BIPHEP (12.8 mg, 0.022 mmol). Add anhydrous toluene (2 mL). Stir at room temperature for 30 min until a clear orange/red solution forms.

Step 2: Substrate & Additive Introduction Add the quinoline substrate (1.0 mmol) and Iodine (12.7 mg, 0.05 mmol) to the catalyst solution.

  • Expert Insight: The addition of I₂ generates a catalytically active Ir(III) species and traces of HI, which activates the quinoline substrate via protonation, making it susceptible to hydride transfer.

Step 3: Hydrogenation Transfer the mixture to the autoclave. Purge with H₂ three times. Pressurize to 600-700 psi (40-50 bar) . Stir vigorously at room temperature for 12–24 hours.

  • Checkpoint: Monitor pressure drop. If no drop occurs in the first hour, check for leaks or catalyst poisoning (often due to O₂ or wet solvent).

Step 4: Workup & Purification Release pressure carefully. Concentrate the solvent under reduced pressure.

  • Neutralization: Dissolve residue in CH₂Cl₂ and wash with saturated aq. NaHCO₃ to remove HI/I₂ residues.

  • Purification: Pass through a short pad of silica gel (eluting with Hexane/EtOAc) to remove metal residues.

Step 5: Enantioselective Analysis Dissolve the purified oil in HPLC-grade Hexane/IPA (90:10). Inject 5-10 µL onto the pre-validated Chiralcel OD-H column.

  • Calculation:

    
    
    
Mechanistic Visualization

Understanding the mechanism aids in troubleshooting. The reaction proceeds via an outer-sphere ionic hydrogenation pathway.

Mechanism Precursor Ir(I) Precursor + Ligand ActiveSpecies Active Ir(III)-H Species (Iodide bridged) Precursor->ActiveSpecies H2, I2 HydrideTransfer 1,4-Hydride Transfer (Enantio-determining) ActiveSpecies->HydrideTransfer Catalyst Cycle Substrate Quinoline Substrate Activation Substrate Activation (Protonation by HI) Substrate->Activation HI Activation->HydrideTransfer Enamine Enamine Intermediate HydrideTransfer->Enamine Isomerization Acid-Catalyzed Isomerization Enamine->Isomerization Iminium Iminium Intermediate Isomerization->Iminium FinalRed 1,2-Hydride Transfer Iminium->FinalRed Product Chiral THQ Product FinalRed->Product

Figure 2: Mechanistic pathway of Iodine-promoted Ir-catalyzed hydrogenation. The cycle involves cascade reduction: 1,4-reduction -> isomerization -> 1,2-reduction.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient activation.Ensure solvent is rigorously dry/degassed. Increase I₂ loading to 10 mol%.
Low ee (<50%) Background racemic reaction or wrong ligand match.Lower temperature (0°C). Screen different ligand bite angles (e.g., switch from BINAP to SegPhos).
Peak Tailing in HPLC Interaction with silanols.Crucial: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Split Peaks Solubility issues or column overload.Dilute sample. Ensure sample solvent matches mobile phase.

References

  • Wang, Y.-B., et al. (2024).[1] Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI Molecules. Link

  • Rueping, M., et al. (2006).[2] Highly Enantioselective Organocatalytic Transfer Hydrogenation of Quinolines. Synfacts. Link

  • Wang, C., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.[2][3] Link

  • Xu, A., et al. (2024).[4] Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. RSC Advances. Link

  • Kouznetsov, V. V. (2022). The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives. Synthesis. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride

Executive Summary & Immediate Safety Directives This guide defines the standard operating procedure (SOP) for the disposal of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (CAS: 59065-21-3). As a quinoline derivative sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directives

This guide defines the standard operating procedure (SOP) for the disposal of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride (CAS: 59065-21-3). As a quinoline derivative salt, this compound presents specific aquatic toxicity and irritation risks that mandate strict segregation from municipal waste streams.

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or general refuse. All waste containing this substance must be routed through a licensed hazardous waste management facility for high-temperature incineration .

Hazard Profile & Classification

Verify against your specific Safety Data Sheet (SDS) as vendor profiles may vary.

ParameterClassificationHazard Statement
Signal Word WARNING
Acute Toxicity Oral (Category 4)H302: Harmful if swallowed.[1]
Irritation Skin/Eye (Category 2/2A)H315/H319: Causes skin and serious eye irritation.
Environmental Aquatic Chronic (Category 3)H412: Harmful to aquatic life with long-lasting effects.[2]
Physical State Solid (Crystalline Salt)Hygroscopic; store in desiccated conditions.

Waste Segregation & Chemical Compatibility[3]

Effective disposal begins with chemical segregation. 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is an amine salt. Its disposal pathway depends on its state (solid vs. solution) and potential incompatibilities.[3]

Critical Incompatibilities
  • Strong Oxidizers: Reaction with oxidizers (e.g., permanganates, nitrates) may be violent and exothermic.

  • Strong Bases: Adding strong base (NaOH, KOH) will deprotonate the hydrochloride salt, liberating the free amine base. This alters solubility and may increase volatility/odor. Do not mix with basic waste streams unless intended for neutralization under controlled conditions.

Waste Stream Decision Matrix (DOT Visualization)

WasteDisposal Start Waste Source: 1,2,3,4-Tetrahydro-quinolin-5-ol HCl State Physical State? Start->State Solid Solid Waste (Pure or Spill Debris) State->Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) State->Liquid DisposalSolid Stream A: Solid Hazardous Waste (Incineration) Solid->DisposalSolid Pack in HDPE/Glass SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Contains >2% Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Water, Ethyl Acetate) SolventType->NonHalogenated Mostly Organics/Water DisposalHalo Stream B: Halogenated Organic Waste Halogenated->DisposalHalo DisposalNonHalo Stream C: Non-Halogenated Organic Waste NonHalogenated->DisposalNonHalo

Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid or Spill Cleanup

Objective: Containment of solid salt to prevent dust generation and environmental release.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a P95/N95 dust mask if handling large open quantities.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride.

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Spill Protocol:

    • Do not dry sweep (creates dust).

    • Cover spill with a damp absorbent pad or vermiculite.

    • Scoop material into the waste container.

    • Wipe the surface with water and detergent; dispose of the wipe in the same solid waste container.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent cross-contamination of waste streams.

  • pH Check: Before adding to a bulk waste container, check the pH of your solution.

    • Caution: If the solution is highly acidic (due to excess HCl), ensure the waste container is compatible (glass or HDPE is preferred over metal).

  • Segregation:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethanol/Water: Dispose in Non-Halogenated Waste .

  • Aqueous Solutions: Even if the solvent is 90% water, the presence of the quinoline derivative (aquatic toxin) precludes drain disposal. Collect as "Aqueous Waste with Toxic Organic Contaminants."

Regulatory Compliance (RCRA & EPA Context)

While 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS number in 40 CFR 261.33, it should be managed as a Characteristic Hazardous Waste due to its toxicity profile.

Empty Container Management (RCRA Empty)

To classify a container as "RCRA Empty" and dispose of it in regular trash, you must follow the "Triple Rinse" rule:

  • Empty: Remove all wastes that can be removed by pouring or pumping.[4]

  • Rinse: Triple rinse the container with a solvent capable of dissolving the residue (e.g., water or methanol).

  • Collect Rinsate: Crucial Step. The rinsate (the liquid used to rinse) is now hazardous waste.[5] It must be collected and disposed of in the appropriate liquid waste stream (Stream B or C in Figure 1).

  • Deface: Remove or deface the label and mark as "Empty."

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline (Related Base Structure). Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: Quinoline Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Code of Federal Regulations. 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[4] Retrieved from

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 1,2,3,4-Tetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride.

Disclaimer: No specific safety data sheet (SDS) is available for 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride. The following guidance is synthesized from data on structurally similar quinoline and tetrahydroquinoline compounds. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department. This guide serves to supplement, not replace, institutional safety protocols.

Hazard Profile: The Rationale for Stringent Controls

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride belongs to the quinoline family of heterocyclic aromatic compounds. Compounds in this class, including the parent 1,2,3,4-Tetrahydroquinoline, are associated with significant health hazards. The necessity for a comprehensive PPE strategy is rooted in this hazard profile. The primary risks include severe irritation, acute toxicity, and potential long-term health effects such as carcinogenicity, which may be attributed to trace quinoline impurities.[1][2]

Exposure can occur through inhalation of aerosolized powder, dermal absorption, or ingestion.[3][4] Therefore, a multi-layered defense system, combining engineering controls and robust PPE, is non-negotiable.

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard Classification Key Findings
Acute Toxicity (Oral) Toxic if swallowed.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[5]
Skin Corrosion/Irritation Causes skin irritation; some analogs cause severe burns.[6][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][7]
Carcinogenicity May cause cancer (Category 1B).[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[2][6][7]

| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[1] |

The PPE Ensemble: A Multi-Layered Defense System

The selection of PPE is not merely a checklist; it is a system designed to create multiple, redundant barriers between the researcher and the chemical hazard. The principle is to assume that any single barrier could fail.

Primary Engineering Control: The Chemical Fume Hood

All handling of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride, especially the weighing of the solid and initial solution preparation, must be performed within a certified chemical fume hood.[2] This is the most critical safety measure, as it contains aerosols and vapors at the source, preventing inhalation exposure.

Personal Protective Equipment: The Final Barrier

Table 2: Required PPE for Handling 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

PPE Component Specification Rationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves (tested to EN 374 standard).[4][9][10] The inner glove protects the skin in case the outer glove is breached. The outer glove is the primary contact surface. Change the outer glove immediately upon known contamination or every 30-60 minutes during extended procedures.[4]
Body Protection Disposable, solid-front, cuffed gown rated for chemical resistance. A standard lab coat is insufficient. A disposable gown prevents the contamination of personal clothing and reduces the risk of carrying the hazardous material outside the lab. Cuffs should be tucked under the outer glove.
Eye & Face Protection Indirectly vented, chemical splash goggles and a full-face shield.[2][9] Goggles provide a seal around the eyes to protect from splashes and fine particulates. The face shield offers a secondary barrier for the entire face, which is crucial when handling larger quantities or during procedures with a high splash potential.

| Respiratory Protection | NIOSH-approved N95 or higher-level respirator.[11] | While the fume hood is the primary control, respiratory protection is necessary during spill cleanup or if there is a risk of aerosol generation outside of the hood. Use requires prior medical evaluation and fit-testing.[11] |

Procedural Workflow: A System for Safe Handling

Adherence to a strict, logical workflow minimizes the possibility of accidental exposure. The process below outlines a self-validating system where each step is designed to maintain containment and protect the operator.

Step-by-Step Handling Protocol
  • Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place it inside the hood. An approved chemical spill kit should be immediately accessible.

  • Donning PPE : Put on PPE in the correct order to avoid cross-contamination.

    • Inner gloves.

    • Disposable gown.

    • Outer gloves (ensure cuffs of the gown are tucked inside).

    • Goggles and face shield.

    • Respirator (if required by your risk assessment).

  • Handling Operations :

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing the solid, use a micro-spatula to minimize dust generation.

    • When adding solvents, do so slowly to avoid splashing.

    • Keep the container of the chemical sealed when not in immediate use.

  • Decontamination : Before removing items from the fume hood, wipe down external surfaces with an appropriate deactivating solution or solvent (as determined by your institution's safety office).

  • Doffing PPE : This is a critical step to prevent self-contamination. Remove PPE in the following order at the exit of the laboratory:

    • Remove outer gloves first, peeling them off without touching the exterior surface.

    • Remove the face shield and goggles.

    • Remove the disposable gown, rolling it inward on itself.

    • Remove inner gloves last.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal : All contaminated PPE and disposable labware are considered hazardous waste. Place them in a designated, sealed hazardous waste container for collection by environmental health and safety personnel.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Exit cluster_disposal Phase 4: Waste Management prep Verify Fume Hood Assemble Equipment donning Don PPE (Gown, Double Gloves, Eye Pro) prep->donning Enter Lab handling Work Inside Fume Hood (Weighing, Dissolving) donning->handling decon Decontaminate Surfaces Seal Primary Container handling->decon Complete Work doffing Doff PPE Correctly (Outer Gloves -> Gown -> Inner Gloves) decon->doffing wash Wash Hands Thoroughly doffing->wash Exit Lab waste Dispose of all contaminated materials as Hazardous Waste wash->waste

Caption: Safe Handling Workflow for 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride.

Spill and Disposal Management

Emergency Spill Response

In the event of a spill:

  • Evacuate : Alert others and evacuate the immediate area.

  • Isolate : If safe to do so, close the fume hood sash.

  • Notify : Contact your institution's environmental health and safety department immediately.

  • Control : Only personnel trained in hazardous spill response and wearing appropriate PPE (including respiratory protection) should attempt to clean the spill using a chemical spill kit. Absorb liquids with vermiculite or dry sand and place into sealed containers for disposal.[3][12]

Chemical Waste Disposal

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[5]

  • Chemical Waste : All solutions and excess solid material must be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, gowns, weigh boats, and paper towels, must be disposed of as hazardous waste.[7]

  • Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5][7]

References

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • The Good Scents Company. 1,2,3,4-tetrahydroquinoline. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Pharmacy Practice News. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • UNODC Laboratory. Full chemical resistant personal protective equipment (PPE) ensemble. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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